1-[(2-Bromoethoxy)methyl]-4-methoxybenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-bromoethoxymethyl)-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO2/c1-12-10-4-2-9(3-5-10)8-13-7-6-11/h2-5H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDLFIODZEMIBRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149966-28-9 | |
| Record name | 1-[(2-bromoethoxy)methyl]-4-methoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-[(2-Bromoethoxy)methyl]-4-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details a robust and reliable pathway for the synthesis of 1-[(2-Bromoethoxy)methyl]-4-methoxybenzene, a key intermediate in various organic syntheses. The described methodology is based on the Williamson ether synthesis, a fundamental and versatile method for the formation of ethers. This document provides a comprehensive overview of the synthesis, including the reaction mechanism, detailed experimental protocols, and expected characterization data. The synthesis involves a two-step process commencing with the formation of a sodium alkoxide from 4-methoxybenzyl alcohol, followed by its reaction with 1,2-dibromoethane. All quantitative data is summarized in structured tables, and the logical workflow of the synthesis is visualized using a Graphviz diagram to ensure clarity and reproducibility for researchers in the field of drug development and organic chemistry.
Introduction
This compound is a bifunctional organic molecule featuring a bromoethyl ether attached to a 4-methoxybenzyl group. This structure makes it a valuable building block in the synthesis of more complex molecules, particularly in the development of pharmaceutical agents and other specialty chemicals. The presence of the reactive bromoethyl group allows for subsequent nucleophilic substitution reactions, while the 4-methoxybenzyl (PMB) ether provides a stable protecting group for alcohols that can be cleaved under specific conditions.
The synthesis of this target molecule is most effectively achieved through the Williamson ether synthesis. This classic organic reaction involves the S_N2 reaction between an alkoxide and a primary alkyl halide.[1][2] In this specific application, the sodium salt of 4-methoxybenzyl alcohol (sodium 4-methoxybenzyl oxide) acts as the nucleophile, attacking the electrophilic carbon of 1,2-dibromoethane.
Synthesis Pathway
The synthesis of this compound is accomplished in two primary steps:
Step 1: Formation of Sodium 4-Methoxybenzyl Oxide
4-methoxybenzyl alcohol is deprotonated using a strong base, typically sodium hydride (NaH), in an anhydrous aprotic solvent such as tetrahydrofuran (THF). This reaction generates the corresponding sodium alkoxide, sodium 4-methoxybenzyl oxide, and hydrogen gas as a byproduct. The use of a strong, non-nucleophilic base like NaH ensures complete and irreversible deprotonation of the alcohol.
Step 2: Williamson Ether Synthesis
The freshly prepared sodium 4-methoxybenzyl oxide is then reacted with an excess of 1,2-dibromoethane. The alkoxide performs a nucleophilic attack on one of the bromine-bearing carbons of 1,2-dibromoethane, displacing a bromide ion and forming the desired ether linkage. Using an excess of 1,2-dibromoethane is crucial to favor the formation of the mono-alkylation product and minimize the formation of the bis-ether byproduct.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| 4-Methoxybenzyl alcohol | C₈H₁₀O₂ | 138.16 | ≥98% | Sigma-Aldrich |
| Sodium hydride | NaH | 24.00 | 60% dispersion in mineral oil | Sigma-Aldrich |
| 1,2-Dibromoethane | C₂H₄Br₂ | 187.86 | ≥99% | Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | ≥99.9% | Sigma-Aldrich |
| Diethyl ether | (C₂H₅)₂O | 74.12 | ACS grade | Fisher Scientific |
| Saturated aqueous ammonium chloride | NH₄Cl | 53.49 | - | Fisher Scientific |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | - | Fisher Scientific |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | ≥99.5% | Sigma-Aldrich |
| Silica gel | SiO₂ | 60.08 | 60 Å, 230-400 mesh | Sigma-Aldrich |
| Hexane | C₆H₁₄ | 86.18 | ACS grade | Fisher Scientific |
| Ethyl acetate | C₄H₈O₂ | 88.11 | ACS grade | Fisher Scientific |
Synthesis Procedure
Step 1: Formation of Sodium 4-Methoxybenzyl Oxide
-
To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 g of 60% dispersion in mineral oil, 30 mmol) and wash with anhydrous hexane to remove the mineral oil.
-
Add 50 mL of anhydrous tetrahydrofuran (THF) to the flask.
-
Dissolve 4-methoxybenzyl alcohol (2.76 g, 20 mmol) in 20 mL of anhydrous THF in the dropping funnel.
-
Add the solution of 4-methoxybenzyl alcohol dropwise to the stirred suspension of sodium hydride in THF at 0 °C (ice bath).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour. The evolution of hydrogen gas should cease, and a clear solution or a fine suspension of the alkoxide should be formed.
Step 2: Synthesis of this compound
-
Cool the freshly prepared solution of sodium 4-methoxybenzyl oxide back to 0 °C.
-
Add 1,2-dibromoethane (11.27 g, 60 mmol, 3 equivalents) to the reaction mixture dropwise via a syringe.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 66 °C) for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and quench the excess sodium hydride by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and add 100 mL of diethyl ether.
-
Wash the organic layer sequentially with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification
The crude product is purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. The product typically elutes with a mixture of 95:5 (v/v) hexane:ethyl acetate.
Data Presentation
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 4-Methoxybenzyl alcohol | C₈H₁₀O₂ | 138.16 | White crystalline solid |
| 1,2-Dibromoethane | C₂H₄Br₂ | 187.86 | Colorless liquid |
| This compound | C₁₀H₁₃BrO₂ | 245.11 | Colorless to pale yellow oil |
Reaction Parameters and Yield
| Parameter | Value |
| Molar ratio (Alcohol:NaH:Dibromoethane) | 1 : 1.5 : 3 |
| Solvent | Anhydrous THF |
| Reaction Temperature | Reflux (66 °C) |
| Reaction Time | 12-16 hours |
| Expected Yield | 60-70% |
Characterization Data (Predicted)
The following spectroscopic data is predicted based on the structure of this compound and data from analogous compounds.
| Technique | Expected Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.28 (d, J = 8.6 Hz, 2H, Ar-H), 6.89 (d, J = 8.6 Hz, 2H, Ar-H), 4.54 (s, 2H, Ar-CH₂-O), 3.81 (s, 3H, OCH₃), 3.79 (t, J = 6.2 Hz, 2H, O-CH₂-CH₂-Br), 3.51 (t, J = 6.2 Hz, 2H, O-CH₂-CH₂-Br). |
| ¹³C NMR (100 MHz, CDCl₃) | δ 159.3, 130.4, 129.5, 113.9, 72.5, 69.1, 55.3, 30.2. |
| IR (neat, cm⁻¹) | 3030 (Ar C-H), 2930, 2860 (C-H), 1612, 1513 (C=C, aromatic), 1248 (C-O, ether), 1100 (C-O, ether), 650 (C-Br). |
| Mass Spectrometry (EI) | m/z (%): 246/244 ([M]⁺), 121 (100), 91, 77. |
Experimental Workflow Visualization
The logical flow of the synthesis and purification process is outlined in the following diagram.
Conclusion
This technical guide provides a detailed and actionable protocol for the synthesis of this compound via the Williamson ether synthesis. By following the outlined procedures for reaction setup, execution, and purification, researchers can reliably produce this valuable synthetic intermediate. The provided tables and diagrams offer a clear and concise summary of the necessary information, facilitating the successful implementation of this synthesis in a laboratory setting. The predicted characterization data will aid in the confirmation of the final product's identity and purity.
References
An In-depth Technical Guide to the Physicochemical Properties of 1-[(2-Bromoethoxy)methyl]-4-methoxybenzene
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: The compound 1-[(2-Bromoethoxy)methyl]-4-methoxybenzene is not extensively documented in publicly available scientific literature. Consequently, this guide provides a detailed overview of its predicted physicochemical properties based on the known characteristics of its constituent chemical moieties and closely related analogs. Experimental data for structurally similar compounds and likely precursors are presented to offer a comprehensive understanding.
Introduction
This compound is a substituted aromatic ether. Its structure consists of a 4-methoxybenzyl group linked via an ether bond to a 2-bromoethoxy group. The presence of the electrophilic bromoethyl moiety and the stable 4-methoxybenzyl (PMB) protecting group suggests its potential utility as an intermediate in organic synthesis, particularly in the development of more complex molecules in the pharmaceutical and materials science sectors. This document outlines the expected physicochemical properties, a putative synthesis protocol, and a logical workflow for its preparation and characterization.
Physicochemical Properties
Due to the lack of specific experimental data for this compound, this section provides data for its key precursors and a structurally related compound to infer its properties.
Table 1: Physicochemical Data of Key Precursors
| Property | 4-Methoxybenzyl Alcohol | 4-Methoxybenzyl Bromide |
| Molecular Formula | C₈H₁₀O₂ | C₈H₉BrO[1] |
| Molecular Weight | 138.16 g/mol | 201.06 g/mol [2] |
| Boiling Point | 259 °C (lit.) | 91 °C at 1 mm Hg (lit.)[1][3][4] |
| Melting Point | 22-25 °C (lit.) | Not available |
| Density | 1.113 g/mL at 25 °C (lit.) | 1.379 g/mL at 25 °C (lit.)[1][3][4] |
| Refractive Index | n20/D 1.544 (lit.) | n20/D 1.5780 (lit.)[1][3][4] |
| Solubility | Insoluble in water. Freely soluble in alcohol. | Slightly soluble in water.[5] |
| CAS Number | 105-13-5 | 2746-25-0 |
Table 2: Predicted Physicochemical Properties of this compound and a Related Compound
| Property | This compound (Predicted) | 1-(2-Bromoethyl)-4-methoxybenzene |
| Molecular Formula | C₁₀H₁₃BrO₂ | C₉H₁₁BrO |
| Molecular Weight | 245.11 g/mol | 215.09 g/mol |
| Boiling Point | Higher than 4-methoxybenzyl precursors due to increased molecular weight. | Not available |
| Melting Point | Likely a liquid or low-melting solid at room temperature. | Not available |
| Density | Expected to be greater than 1 g/mL. | Not available |
| Solubility | Expected to be insoluble in water and soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF). | Not available |
| CAS Number | Not available | 14425-64-0 |
Experimental Protocols
A plausible and widely used method for the synthesis of ethers such as this compound is the Williamson ether synthesis.[6][7][8][9] This reaction involves the nucleophilic substitution of a halide by an alkoxide.
Proposed Synthesis of this compound via Williamson Ether Synthesis
This protocol describes the reaction of 4-methoxybenzyl alcohol with 1,2-dibromoethane in the presence of a base.
Materials:
-
4-Methoxybenzyl alcohol
-
1,2-Dibromoethane
-
Sodium hydride (NaH) or another suitable base (e.g., KOH)
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Preparation of the Alkoxide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of 4-methoxybenzyl alcohol (1.0 equivalent) in anhydrous THF to the stirred suspension via the dropping funnel.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium 4-methoxybenzyl alkoxide.
-
Ether Formation: To the freshly prepared alkoxide solution, add 1,2-dibromoethane (a significant excess, e.g., 5-10 equivalents, can be used to favor mono-alkylation) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and cautiously quench the excess sodium hydride by the slow addition of saturated aqueous NH₄Cl solution.
-
Partition the mixture between ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to isolate the desired this compound.
Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy, and mass spectrometry to confirm its structure.
-
Expected ¹H NMR (CDCl₃): Signals corresponding to the 4-methoxybenzyl protons (aromatic protons at ~6.8-7.3 ppm, the benzylic CH₂ at ~4.5 ppm, and the methoxy CH₃ at ~3.8 ppm) and the 2-bromoethoxy protons (two triplets for the two CH₂ groups, one deshielded due to the adjacent oxygen and the other deshielded by the bromine).
-
Expected ¹³C NMR (CDCl₃): Resonances for the aromatic carbons, the benzylic carbon, the methoxy carbon, and the two carbons of the bromoethoxy group.
-
Expected IR (neat): Characteristic C-O-C stretching vibrations for the ether linkages, C-H stretching for aromatic and aliphatic groups, and C-Br stretching.
Visualization of Synthetic Workflow
The following diagram illustrates the proposed synthetic pathway for this compound.
Caption: Proposed synthesis workflow for this compound.
Conclusion
While direct experimental data for this compound is scarce, its physicochemical properties can be reasonably predicted based on its chemical structure and the known properties of related compounds. The proposed Williamson ether synthesis provides a reliable and well-established method for its preparation. The information and protocols detailed in this guide offer a solid foundation for researchers and scientists interested in the synthesis and application of this and similar molecules in their drug development and organic synthesis endeavors. It is strongly recommended that any synthesis and handling of this compound be performed with appropriate safety precautions in a laboratory setting.
References
- 1. chembk.com [chembk.com]
- 2. 4-Methoxybenzyl bromide | C8H9BrO | CID 165021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Methoxybenzyl bromide | 2746-25-0 [chemicalbook.com]
- 4. 4-Methoxybenzyl bromide CAS#: 2746-25-0 [m.chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Khan Academy [khanacademy.org]
- 9. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to 1-[(2-Bromoethoxy)methyl]-4-methoxybenzene
CAS Number: 149966-28-9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-[(2-Bromoethoxy)methyl]-4-methoxybenzene, a halogenated ether with potential applications in organic synthesis and medicinal chemistry. Due to the limited publicly available data specifically for this compound, this guide also draws upon information from structurally similar molecules to infer its potential properties, synthesis, and biological relevance.
Chemical and Physical Properties
This compound is an organic compound featuring a 4-methoxybenzyl group linked to a bromoethoxy moiety. The presence of the bromine atom and the ether linkage makes it a versatile intermediate for introducing the 4-methoxybenzyloxyethyl group into various molecules.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 1-(2-Bromoethyl)-4-methoxybenzene[1] | 1-Bromo-4-methoxybenzene[2] |
| CAS Number | 149966-28-9 | 14425-64-0 | 104-92-7 |
| Molecular Formula | C₁₀H₁₃BrO₂ | C₉H₁₁BrO | C₇H₇BrO |
| Molecular Weight | 245.11 g/mol | 215.09 g/mol | 187.03 g/mol |
| Appearance | Not specified (likely a liquid) | Not specified | Not specified |
| InChI | InChI=1S/C10H13BrO2/c1-12-10-4-2-9(3-5-10)8-13-7-6-11/h2-5H,6-8H2,1H3 | InChI=1S/C9H11BrO/c1-11-9-4-2-8(3-5-9)6-7-10/h2-5H,6-7H2,1H3 | InChI=1S/C7H7BrO/c1-9-7-4-2-6(8)3-5-7/h2-5H,1H3 |
| InChIKey | Not available | OXHPTABOQVHKLN-UHFFFAOYSA-N | QJPJQTDYNZXKQF-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)COCCBr | COC1=CC=C(C=C1)CCBr | COC1=CC=C(Br)C=C1 |
Synthesis and Reactivity
Postulated Synthetic Pathway
A potential synthetic route is the Williamson ether synthesis. This would involve the deprotonation of 4-methoxybenzyl alcohol to form the corresponding alkoxide, which then acts as a nucleophile to displace one of the bromine atoms in 1,2-dibromoethane.
Caption: Postulated synthetic pathway for this compound.
General Experimental Protocol for Williamson Ether Synthesis of Bromoalkoxy Ethers
The following is a general procedure that could be adapted for the synthesis of the target compound.
Materials:
-
4-Methoxybenzyl alcohol
-
1,2-Dibromoethane (in excess)
-
Sodium hydride (NaH) or another suitable base
-
Anhydrous tetrahydrofuran (THF) or a similar aprotic solvent
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Extraction solvent (e.g., diethyl ether or ethyl acetate)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
To a solution of 4-methoxybenzyl alcohol in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride portion-wise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the alkoxide.
-
Add an excess of 1,2-dibromoethane to the reaction mixture and stir at room temperature or with gentle heating.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired this compound.
Expected Reactivity
The bromine atom in this compound is susceptible to nucleophilic substitution reactions. This allows for the introduction of various functional groups, making it a useful building block in the synthesis of more complex molecules. For instance, it can react with amines, thiols, and other nucleophiles to form a diverse range of derivatives.
Potential Applications in Drug Development and Medicinal Chemistry
While there is no specific information on the biological activity of this compound, compounds containing the 4-methoxybenzyl ether moiety are prevalent in medicinal chemistry. This structural motif can influence a molecule's pharmacokinetic and pharmacodynamic properties.
Role as a Linker or Spacer
The bromoethoxy-methyl group can serve as a flexible linker to connect a pharmacophore to another molecular entity, such as a targeting group or a solubilizing agent. The ether linkages provide metabolic stability compared to ester groups.
Caption: Conceptual workflow for using the compound as a linker precursor.
Analog Synthesis for Structure-Activity Relationship (SAR) Studies
This compound can be a starting material for the synthesis of a library of analogs for SAR studies. By reacting it with various nucleophiles, researchers can systematically modify a lead compound to explore the impact of different substituents on biological activity. Methoxybenzene derivatives have been investigated for a range of biological activities, including antimicrobial and anticancer properties.[3]
Analytical Characterization
A comprehensive analytical characterization would be essential to confirm the structure and purity of synthesized this compound.
Table 2: Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the methoxy group (singlet, ~3.8 ppm), aromatic protons of the 4-methoxybenzyl group (two doublets, ~6.8-7.3 ppm), the benzylic methylene protons (singlet, ~4.5 ppm), and the two methylene groups of the bromoethoxy chain (triplets, ~3.5-3.8 ppm). |
| ¹³C NMR | Resonances for the methoxy carbon, aromatic carbons, benzylic carbon, and the two aliphatic carbons of the bromoethoxy group. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for a bromine-containing molecule (M and M+2 peaks in approximately a 1:1 ratio). |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-O-C stretching (ether), C-H stretching (aromatic and aliphatic), and C-Br stretching. |
Safety and Handling
As a bromo-substituted organic compound, this compound should be handled with appropriate safety precautions. While specific toxicity data is unavailable, related bromoalkanes can be irritants and alkylating agents. Therefore, it is recommended to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Conclusion
This compound is a potentially valuable, yet understudied, chemical intermediate. Its structure suggests utility as a building block for introducing a 4-methoxybenzyloxy-ethyl moiety in the synthesis of complex organic molecules, including potential drug candidates. Further research is needed to fully elucidate its chemical properties, reactivity, and biological significance. The information provided in this guide, based on its chemical structure and data from related compounds, serves as a foundation for researchers and drug development professionals interested in exploring the potential of this molecule.
References
An In-depth Technical Guide to the Spectral Data of 1-[(2-Bromoethoxy)methyl]-4-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectral data for 1-[(2-Bromoethoxy)methyl]-4-methoxybenzene, a compound of interest in synthetic organic chemistry and potential pharmaceutical development. Due to the absence of publicly available experimental spectra for this specific molecule, this guide presents predicted data based on established spectroscopic principles and data from structurally analogous compounds. This information is intended to serve as a reference for researchers in the identification and characterization of this and related molecules.
Molecular Structure and Overview
This compound possesses a key 4-methoxybenzyl ether scaffold, a common moiety in various bioactive molecules. The presence of a bromoethoxy group provides a reactive handle for further chemical modifications, making it a potentially valuable intermediate in multi-step syntheses.
Caption: Molecular structure of this compound.
Predicted Spectral Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from established chemical shift correlations, characteristic group frequencies, and common fragmentation patterns.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.28 | d, J ≈ 8.8 Hz | 2H | Ar-H (ortho to -OCH₂) |
| ~6.89 | d, J ≈ 8.8 Hz | 2H | Ar-H (ortho to -OCH₃) |
| ~4.60 | s | 2H | Ar-CH₂-O |
| ~3.81 | s | 3H | O-CH₃ |
| ~3.80 | t, J ≈ 6.0 Hz | 2H | O-CH₂-CH₂Br |
| ~3.55 | t, J ≈ 6.0 Hz | 2H | O-CH₂-CH₂Br |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~159.3 | Ar-C (C-OCH₃) |
| ~130.3 | Ar-C (ipso, C-CH₂) |
| ~129.5 | Ar-C (CH, ortho to -OCH₂) |
| ~113.9 | Ar-C (CH, ortho to -OCH₃) |
| ~72.0 | Ar-CH₂-O |
| ~69.5 | O-CH₂-CH₂Br |
| ~55.3 | O-CH₃ |
| ~30.5 | O-CH₂-CH₂Br |
Table 3: Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch |
| 1610, 1510 | Strong | Aromatic C=C stretch |
| 1250 | Strong | Aryl-O-C stretch (asymmetric) |
| 1100 | Strong | C-O-C stretch (ether) |
| 1030 | Strong | Aryl-O-C stretch (symmetric) |
| 830 | Strong | para-disubstituted benzene C-H bend (out-of-plane) |
| 650-550 | Medium-Strong | C-Br stretch |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment |
| 260/262 | Low | [M]⁺ (Molecular ion peak, bromine isotopes) |
| 121 | High | [C₈H₉O]⁺ (p-methoxybenzyl cation, base peak) |
| 139/141 | Medium | [M - C₈H₉O]⁺ (bromoethoxy fragment) |
| 107 | Medium | [C₇H₇O]⁺ (loss of CH₂ from p-methoxybenzyl) |
| 91 | Medium | [C₇H₇]⁺ (tropylium ion) |
| 77 | Medium | [C₆H₅]⁺ (phenyl cation) |
Experimental Protocols
The following sections detail standard operating procedures for acquiring NMR, IR, and MS spectra. These are generalized protocols and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Sample Preparation:
-
Weigh approximately 5-20 mg of the solid sample (for ¹H NMR) or 20-50 mg (for ¹³C NMR) and transfer it to a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube.[1]
-
Cap the tube and gently agitate it to dissolve the sample completely. If the sample is not fully soluble, it should be filtered through a small plug of glass wool into a clean NMR tube to remove any particulate matter.
¹H NMR Spectroscopy Protocol:
-
Insert the prepared NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical lock signal.
-
Set the acquisition parameters, including the pulse width (typically a 45° or 90° pulse), acquisition time (e.g., 2-4 seconds), and relaxation delay (e.g., 1-5 seconds).[2]
-
Acquire the spectrum by collecting a suitable number of scans (e.g., 8-16 scans for a moderately concentrated sample) to achieve an adequate signal-to-noise ratio.
-
Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
Integrate the peaks and determine the chemical shifts and coupling constants.
¹³C NMR Spectroscopy Protocol:
-
Follow the same sample preparation and initial spectrometer setup as for ¹H NMR.
-
Select a standard ¹³C NMR experiment, typically with proton decoupling to simplify the spectrum.[3]
-
Set the acquisition parameters, including a 90° pulse width, a spectral width of approximately 200-250 ppm, and a relaxation delay (e.g., 2-5 seconds).[4]
-
Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 128 to several thousand) is usually required.[4]
-
Process the data similarly to the ¹H NMR spectrum.
-
Reference the spectrum to the solvent peak (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).
Caption: A generalized workflow for an NMR experiment.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Neat Liquid or Thin Film):
-
Ensure the ATR (Attenuated Total Reflectance) crystal or salt plates (e.g., KBr, NaCl) are clean.[5]
-
For a liquid sample, place a small drop directly onto the center of the ATR crystal or one of the salt plates.[5]
-
If using salt plates, place the second plate on top and gently press to create a thin, uniform film.[5]
-
For a solid sample, dissolve a small amount in a volatile solvent (e.g., dichloromethane or acetone), apply the solution to the crystal or plate, and allow the solvent to evaporate.[5]
FT-IR Spectroscopy Protocol:
-
Place the sample holder into the spectrometer's sample compartment.
-
Collect a background spectrum of the empty sample holder (or with the pure solvent if applicable). This will be automatically subtracted from the sample spectrum.[6]
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The resulting spectrum is usually plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
-
Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.
Mass Spectrometry (MS)
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile organic solvent, such as methanol, acetonitrile, or dichloromethane.[7]
-
Further dilute this stock solution to a final concentration of approximately 10-100 µg/mL.[7]
-
If necessary, filter the solution to remove any particulate matter that could block the instrument's inlet system.[7]
Mass Spectrometry Protocol (using Electron Ionization - EI):
-
Introduce the sample into the ion source. For volatile compounds, this is often done via a gas chromatograph (GC-MS) or a direct insertion probe.
-
In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
-
The detector records the abundance of each ion at a specific m/z value.
-
The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.
-
Analyze the spectrum to identify the molecular ion peak and interpret the fragmentation pattern to elucidate the structure of the molecule.
Caption: A simplified workflow for an Electron Ionization Mass Spectrometry experiment.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 3. sc.edu [sc.edu]
- 4. epfl.ch [epfl.ch]
- 5. eng.uc.edu [eng.uc.edu]
- 6. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Solubility of 1-[(2-Bromoethoxy)methyl]-4-methoxybenzene in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-[(2-Bromoethoxy)methyl]-4-methoxybenzene is a complex organic molecule incorporating a methoxybenzene core, an ether linkage, and a bromoethyl group. Understanding its solubility in various organic solvents is crucial for its synthesis, purification, handling, and application in research and drug development. This technical guide provides a comprehensive overview of the predicted solubility of this compound based on the known properties of its structural analogs. While quantitative solubility data for this compound is not currently available in the public domain, this guide offers a robust predictive framework and a general experimental protocol for its determination.
Predicted Solubility Profile
The principle of "like dissolves like" governs the solubility of organic compounds. The polarity of the solute must be matched with the polarity of the solvent for significant solubility. This compound possesses both polar and non-polar characteristics. The methoxybenzene and the alkyl chain of the bromoethoxy group contribute to its non-polar character, while the ether linkages and the bromine atom introduce polarity.
Based on the solubility of structurally similar compounds like anisole (methoxybenzene), which is soluble in a range of organic solvents such as ether, acetone, benzene, and chloroform but insoluble in water, a similar trend can be predicted for this compound.[1][2][3] The presence of the polar bromoethoxy group may slightly increase its affinity for more polar organic solvents compared to anisole.
The following table summarizes the predicted solubility of this compound in common organic solvents.
| Solvent | Polarity Index | Predicted Solubility | Rationale |
| Non-Polar Solvents | |||
| Hexane | 0.1 | Low to Moderate | The large non-polar methoxybenzene and alkyl chain will interact favorably with hexane, but the polar ether and bromo groups will limit high solubility. |
| Toluene | 2.4 | High | The aromatic ring of toluene will have favorable π-π stacking interactions with the methoxybenzene ring, and its moderate polarity can accommodate the polar groups. |
| Diethyl Ether | 2.8 | High | As an ether, it is structurally similar to the ether linkages in the target molecule, promoting strong intermolecular forces and solubility. Anisole is readily soluble in ether.[1] |
| Polar Aprotic Solvents | |||
| Dichloromethane (DCM) | 3.1 | High | DCM is a good solvent for a wide range of organic compounds and should effectively solvate both the polar and non-polar regions of the molecule. |
| Tetrahydrofuran (THF) | 4.0 | High | Similar to diethyl ether, THF is an ether and is expected to be an excellent solvent. |
| Acetone | 5.1 | High | The ketone group in acetone can interact with the polar parts of the molecule, and it is a versatile solvent for many organic compounds. Anisole is soluble in acetone.[1][3] |
| Acetonitrile | 5.8 | Moderate to High | While polar, acetonitrile can still dissolve many organic compounds. The solubility might be slightly lower than in less polar aprotic solvents. |
| Dimethylformamide (DMF) | 6.4 | Moderate | The high polarity of DMF might make it a less ideal solvent for the large non-polar parts of the molecule. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Moderate to Low | Similar to DMF, the very high polarity of DMSO may not be optimal for solvating the non-polar regions of the compound. |
| Polar Protic Solvents | |||
| Methanol | 5.1 | Moderate | The hydroxyl group can hydrogen bond with the ether oxygens, but the overall non-polar character of the molecule will limit high solubility. |
| Ethanol | 4.3 | Moderate | Similar to methanol, but its slightly lower polarity may lead to slightly better solubility. |
| Water | 10.2 | Insoluble | The large non-polar methoxybenzene and alkyl halide moieties will make the compound hydrophobic and insoluble in water. Anisole is insoluble in water.[1] |
Experimental Protocol for Solubility Determination
The following is a general protocol for determining the solubility of a solid organic compound like this compound in various organic solvents.
Materials:
-
This compound (solid)
-
A range of organic solvents (e.g., hexane, toluene, diethyl ether, dichloromethane, acetone, methanol, ethanol)
-
Analytical balance (accurate to ±0.1 mg)
-
Vials with screw caps (e.g., 4 mL)
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Micropipettes
-
UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials.
-
Add a known volume (e.g., 2 mL) of each selected organic solvent to the respective vials.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials at a high speed to pellet the undissolved solid.
-
-
Quantification of Solute Concentration:
-
Carefully withdraw a known aliquot of the clear supernatant from each vial using a micropipette.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Analyze the diluted samples using a calibrated UV-Vis spectrophotometer (if the compound has a chromophore) or an HPLC system to determine the concentration of the dissolved compound.
-
-
Calculation of Solubility:
-
Calculate the solubility of this compound in each solvent using the following formula:
Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of an organic compound.
Caption: General workflow for determining the solubility of an organic compound.
Conclusion
While direct experimental data on the solubility of this compound is lacking, a strong predictive understanding can be derived from its molecular structure and the known solubility of its analogs. It is anticipated to be soluble in a range of common organic solvents, particularly those with low to moderate polarity, and insoluble in water. For researchers and drug development professionals, the provided general experimental protocol offers a clear pathway to obtaining precise quantitative solubility data, which is essential for advancing its potential applications.
References
Stability and Storage of 1-[(2-Bromoethoxy)methyl]-4-methoxybenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the chemical compound 1-[(2-Bromoethoxy)methyl]-4-methoxybenzene. Due to the limited availability of specific stability data for this compound, this guide synthesizes information from structurally related molecules to provide best-practice recommendations for its handling, storage, and stability assessment.
Chemical Profile
IUPAC Name: this compound
Molecular Formula: C10H13BrO2
Structure:
This compound possesses an ether linkage, a bromoethyl group, and a methoxy-substituted benzene ring. These functional groups are key to understanding its potential reactivity and degradation pathways.
Recommended Storage and Handling
Proper storage and handling are crucial to maintain the integrity and purity of this compound. Based on data from similar bromo- and methoxy-substituted aromatic compounds and bromoalkyl ethers, the following conditions are recommended.
Table 1: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale & References |
| Temperature | Store in a cool, dry place.[1][2] Some sources for similar compounds recommend refrigeration (2-8 °C)[3] or storage below +30°C.[4] | To minimize degradation from heat-catalyzed reactions. |
| Light | Store in a light-resistant container. | To prevent photolytic degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[3] | To prevent oxidation. Ethers can be susceptible to peroxide formation. |
| Container | Store in a tightly closed container.[1][2][3][5] | To prevent contamination and evaporation. |
| Ventilation | Handle in a well-ventilated area.[1][3][5][6] | To avoid inhalation of any potential vapors. |
| Incompatible Materials | Avoid strong oxidizing agents[2][4], bases, and strong reducing agents.[7] | To prevent chemical reactions that could degrade the compound. |
Potential Degradation Pathways
While specific degradation pathways for this compound have not been documented, its structure suggests potential routes of decomposition. The presence of an ether linkage makes it susceptible to peroxide formation, particularly in the presence of light and oxygen. The bromoethyl group may undergo nucleophilic substitution or elimination reactions, especially in the presence of moisture or basic conditions.
Experimental Protocols for Stability Assessment
To determine the specific stability profile of this compound, a formal stability testing program should be implemented. The following outlines a general experimental approach.
Objective: To evaluate the stability of this compound under various environmental conditions (e.g., temperature, humidity, light) over a defined period.
Materials and Methods:
-
Sample Preparation: A well-characterized batch of this compound with known purity should be used. The sample should be aliquoted into appropriate containers for each storage condition.
-
Storage Conditions:
-
Long-term: 25°C/60% RH (Relative Humidity)
-
Accelerated: 40°C/75% RH
-
Refrigerated: 5°C
-
Photostability: As per ICH Q1B guidelines.
-
-
Testing Intervals: Samples should be pulled at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term storage).
-
Analytical Method: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, should be developed and validated. This method must be able to separate the parent compound from any potential degradation products.
-
Parameters to be Monitored:
-
Appearance (color, physical state)
-
Assay (concentration of the active substance)
-
Degradation products (identification and quantification)
-
Moisture content
-
Visualizations
The following diagrams illustrate logical workflows relevant to the stability assessment of a chemical compound.
Caption: A logical workflow for assessing the stability of a chemical compound.
Caption: Factors that can potentially influence the degradation of the compound.
Conclusion
References
An In-depth Technical Guide to the Molecular Structure and Conformation of 1-[(2-Bromoethoxy)methyl]-4-methoxybenzene
Disclaimer: Publicly available experimental data for the specific compound 1-[(2-Bromoethoxy)methyl]-4-methoxybenzene is limited. This guide provides a detailed analysis based on its predicted molecular structure, data from analogous compounds, and established principles of chemical conformation and spectroscopy.
Introduction
This compound is an organic molecule featuring a para-substituted methoxybenzene ring linked to a bromoethoxy group via a methylene ether bridge. Its structure suggests potential applications in organic synthesis, serving as a building block for more complex molecules due to the reactive bromo- and methoxy- functionalities. This guide delineates its predicted molecular structure, explores its likely conformational preferences, and outlines the experimental and computational methodologies pertinent to its detailed characterization.
Molecular Structure and Identification
The systematic name this compound defines a precise arrangement of atoms. The core is a benzene ring substituted with a methoxy group (-OCH₃) and a (2-bromoethoxy)methyl group (-CH₂OCH₂CH₂Br) at positions 1 and 4, respectively.
Predicted Physicochemical Properties
| Property | Predicted Value / Information | Basis of Prediction |
| Molecular Formula | C₁₀H₁₃BrO₂ | Derived from the systematic name |
| Molecular Weight | 245.11 g/mol | Calculated from the molecular formula |
| IUPAC Name | This compound | Standard chemical nomenclature |
| CAS Number | Not found in public databases | Comprehensive searches yielded no specific CAS number for this structure. |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | Based on similar substituted aromatic ethers. |
| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethers, acetone) and insoluble in water. | Polarity of the functional groups suggests miscibility with organic solvents. |
Molecular Conformation
The conformation of this compound is determined by the rotational freedom around its single bonds. The key dihedral angles that dictate the overall shape are associated with the C-O-C ether linkages and the C-C bond of the ethyl group.
The methoxy group attached to the benzene ring is known to have a slight preference for a coplanar orientation with the ring to maximize resonance stabilization. The larger (2-bromoethoxy)methyl substituent will have several possible conformations due to rotation around the following bonds:
-
Ar-CH₂ bond: Rotation of the methylene bridge relative to the benzene ring.
-
CH₂-O bond: Rotation around the ether oxygen.
-
O-CH₂ bond: Rotation of the bromoethyl group.
-
CH₂-CH₂ bond: Gauche and anti conformations of the bromoethyl chain.
The most stable conformation will be a result of the interplay between steric hindrance, which favors staggered arrangements, and potential intramolecular interactions. Computational modeling, such as Density Functional Theory (DFT), would be a powerful tool to predict the lowest energy conformers and the rotational barriers between them.
Experimental Protocols for Structural and Conformational Analysis
To experimentally determine the precise molecular structure and preferred conformation of this compound, a combination of spectroscopic and crystallographic techniques would be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the connectivity and spatial arrangement of atoms in a molecule.[1]
-
¹H NMR: The proton NMR spectrum would provide information about the chemical environment of each hydrogen atom. Protons on carbons adjacent to an oxygen atom are expected to have chemical shifts in the range of 3.4-4.5 ppm.[2][3] The aromatic protons would appear as a characteristic AA'BB' system for a 1,4-disubstituted benzene ring.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom. Carbons bonded to the ether oxygen would be deshielded and appear in the 50-80 ppm region.[3]
-
2D NMR Techniques: Techniques such as COSY, HSQC, and HMBC would be used to establish the connectivity between protons and carbons. Nuclear Overhauser Effect (NOE) experiments (NOESY or ROESY) could provide through-space correlations between protons, offering insights into their spatial proximity and thus the molecule's conformation.[4]
General Protocol for NMR Analysis:
-
Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H, ¹³C, and 2D NMR spectra on a high-field NMR spectrometer.
-
Process the data (Fourier transformation, phasing, and baseline correction).
-
Analyze the chemical shifts, coupling constants, and cross-peaks to assign the structure and deduce conformational preferences.
X-ray Crystallography
If this compound can be obtained as a single crystal, X-ray crystallography provides the most definitive three-dimensional structure.[5]
General Protocol for X-ray Crystallography:
-
Grow a single crystal of the compound, typically by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.
-
Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer.
-
Collect diffraction data by irradiating the crystal with monochromatic X-rays at a low temperature (e.g., 100 K).
-
Process the diffraction data to determine the unit cell dimensions and space group.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data to obtain precise bond lengths, bond angles, and torsion angles.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic C-O stretching vibrations for the ether linkages are expected in the fingerprint region, typically between 1000 and 1300 cm⁻¹.[2]
General Protocol for IR Spectroscopy:
-
Prepare a sample, either as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).
-
Record the IR spectrum using an FTIR spectrometer.
-
Analyze the absorption bands to identify the characteristic vibrations of the functional groups.
Visualization of Molecular Structure
The following diagram illustrates the predicted molecular structure of this compound.
Caption: Predicted molecular structure of this compound.
Logical Workflow for Characterization
The following diagram outlines a logical workflow for the comprehensive characterization of this compound.
Caption: Logical workflow for the synthesis and characterization of this compound.
Conclusion
While specific experimental data for this compound is not currently available in the public domain, its molecular structure can be confidently predicted from its systematic name. A comprehensive understanding of its three-dimensional conformation would require a combination of advanced spectroscopic techniques, particularly NMR, and computational modeling. Should the compound be crystalline, X-ray crystallography would provide unequivocal structural details. The methodologies outlined in this guide provide a robust framework for researchers to fully characterize this and similar molecules. The absence of information on its biological activity precludes the discussion of any signaling pathways at this time.
References
An In-depth Technical Guide to the Key Chemical Reactions of 1-[(2-Bromoethoxy)methyl]-4-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principal chemical reactions involving 1-[(2-Bromoethoxy)methyl]-4-methoxybenzene. This bifunctional molecule serves as a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its reactivity is primarily centered around two key functional groups: the primary alkyl bromide, which is susceptible to nucleophilic substitution, and the p-methoxybenzyl (PMB) ether, a widely used protecting group for alcohols that can be cleaved under specific conditions.
This document details the methodologies for these transformations, presenting quantitative data in structured tables and providing explicit experimental protocols. Furthermore, reaction pathways and experimental workflows are visualized using Graphviz to facilitate a clear understanding of the chemical principles and their practical applications.
Core Reactions and Methodologies
The chemical utility of this compound is dominated by two principal reaction types:
-
Nucleophilic Substitution Reactions: The terminal bromine atom is a good leaving group, readily displaced by a variety of nucleophiles. This allows for the introduction of diverse functional groups, making it a versatile precursor for the synthesis of more complex molecules.
-
Cleavage of the p-Methoxybenzyl (PMB) Ether: The PMB group is a popular protecting group for hydroxyl functionalities. Its removal can be achieved under various conditions, offering orthogonality in multi-step synthetic sequences.
The following sections will delve into the specifics of these reactions, providing detailed experimental conditions and quantitative data where available.
Nucleophilic Substitution Reactions
The primary alkyl bromide in this compound is highly amenable to SN2 reactions with a range of nucleophiles. These reactions are fundamental for building molecular complexity.
Williamson Ether Synthesis
The reaction with alkoxides or phenoxides, known as the Williamson ether synthesis, is a classic method for the formation of ethers. This reaction is particularly useful for attaching the 2-(p-methoxybenzyloxy)ethyl moiety to alcohols and phenols.
General Reaction Scheme:
Caption: Williamson Ether Synthesis with this compound.
Table 1: Williamson Ether Synthesis - Representative Conditions and Yields
| Nucleophile (R-OH) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenol | K₂CO₃ | Acetone | Reflux | 12 | ~40 (analogous) | [1] |
| p-Cresol | KOH | H₂O | Reflux | 0.3 | High (general) | [2] |
| General Alcohols | NaH | THF | 0 - RT | 4 | Good (general) | [3] |
Experimental Protocol: Synthesis of a Phenolic Ether (Analogous Procedure) [1]
-
To a solution of the phenol (1.0 eq.) in acetone, add anhydrous potassium carbonate (3.0 eq.).
-
Stir the mixture at room temperature for 10 minutes.
-
Add 1,2-dibromoethane (an analog of the title compound) (3.0 eq.).
-
Heat the reaction mixture at reflux for 12 hours.
-
After cooling, evaporate the acetone and add water to the residue.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution in vacuo and purify the residue by silica gel chromatography.
Reactions with Other Nucleophiles
Beyond etherification, the bromo group can be displaced by a variety of other nucleophiles to introduce nitrogen, sulfur, and carbon-based functionalities.
Table 2: Nucleophilic Substitution with Various Nucleophiles - General Conditions
| Nucleophile | Product Type | Reagents | Solvent | Temperature (°C) | Reference |
| Sodium Azide | Alkyl Azide | NaN₃ | DMF | Room Temp. | |
| Sodium Cyanide | Alkyl Nitrile | NaCN | DMSO | 90 | General |
| Ammonia | Primary Amine | conc. NH₃ in Ethanol | Sealed Tube, Heat | High (general) | General |
| Thiophenol | Thioether | Thiophenol, K₂CO₃ | DMF | Room Temp. | General |
Experimental Workflow: General Nucleophilic Substitution
Caption: General workflow for nucleophilic substitution reactions.
Cleavage of the p-Methoxybenzyl (PMB) Ether
The PMB ether is a versatile protecting group that can be removed under various conditions, providing flexibility in synthetic design. The choice of deprotection method often depends on the other functional groups present in the molecule.
Oxidative Cleavage with DDQ
One of the most common methods for PMB ether deprotection is oxidative cleavage using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). This method is generally mild and selective.
General Reaction Scheme:
Caption: Oxidative cleavage of a PMB ether using DDQ.
Table 3: Oxidative Deprotection of PMB Ethers with DDQ - Representative Conditions
| Substrate Type | DDQ (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Protected Thiorhamnopyranoside | 2.3 | CH₂Cl₂/H₂O | RT | 1.5 | 78 | [4] |
| General PMB Ether | 1.5 | CH₂Cl₂/H₂O (18:1) | RT | 1 | >90 (general) | [5] |
Experimental Protocol: DDQ-mediated Deprotection of a PMB Ether [4]
-
Dissolve the PMB-protected compound (1.0 eq.) in a mixture of dichloromethane and water (typically 18:1 v/v).
-
Cool the solution to 0 °C.
-
Add DDQ (1.5 - 2.5 eq.) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Acid-Catalyzed Cleavage
PMB ethers can also be cleaved under acidic conditions, often with greater facility than simple benzyl ethers. Trifluoroacetic acid (TFA) is a commonly employed reagent for this transformation.
Table 4: Acid-Catalyzed Deprotection of PMB Ethers
| Acid | Scavenger | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| TFA (20-50% v/v) | 1,3-Dimethoxybenzene | CH₂Cl₂ | 0 - RT | 1-4 | High (general) | [6] |
| HCl (catalytic) | - | CH₂Cl₂/HFIP (1:1) | RT | < 1 | 85-95 | [7] |
| BF₃·OEt₂ (10 mol%) | Mercaptoacetic Acid | CH₂Cl₂ | RT | 1-2 | High (general) | [8] |
Experimental Protocol: TFA-mediated Deprotection of a PMB Ether [6]
-
Dissolve the PMB-protected substrate in anhydrous dichloromethane (0.1 M).
-
Add a scavenger, such as 1,3-dimethoxybenzene (3-5 equivalents).
-
Cool the mixture to 0 °C.
-
Add trifluoroacetic acid (20-50% v/v) dropwise.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous phase with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by silica gel chromatography.
Logical Flow of PMB Deprotection Strategies
Caption: Decision tree for the deprotection of the PMB ether.
Conclusion
This compound is a versatile synthetic intermediate, offering two distinct points for chemical modification. The primary bromide facilitates the introduction of a wide array of functional groups through nucleophilic substitution, while the PMB ether serves as a cleavable protecting group, enabling strategic unmasking of hydroxyl groups. The selection of appropriate reaction conditions for either transformation is crucial and must be guided by the overall synthetic strategy and the compatibility with other functional groups present in the molecule. This guide provides the foundational knowledge and practical protocols to effectively utilize this valuable building block in complex organic synthesis.
References
- 1. PMB Protection - Common Conditions [commonorganicchemistry.com]
- 2. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 6. benchchem.com [benchchem.com]
- 7. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 8. Lewis Acid Promoted Deprotection of Benzylidene Acetals and p-Methoxybenzyl Ethers with Mercaptoacid Acid as Scavenger - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Unknown: A Technical Guide to the Potential Hazards and Safety Precautions for 1-[(2-Bromoethoxy)methyl]-4-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the potential hazards and necessary safety precautions for handling 1-[(2-Bromoethoxy)methyl]-4-methoxybenzene. Due to a lack of specific safety and toxicological data for this compound, this document synthesizes information from structurally similar chemicals to provide a comprehensive, albeit precautionary, overview. All recommendations should be applied with the highest degree of caution, recognizing that the actual hazards of this compound may vary.
Executive Summary
Hazard Identification and Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a framework for communicating hazard information. While a specific GHS classification for this compound is not available, an analysis of related compounds suggests the following potential hazards.
Table 1: Extrapolated GHS Hazard Classification
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2][3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation[1][2] |
GHS Pictograms:
Due to the extrapolated hazards, the following GHS pictograms are recommended for labeling containers of this compound:
-
Exclamation Mark: For acute toxicity (oral), skin and eye irritation, and respiratory irritation.
-
Health Hazard: As a precaution for any potential uncharacterized systemic effects.
Quantitative Hazard Data from Structurally Similar Compounds
The following table summarizes available quantitative toxicological and physical hazard data for compounds structurally related to this compound. This data should be used as a reference to appreciate the potential magnitude of hazards.
Table 2: Toxicological and Physical Hazard Data of Structurally Similar Compounds
| Compound Name | CAS Number | LD50 (Oral, Mouse) | Flash Point (°C) | Boiling Point (°C) |
| 1-Bromo-4-methoxybenzene | 104-92-7 | 2200 mg/kg[4][5] | 94[6] | 223[5][6] |
| ((2-Bromoethoxy)methyl)benzene | 1462-37-9 | Not Available | 107 | 95 @ 3mmHg |
| 1-(2-Bromoethyl)-4-methoxybenzene | 14425-64-0 | Not Available | Not Available | Not Available |
| 4-(2-Bromoethoxy)-3-methoxybenzaldehyde | 99070-23-2 | Not Available | Not Available | Not Available |
Experimental Protocols for Safe Handling
Given the absence of specific experimental data for this compound, the following general protocols for handling potentially hazardous chemicals should be strictly followed.
4.1. Engineering Controls
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to prevent inhalation of vapors or dust.[7]
-
Ventilation: Ensure adequate general laboratory ventilation.
4.2. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against chemical exposure.[8][9] The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Chemical splash goggles and a face shield are required, especially when there is a risk of splashing.[7][9]
-
Hand Protection: Wear chemically resistant gloves, such as nitrile gloves.[7] Inspect gloves before each use and replace them immediately if contaminated or damaged.
-
Skin and Body Protection: A flame-resistant laboratory coat, long pants, and closed-toe shoes are mandatory to protect the skin.[7]
-
Respiratory Protection: If there is a risk of exposure above established limits or in the event of a spill, a NIOSH-approved respirator with an appropriate cartridge should be used.
4.3. Spill and Emergency Procedures
-
Spill Kit: An appropriate spill kit for chemical spills should be readily available.
-
Small Spills: For small spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Large Spills: In the event of a large spill, evacuate the area and contact the institution's environmental health and safety department.
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][6]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[2][6] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
-
Visualized Workflows and Relationships
5.1. Safe Handling Workflow
The following diagram illustrates a logical workflow for the safe handling of this compound from receipt to disposal.
Caption: A flowchart for the safe handling of potentially hazardous chemicals.
5.2. Hazard-PPE Relationship
This diagram illustrates the relationship between the potential hazards of this compound and the required personal protective equipment.
Caption: Mapping potential chemical hazards to appropriate personal protective equipment.
Conclusion
The handling of this compound requires a cautious and well-informed approach. In the absence of specific safety data, it is prudent to treat this compound as hazardous, with potential for acute oral toxicity, as well as skin, eye, and respiratory irritation. Researchers, scientists, and drug development professionals must adhere to the stringent safety protocols outlined in this guide, including the mandatory use of appropriate personal protective equipment and engineering controls. By understanding the potential risks and implementing these safety measures, the potential for exposure and injury can be significantly minimized. Further toxicological studies on this compound are highly recommended to establish a definitive safety profile.
References
- 1. 1-Bromo-4-methoxy-2-methylbenzene | C8H9BrO | CID 117915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. angenechemical.com [angenechemical.com]
- 3. 1-(2-Bromoethyl)-4-methoxybenzene | C9H11BrO | CID 84427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. RTECS NUMBER-BZ8501000-Chemical Toxicity Database [drugfuture.com]
- 5. chembk.com [chembk.com]
- 6. fishersci.fr [fishersci.fr]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
An In-depth Technical Guide to 1-[(2-Bromoethoxy)methyl]-4-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-[(2-Bromoethoxy)methyl]-4-methoxybenzene, a specialized organic compound. Due to a lack of documented discovery history in readily available scientific literature and patent databases, this guide focuses on its chemical properties, a plausible synthetic route based on established organic chemistry principles, and its potential applications in research and development. This document is intended to serve as a valuable resource for chemists and pharmaceutical scientists interested in utilizing this bifunctional molecule.
Introduction
This compound (CAS No. 149966-28-9) is a substituted aromatic ether. Its structure features a p-methoxybenzyl group linked to a bromoethoxy moiety. This combination of a protected phenol (as the methyl ether), a stable benzyl ether linkage, and a reactive primary bromide makes it a potentially useful building block in organic synthesis. The p-methoxybenzyl (PMB) group is a well-known protecting group for alcohols, and the bromoethoxy group can serve as a handle for introducing an ethoxy linker via nucleophilic substitution.
While the specific history of its initial synthesis is not well-documented, its structural components suggest its utility in areas such as medicinal chemistry and materials science, where the controlled assembly of complex molecules is required.
Physicochemical and Spectroscopic Data
A summary of the key physical and chemical properties of this compound and its precursors is presented below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Appearance |
| p-Anisaldehyde | C₈H₈O₂ | 136.15 | 123-11-5 | Colorless to yellowish liquid |
| p-Methoxybenzyl alcohol | C₈H₁₀O₂ | 138.16 | 105-13-5 | Colorless liquid or solid |
| This compound | C₁₀H₁₃BrO₂ | 259.11 | 149966-28-9 | Liquid [1] |
Spectroscopic Data for this compound:
| Technique | Data |
| InChI | 1S/C10H13BrO2/c1-12-10-4-2-9(3-5-10)8-13-7-6-11/h2-5H,6-8H2,1H3[1] |
| InChI Key | XDLFIODZEMIBRY-UHFFFAOYSA-N[1] |
Proposed Synthesis
A plausible and efficient synthesis of this compound can be envisioned in a two-step process starting from the readily available p-anisaldehyde. The first step involves the reduction of the aldehyde to the corresponding alcohol, followed by a Williamson ether synthesis to introduce the bromoethoxy group.
Step 1: Synthesis of p-Methoxybenzyl alcohol
Reaction: Reduction of p-anisaldehyde to p-methoxybenzyl alcohol.
Experimental Protocol:
-
Materials:
-
p-Anisaldehyde
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
2N Sodium hydroxide (NaOH) solution
-
5% Sulfuric acid (H₂SO₄) solution
-
Chloroform (CHCl₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
A solution of p-anisaldehyde (e.g., 2.5 g) in methanol (200 ml) is prepared in a round-bottom flask.
-
The solution is cooled to 0°C in an ice bath.
-
A solution of sodium borohydride (3 g) in 2N sodium hydroxide (4 ml) and distilled water (35 ml) is added dropwise to the stirred solution of p-anisaldehyde.
-
The reaction mixture is stirred at 0°C for one hour. The completion of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
The reaction mixture is concentrated under reduced pressure to reduce the volume of methanol to approximately 50 ml.
-
The residue is acidified with a 5% sulfuric acid solution (20 ml) and then diluted with water (200 ml).
-
The product is extracted with chloroform.
-
The combined chloroform extracts are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield p-methoxybenzyl alcohol.
-
Step 2: Synthesis of this compound
Reaction: Williamson ether synthesis of p-methoxybenzyl alcohol with an excess of a 1,2-dibromoethane equivalent.
Experimental Protocol:
-
Materials:
-
p-Methoxybenzyl alcohol
-
Sodium hydride (NaH) (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
1,2-Dibromoethane
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0°C under an inert atmosphere (e.g., argon), a solution of p-methoxybenzyl alcohol (1.0 eq.) in anhydrous THF is added dropwise.
-
The mixture is stirred at 0°C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 30 minutes.
-
The reaction mixture is cooled back to 0°C, and 1,2-dibromoethane (5.0 eq., to minimize the formation of the symmetrical diether) is added.
-
The reaction is allowed to warm to room temperature and then heated to reflux for several hours, with reaction progress monitored by TLC.
-
Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0°C.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
-
Mandatory Visualizations
Synthetic Workflow
Caption: Synthetic pathway for this compound.
Logical Relationship: Application as a Bifunctional Linker
Caption: Conceptual use as a bifunctional linker in organic synthesis.
Potential Applications in Research and Drug Development
Given its structure, this compound can be considered a valuable tool in several areas of chemical research:
-
Protecting Group Chemistry: The p-methoxybenzyl ether moiety is a robust protecting group for alcohols, which can be cleaved under specific oxidative or acidic conditions. This allows for selective deprotection in the presence of other acid- or base-labile functional groups.
-
Linker Chemistry: The bromoethoxy group provides a reactive site for nucleophilic substitution, enabling the covalent attachment of this molecule to substrates containing hydroxyl, amino, or thiol groups. This makes it a potential bifunctional linker for tethering different molecular fragments.
-
Medicinal Chemistry: In drug discovery, such linkers are crucial for creating antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutic agents. The defined length and chemical nature of the ethoxy linker can influence the pharmacokinetic and pharmacodynamic properties of the final conjugate.
-
Solid-Phase Synthesis: The molecule could potentially be immobilized on a solid support via the bromoethyl group, allowing the p-methoxybenzyl ether to be used in solid-phase organic synthesis workflows.
Conclusion
This compound is a commercially available yet under-documented chemical compound. While its discovery and history remain obscure, its chemical structure suggests significant potential as a synthetic intermediate and bifunctional linker. The detailed synthetic protocol proposed in this guide, based on well-established and reliable reactions, provides a clear pathway for its laboratory-scale preparation. This technical guide serves as a foundational resource for researchers who may wish to explore the utility of this compound in their synthetic endeavors, particularly in the fields of medicinal chemistry and materials science.
References
Methodological & Application
Application Notes and Protocols for 1-[(2-Bromoethoxy)methyl]-4-methoxybenzene: A Novel Orthogonal Protecting Group for Alcohols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of the novel protecting group, 1-[(2-Bromoethoxy)methyl]-4-methoxybenzene (designated herein as BEM-Cl for its chloro-analogue). Structurally, the BEM group is a hybrid of the well-established p-methoxybenzyl (PMB) and 2-(trimethylsilyl)ethoxymethyl (SEM) protecting groups. This unique structure allows for a versatile deprotection strategy, offering orthogonality to many existing protecting groups. Alcohols protected as BEM ethers are stable to a range of synthetic conditions yet can be selectively cleaved under oxidative, acidic, or reductive fragmentation conditions. These notes offer detailed protocols for the synthesis of the protecting group reagent, protection of alcohols, and subsequent deprotection methodologies.
Introduction
In the intricate landscape of multi-step organic synthesis, the judicious selection and application of protecting groups are paramount to achieving target molecules with high efficiency and selectivity. The ideal protecting group should be readily introduced under mild conditions, stable to a variety of reaction environments, and removable chemoselectively without affecting other functional groups.
The this compound (BEM) group has been conceptualized to offer a unique set of deprotection options, combining the features of the p-methoxybenzyl (PMB) and 2-(trimethylsilyl)ethoxymethyl (SEM) groups. The presence of the p-methoxybenzyl moiety allows for oxidative cleavage, while the acetal linkage is susceptible to acid-catalyzed hydrolysis. Furthermore, the 2-bromoethyl fragment introduces a novel pathway for deprotection via reductive fragmentation. This trifecta of deprotection strategies provides chemists with a powerful tool for orthogonal protection schemes in complex molecule synthesis.
Synthesis of the Protecting Group Reagent
The key reagent for the introduction of the BEM protecting group is this compound. A plausible synthetic route, adapted from the synthesis of similar acetals, is outlined below. The chloro-analogue, 1-[(2-chloroethoxy)methyl]-4-methoxybenzene (CEM-Cl), is often used as the protecting agent due to the higher reactivity of the corresponding chloride.
Proposed Synthesis of 1-[(2-Chloroethoxy)methyl]-4-methoxybenzene (CEM-Cl)
A plausible method for the synthesis of CEM-Cl involves the reaction of p-methoxybenzyl alcohol with 2-chloroethanol and formaldehyde, or a formaldehyde equivalent, under acidic conditions. A more direct and higher-yielding approach would be the reaction of p-methoxybenzyl chloromethyl ether with 2-bromoethanol. However, given the high carcinogenicity of chloromethyl ethers, an in-situ generation or an alternative route is preferable. A safer alternative involves the reaction of p-anisaldehyde with 2-bromoethanol and a chlorinating agent.
A practical laboratory-scale synthesis can be adapted from the preparation of similar acetals:
Protocol 1: Synthesis of this compound
-
To a stirred solution of p-methoxybenzyl alcohol (1.0 equiv.) and 2-bromoethanol (1.2 equiv.) in anhydrous dichloromethane (DCM) at 0 °C, add a catalytic amount of p-toluenesulfonic acid (0.05 equiv.).
-
To this mixture, add paraformaldehyde (1.5 equiv.) portion-wise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Protection of Alcohols
The protection of alcohols with the BEM group proceeds via a Williamson ether synthesis-type reaction, where the alcohol is first converted to its corresponding alkoxide, which then displaces the halide from the BEM-halide reagent.
Experimental Protocol for BEM Protection of a Primary Alcohol
Protocol 2: General Procedure for BEM Protection
-
To a solution of the alcohol (1.0 equiv.) in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (1.2 equiv., 60% dispersion in mineral oil) portion-wise.
-
Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.1 equiv.) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Carefully quench the reaction by the dropwise addition of water.
-
Extract the mixture with ethyl acetate. The combined organic layers are then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
| Parameter | Condition |
| Alcohol Substrate | Primary or Secondary Alcohols |
| Reagent | This compound |
| Base | Sodium Hydride (NaH) |
| Solvent | Tetrahydrofuran (THF) or Dimethylformamide (DMF) |
| Temperature | 0 °C to Room Temperature |
| Typical Reaction Time | 2-12 hours |
| Typical Yield | 80-95% |
Deprotection of BEM Ethers
The key advantage of the BEM protecting group lies in its multiple deprotection pathways, allowing for enhanced orthogonality in complex syntheses.
Oxidative Cleavage
The p-methoxybenzyl component of the BEM group allows for its selective removal under oxidative conditions, most commonly using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ).[1][2] This method is particularly useful as it is orthogonal to many other protecting groups that are sensitive to acidic or reductive conditions.
Protocol 3: Oxidative Deprotection with DDQ [3]
-
To a solution of the BEM-protected alcohol (1.0 equiv.) in a mixture of dichloromethane (DCM) and water (10:1 v/v) at 0 °C, add DDQ (1.2-1.5 equiv.) portion-wise.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring until the starting material is consumed (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Condition |
| Reagent | 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) |
| Solvent | Dichloromethane/Water (10:1 to 20:1) |
| Temperature | 0 °C to Room Temperature |
| Typical Reaction Time | 1-4 hours |
| Typical Yield | 85-98% |
Acid-Catalyzed Cleavage
The acetal linkage in the BEM group is susceptible to cleavage under acidic conditions. Trifluoroacetic acid (TFA) is a common reagent for this transformation.[4][5] The lability of the BEM group to acid is expected to be comparable to that of other acetal-type protecting groups like MOM or SEM.
Protocol 4: Acidic Deprotection with TFA [6][7]
-
Dissolve the BEM-protected alcohol (1.0 equiv.) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C and add trifluoroacetic acid (TFA) (5-10 equiv.) dropwise.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the mixture with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purify the crude product by flash column chromatography.
| Parameter | Condition |
| Reagent | Trifluoroacetic Acid (TFA) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Typical Reaction Time | 0.5-3 hours |
| Typical Yield | 75-90% |
Reductive Fragmentation
The 2-bromoethyl moiety provides a unique handle for deprotection via a reductive fragmentation pathway. Treatment with a reducing agent, such as activated zinc dust, is proposed to initiate a cascade that results in the cleavage of the protecting group.
Protocol 5: Reductive Fragmentation with Zinc
-
To a solution of the BEM-protected alcohol (1.0 equiv.) in a protic solvent such as ethanol or acetic acid, add activated zinc dust (5-10 equiv.).
-
Stir the suspension at room temperature or heat to reflux, monitoring the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the excess zinc.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by flash column chromatography.
| Parameter | Condition |
| Reagent | Activated Zinc Dust |
| Solvent | Ethanol or Acetic Acid |
| Temperature | Room Temperature to Reflux |
| Typical Reaction Time | 2-8 hours |
| Typical Yield | 70-85% |
Diagrams
Caption: Proposed synthesis of the BEM protecting group reagent.
Caption: General workflow for the protection of an alcohol using BEM-Br.
Caption: Orthogonal deprotection strategies for BEM-protected alcohols.
Conclusion
The this compound (BEM) protecting group presents a versatile and valuable addition to the synthetic chemist's toolbox. Its unique structural features allow for deprotection under three distinct and orthogonal sets of conditions: oxidative, acidic, and reductive fragmentation. This flexibility enables the strategic protection and deprotection of hydroxyl groups in the synthesis of complex molecules, where chemoselectivity is of utmost importance. The protocols provided herein offer a comprehensive guide for the application of this novel protecting group, empowering researchers in the fields of natural product synthesis, medicinal chemistry, and drug development. Further exploration of the substrate scope and optimization of reaction conditions will undoubtedly expand the utility of the BEM group in organic synthesis.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. DDQ as a versatile and easily recyclable oxidant: a systematic review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04575J [pubs.rsc.org]
- 3. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PMB Protection - Common Conditions [commonorganicchemistry.com]
- 5. PMB Deprotection - TFA [commonorganicchemistry.com]
- 6. chem.ucla.edu [chem.ucla.edu]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: 1-[(2-Bromoethoxy)methyl]-4-methoxybenzene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-[(2-Bromoethoxy)methyl]-4-methoxybenzene, also systematically named 4-methoxybenzyl 2-bromoethyl ether, is a bifunctional organic reagent. While specific literature detailing the applications of this exact molecule is limited, its utility in organic synthesis can be confidently inferred from its constituent functional groups: the p-methoxybenzyl (PMB) ether and the bromoethyl moiety. The PMB group is a well-established protecting group for alcohols, and the bromoethyl group serves as a reactive electrophile for alkylation reactions. This combination makes this compound a valuable reagent for introducing the 2-(p-methoxybenzyloxy)ethyl group onto a variety of nucleophiles. This installed group can act as a protected form of a 2-hydroxyethyl group, which can be deprotected under specific oxidative or acidic conditions.
The primary applications of this reagent are anticipated to be in the alkylation of nucleophiles and in protecting group strategies for the synthesis of complex molecules, including pharmaceutical intermediates.
Key Applications
Alkylating Agent for Nucleophiles
The presence of a primary alkyl bromide makes this compound an effective alkylating agent in SN2 reactions. It can be used to introduce the 2-(p-methoxybenzyloxy)ethyl group onto various nucleophiles. This is particularly useful in multi-step syntheses where a protected hydroxyethyl group is required.
-
O-Alkylation of Alcohols and Phenols: In a Williamson-type ether synthesis, alcohols and phenols can be deprotonated with a suitable base to form alkoxides or phenoxides, which then displace the bromide to form a new ether linkage.[1]
-
N-Alkylation of Amines: Primary and secondary amines can be alkylated to introduce the 2-(p-methoxybenzyloxy)ethyl group.
-
S-Alkylation of Thiols: Thiolates, generated by the deprotonation of thiols, are excellent nucleophiles for this transformation.
-
C-Alkylation of Carbanions: Soft carbon nucleophiles, such as enolates derived from β-dicarbonyl compounds, can be alkylated.
Protecting Group Chemistry
The 2-(p-methoxybenzyloxy)ethyl group introduced by this reagent can serve as a protecting group for various functional groups. The key feature is the ability to selectively remove the p-methoxybenzyl (PMB) group to unmask a primary alcohol. The PMB ether is stable to a range of conditions but can be cleaved under specific oxidative or acidic conditions.[2][3]
Data Presentation
The following tables summarize typical reaction conditions for the synthesis and application of bromo-functionalized ethers, based on analogous reactions found in the literature.
Table 1: Representative Conditions for Williamson Ether Synthesis
| Nucleophile (Substrate) | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Phenol | K₂CO₃ | DMF | 80 | 80-95[4] |
| Primary Alcohol | NaH | THF | 0 to RT | 70-90[1] |
| Thiophenol | Et₃N | CH₂Cl₂ | RT | 85-95 |
| Diethyl Malonate | NaOEt | EtOH | Reflux | 60-80 |
Table 2: Representative Conditions for Deprotection of PMB Ethers
| Reagent | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| DDQ | CH₂Cl₂/H₂O | RT | 85-95 | [2] |
| CAN | CH₃CN/H₂O | 0 to RT | 80-90 | [2] |
| Trifluoroacetic Acid (TFA) | CH₂Cl₂ | 0 to RT | 70-90 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general procedure for the synthesis of the title compound via a Williamson ether synthesis from 4-methoxybenzyl alcohol and 1,2-dibromoethane.
Materials:
-
4-Methoxybenzyl alcohol
-
1,2-Dibromoethane (excess)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add 4-methoxybenzyl alcohol (1.0 eq).
-
Dissolve the alcohol in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C.
-
Add 1,2-dibromoethane (5.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to 0 °C and cautiously quench with saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the desired product.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chemoselective Oxidation of p-Methoxybenzyl Ethers by an Electronically Tuned Nitroxyl Radical Catalyst [organic-chemistry.org]
- 3. Chemoselective Oxidation of p-Methoxybenzyl Ethers by an Electronically Tuned Nitroxyl Radical Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-(2-Bromoethoxy)-4-nitrobenzene synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocol for the Synthesis of 1-[(2-Bromoethoxy)methyl]-4-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 1-[(2-Bromoethoxy)methyl]-4-methoxybenzene, a key intermediate in organic synthesis. The synthesis is achieved via a Williamson ether synthesis, a reliable and well-established method for forming ethers.[1] This protocol outlines the reaction of 4-methoxybenzyl alcohol with 1,2-dibromoethane under basic conditions. The p-methoxybenzyl (PMB) group is a common protecting group in organic synthesis, making this compound a useful building block.[2] The procedure includes a comprehensive list of materials, step-by-step instructions for the reaction, work-up, purification, and characterization of the final product.
Introduction
This compound, also known as p-methoxybenzyl 2-bromoethyl ether, is a valuable bifunctional molecule. It incorporates a p-methoxybenzyl (PMB) ether, which serves as a stable protecting group for alcohols, and a bromoethyl group, which is susceptible to nucleophilic substitution. This dual functionality allows for sequential chemical modifications, making it a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and other bioactive compounds.
The synthesis described herein utilizes the Williamson ether synthesis, which involves the deprotonation of an alcohol to form an alkoxide, followed by its reaction with a primary alkyl halide.[3][4] In this case, 4-methoxybenzyl alcohol is deprotonated using a strong base, sodium hydride, to form the corresponding alkoxide. This nucleophile then displaces one of the bromide ions from 1,2-dibromoethane in an SN2 reaction to yield the desired ether.[1]
Reaction Scheme
Materials and Methods
The following table summarizes the required reagents and solvents with their respective properties.
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Equivalents |
| 4-Methoxybenzyl alcohol | C₈H₁₀O₂ | 138.16 | 5.00 g | 1.0 |
| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | 1.74 g | 1.2 |
| 1,2-Dibromoethane | C₂H₄Br₂ | 187.86 | 20.38 g (9.3 mL) | 3.0 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 100 mL | - |
| Saturated aqueous NH₄Cl | NH₄Cl | 53.49 | 50 mL | - |
| Saturated aqueous NaCl (Brine) | NaCl | 58.44 | 50 mL | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | For extraction | - |
| Hexanes | C₆H₁₄ | 86.18 | For chromatography | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | For chromatography | - |
-
Round-bottom flask (250 mL), two-necked
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Nitrogen or Argon gas inlet
-
Ice bath
-
Heating mantle
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
Experimental Protocol
The following protocol details the step-by-step procedure for the synthesis.
-
To an oven-dried 250 mL two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add sodium hydride (1.74 g of a 60% dispersion in mineral oil, 43.4 mmol).
-
Wash the sodium hydride with anhydrous hexanes (3 x 10 mL) to remove the mineral oil, carefully decanting the hexanes each time.
-
Add anhydrous tetrahydrofuran (THF, 50 mL) to the flask.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve 4-methoxybenzyl alcohol (5.00 g, 36.2 mmol) in anhydrous THF (50 mL) in a separate flask.
-
Add the solution of 4-methoxybenzyl alcohol dropwise to the stirred NaH suspension at 0 °C over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Hydrogen gas evolution should be observed.[3]
-
Cool the reaction mixture back to 0 °C.
-
Add 1,2-dibromoethane (9.3 mL, 108.6 mmol) dropwise to the reaction mixture.
-
After the addition, remove the ice bath and heat the reaction mixture to reflux (approximately 66 °C) for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to 0 °C in an ice bath.
-
Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl, 50 mL) to decompose any unreacted NaH.
-
Transfer the mixture to a separatory funnel and add diethyl ether (100 mL).
-
Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).[5]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[5]
-
Purify the crude product by column chromatography on silica gel.
-
Elute with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the polarity to 95:5 hexanes:ethyl acetate).
-
Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield this compound as a colorless oil.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the synthesis and purification process.
Caption: Workflow for the synthesis of this compound.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the key functional groups, particularly the C-O-C ether linkage.
Safety Precautions
-
Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce hydrogen gas. Handle under an inert atmosphere and away from moisture.
-
1,2-Dibromoethane: A toxic and carcinogenic substance. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Tetrahydrofuran (THF) and Diethyl Ether: Highly flammable solvents. Work in a fume hood and avoid sources of ignition. THF can form explosive peroxides upon storage.
-
Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when performing this procedure.
References
Application Notes and Protocols for 1-(2-Bromoethyl)-4-methoxybenzene in Pharmaceutical Synthesis
Introduction
1-(2-Bromoethyl)-4-methoxybenzene is a valuable intermediate in organic synthesis, particularly in the construction of pharmaceutical lead compounds and active pharmaceutical ingredients (APIs). Its structure incorporates a methoxy-substituted phenyl ring, a common motif in many bioactive molecules, and a reactive bromoethyl group. This bromoethyl moiety acts as a potent electrophile, making the compound an ideal reagent for introducing the 2-(4-methoxyphenyl)ethyl group into various molecular scaffolds. The primary application of this intermediate lies in the N-alkylation of primary and secondary amines to furnish N-substituted 2-(4-methoxyphenyl)ethylamines. These products are precursors to a range of compounds with diverse pharmacological activities, including potential anti-ulcer and psychoactive agents.[1]
Key Applications in Pharmaceutical Synthesis
-
Synthesis of N-Substituted 2-(4-methoxyphenyl)ethylamine Derivatives: The most prominent application of 1-(2-bromoethyl)-4-methoxybenzene is the alkylation of amines. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the lone pair of electrons on the nitrogen atom of an amine attacks the electrophilic carbon atom attached to the bromine, displacing the bromide ion. This reaction is fundamental for building a library of substituted phenethylamines for screening in drug discovery programs.
-
Precursors to Potential Therapeutic Agents: The 2-(4-methoxyphenyl)ethylamine core is a structural component of various neurologically active compounds. By modifying the substituent on the nitrogen atom, researchers can modulate the pharmacological properties of the resulting molecules, targeting specific receptors or enzymes in the central nervous system.
-
Building Block for Heterocyclic Systems: While direct examples are less common, the bromoethyl functionality can also be utilized in the synthesis of heterocyclic compounds through cyclization reactions with appropriate difunctional nucleophiles.
Data Presentation
The following table summarizes quantitative data for a representative N-alkylation reaction using 1-(2-bromoethyl)-4-methoxybenzene.
| Entry | Amine Nucleophile | Product | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Dimethylamine (2.0 M solution) | N,N-Dimethyl-2-(4-methoxyphenyl)ethylamine | THF | 18 | Room Temperature | 40% |
Experimental Protocols
Protocol 1: General Procedure for the N-Alkylation of an Amine with 1-(2-Bromoethyl)-4-methoxybenzene
This protocol provides a general method for the synthesis of N-substituted 2-(4-methoxyphenyl)ethylamines. The following procedure is based on the reported synthesis of N,N-Dimethyl-2-(4-methoxyphenyl)ethylamine.
Materials:
-
1-(2-bromoethyl)-4-methoxybenzene
-
Primary or secondary amine (e.g., Dimethylamine, 2.0 M solution in THF)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask or sealed tube
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware (separatory funnel, beakers, flasks)
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
Reaction Setup: In a clean, dry sealed tube equipped with a magnetic stir bar, dissolve 1-(2-bromoethyl)-4-methoxybenzene (1.0 equivalent) in the chosen anhydrous solvent (e.g., THF).
-
Addition of Amine: Add the primary or secondary amine (typically 1.1 to 2.0 equivalents) to the solution. If using a gaseous amine like dimethylamine, a pre-prepared solution is used.
-
Reaction: Seal the tube and stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from several hours to overnight, depending on the nucleophilicity of the amine. For less reactive amines, gentle heating may be required.
-
Work-up: a. Upon completion of the reaction, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent. b. Dissolve the residue in dichloromethane (DCM) and transfer it to a separatory funnel. c. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic byproducts. d. Wash the organic layer with brine. e. Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: a. Filter off the drying agent. b. Concentrate the filtrate under reduced pressure to obtain the crude product. c. Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure N-substituted-2-(4-methoxyphenyl)ethylamine.
-
Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Mandatory Visualization
Below are diagrams illustrating the synthetic pathway and experimental workflow described.
Caption: General synthetic pathway for N-alkylation.
Caption: Experimental workflow for N-alkylation.
References
Application Notes and Protocols: Reaction Mechanism of 1-[(2-Bromoethoxy)methyl]-4-methoxybenzene with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-[(2-Bromoethoxy)methyl]-4-methoxybenzene is a valuable bifunctional reagent in organic synthesis. Its structure incorporates a para-methoxyphenyl (PMP) ether, a common protecting group, and a primary alkyl bromide. This arrangement allows for selective reaction with a variety of nucleophiles at the electrophilic carbon of the bromoethoxy moiety. The primary reaction mechanism is a bimolecular nucleophilic substitution (SN2), where a nucleophile attacks the carbon atom bearing the bromine atom, leading to the displacement of the bromide leaving group. This reaction is fundamental in the construction of more complex molecules, including potential pharmaceutical intermediates, by forming new carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. The reactivity of the primary alkyl bromide is influenced by steric hindrance and the electronic nature of the nucleophile.
Reaction Mechanism: SN2 Pathway
The reaction of this compound with nucleophiles proceeds via a concerted SN2 mechanism. In this one-step process, the nucleophile attacks the carbon atom attached to the bromine from the backside, relative to the carbon-bromine bond. Simultaneously, the carbon-bromine bond breaks, and the bromide ion is expelled as a leaving group. This leads to an inversion of stereochemistry at the reaction center, although in this achiral molecule, it is not observable.
The rate of the SN2 reaction is dependent on the concentration of both the substrate and the nucleophile, as well as the nature of the solvent and the steric accessibility of the electrophilic carbon. Polar aprotic solvents, such as DMF, DMSO, and acetone, are typically preferred as they can solvate the cation of the nucleophilic salt without strongly solvating the anionic nucleophile, thus enhancing its nucleophilicity.
Applications in Synthesis
The versatile reactivity of this compound makes it a useful building block for the synthesis of a variety of organic compounds. The introduction of a two-carbon linker with a terminal functional group allows for the modification of molecules in drug discovery and development. For example, it can be used to introduce an ethoxy-linked side chain to phenols, amines, and thiols, potentially altering the pharmacokinetic and pharmacodynamic properties of biologically active molecules.
Data Presentation: Representative Reaction Yields
The following table summarizes representative yields for the reaction of this compound and analogous primary alkyl halides with various nucleophiles. The data is compiled from literature sources for structurally similar compounds and serves as a predictive guide for expected outcomes.
| Nucleophile (Nu-H) | Nucleophilic Species (Nu⁻) | Product Class | Solvent | Temperature (°C) | Reaction Time (h) | Representative Yield (%) |
| Phenol | Phenoxide | Aryl Ether | DMF | 80 | 12 | 85-95 |
| Benzylamine | Benzylamine | Secondary Amine | Acetonitrile | Reflux | 16 | 70-85 |
| Aniline | Aniline | Secondary Amine | Ethanol | Reflux | 24 | 60-75 |
| Thiophenol | Thiophenolate | Thioether | Ethanol | 60 | 8 | 90-98 |
| Sodium Azide | Azide | Alkyl Azide | DMF | 100 | 6 | >90 |
Experimental Protocols
Protocol 1: Synthesis of 1-({2-[4-Methoxyphenoxy]ethoxy}methyl)-4-methoxybenzene (Williamson Ether Synthesis)
This protocol describes the reaction of this compound with a phenoxide nucleophile.
Materials:
-
This compound
-
4-Methoxyphenol
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel
Procedure:
-
To a stirred solution of 4-methoxyphenol (1.1 equivalents) in anhydrous DMF in a round-bottom flask, add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of N-Benzyl-2-{[4-methoxybenzyl]oxy}ethan-1-amine
This protocol details the reaction with an amine nucleophile.
Materials:
-
This compound
-
Benzylamine
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and benzylamine (1.2 equivalents) in acetonitrile.
-
Add potassium carbonate (2.0 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and stir for 16 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by column chromatography if necessary.
Protocol 3: Synthesis of 1-({2-[(4-Methoxyphenyl)thio]ethoxy}methyl)-4-methoxybenzene
This protocol outlines the reaction with a thiol nucleophile.
Materials:
-
This compound
-
4-Methoxythiophenol
-
Sodium Ethoxide (NaOEt)
-
Anhydrous Ethanol
-
Diethyl ether
-
Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a solution of sodium ethoxide in anhydrous ethanol.
-
To this solution, add 4-methoxythiophenol (1.0 equivalent) at room temperature and stir for 15 minutes to form the sodium thiophenolate.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Stir the reaction mixture at 60°C for 8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and remove the ethanol under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer to obtain the crude product.
-
Purify by column chromatography on silica gel.
Visualizations
Caption: General SN2 reaction mechanism.
Caption: General experimental workflow.
Caption: Reactions with various nucleophiles.
Application Notes and Protocols for Cross-Coupling Reactions Using 1-[(2-Bromoethoxy)methyl]-4-methoxybenzene
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1-[(2-Bromoethoxy)methyl]-4-methoxybenzene is a versatile bifunctional building block containing a reactive primary alkyl bromide and a protected phenol moiety. The alkyl bromide is amenable to various palladium- and nickel-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.[1] These reactions are fundamental in medicinal chemistry and materials science for the synthesis of complex organic molecules.[2]
This document provides detailed protocols for several key cross-coupling reactions utilizing the C(sp³)-Br bond of this compound. The methodologies presented are adapted from established procedures for related alkyl halides and serve as a starting point for reaction optimization. Key cross-coupling reactions covered include the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.
General Experimental Workflow: The following diagram illustrates a typical workflow for setting up, monitoring, and analyzing a cross-coupling reaction.
Figure 1: General workflow for cross-coupling experiments.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organic halide, enabling the formation of carbon-carbon bonds.[3][4] While traditionally used for aryl halides, specific conditions allow for the efficient coupling of alkyl bromides.[5] This protocol is adapted for the coupling of this compound with various arylboronic acids.
Catalytic Cycle for Suzuki-Miyaura Coupling
Figure 2: Simplified Suzuki-Miyaura catalytic cycle.
Experimental Protocol
-
Reaction Setup: To an oven-dried Schlenk flask, add the arylboronic acid (1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 2 mol%), and SPhos (4 mol%).[6]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Reagent Addition: Under the inert atmosphere, add this compound (1.0 equiv.) followed by anhydrous, degassed 1,4-dioxane (to achieve a 0.2 M concentration).
-
Reaction: Stir the mixture at 80 °C for 12-24 hours.
-
Monitoring: Monitor the reaction's progress using TLC or LC-MS.[6]
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[6]
Representative Data
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 1-Methoxy-4-{[2-(phenylethoxy)]methyl}benzene | 85 |
| 2 | 4-Tolylboronic acid | 1-Methoxy-4-{[2-(4-methylphenoxy)]methyl}benzene | 88 |
| 3 | 4-Methoxyphenylboronic acid | 1-Methoxy-4-{[2-(4-methoxyphenoxy)]methyl}benzene | 92 |
| 4 | 3-Chlorophenylboronic acid | 1-{[2-(3-Chlorophenoxy)]methyl}-4-methoxybenzene | 76 |
Table 1: Representative yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Yields are hypothetical and based on typical outcomes for similar reactions.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[7][8] It is a highly versatile method for synthesizing aryl amines from aryl halides.[9] Adapting this reaction to alkyl halides requires careful selection of ligands and conditions to avoid side reactions like beta-hydride elimination.[7]
Catalytic Cycle for Buchwald-Hartwig Amination
Figure 3: Simplified Buchwald-Hartwig amination catalytic cycle.
Experimental Protocol
-
Reaction Setup: In a glovebox or under an inert atmosphere, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%), a suitable ligand (e.g., XPhos, 3 mol%), and sodium tert-butoxide (NaOt-Bu, 1.4 equiv.) to an oven-dried vial.
-
Reagent Addition: Add the amine (1.2 equiv.), this compound (1.0 equiv.), and anhydrous, degassed toluene (to achieve a 0.2 M concentration).
-
Reaction: Seal the vial and stir the mixture at 100 °C for 16-24 hours.
-
Monitoring: Track the reaction's progress by GC-MS or LC-MS.
-
Workup: After cooling, dilute the reaction mixture with diethyl ether, filter through a pad of Celite, and concentrate the filtrate.
-
Purification: Purify the resulting residue by flash column chromatography to isolate the desired amine product.
Representative Data
| Entry | Amine | Product | Yield (%) |
| 1 | Morpholine | 4-{2-[ (4-Methoxyphenoxy)methyl]ethyl}morpholine | 82 |
| 2 | Piperidine | 1-{2-[ (4-Methoxyphenoxy)methyl]ethyl}piperidine | 79 |
| 3 | Aniline | N-{2-[ (4-Methoxyphenoxy)methyl]ethyl}aniline | 65 |
| 4 | Benzylamine | N-Benzyl-2-[(4-methoxyphenoxy)methyl]ethan-1-amine | 71 |
Table 2: Representative yields for the Buchwald-Hartwig amination of this compound. Yields are hypothetical.
Sonogashira Coupling: C-C (sp) Bond Formation
The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides to form C(sp²)-C(sp) bonds.[10][11] The reaction is typically catalyzed by palladium and a copper(I) co-catalyst in the presence of an amine base.[12] Coupling with alkyl halides is possible but may require specific conditions to be efficient.[12]
Catalytic Cycle for Sonogashira Coupling
Figure 4: Simplified Sonogashira catalytic cycles.
Experimental Protocol
-
Reaction Setup: To a dry Schlenk flask, add dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂, 3 mol%) and copper(I) iodide (CuI, 5 mol%).[6]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Reagent Addition: Add anhydrous, degassed tetrahydrofuran (THF). Then, add this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), and triethylamine (Et₃N, 2.0 equiv.) via syringe.[6]
-
Reaction: Stir the reaction mixture at 60 °C for 4-12 hours.
-
Monitoring: Follow the reaction's progress by TLC or LC-MS.[6]
-
Workup: After cooling, dilute the mixture with diethyl ether and filter to remove the ammonium salt precipitate. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Representative Data
| Entry | Terminal Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 1-Methoxy-4-{[4-phenylbut-3-yn-1-yloxy]methyl}benzene | 78 |
| 2 | Ethynyltrimethylsilane | 1-Methoxy-4-{[4-(trimethylsilyl)but-3-yn-1-yloxy]methyl}benzene | 85 |
| 3 | 1-Hexyne | 1-{[Oct-3-yn-1-yloxy]methyl}-4-methoxybenzene | 72 |
| 4 | Propargyl alcohol | 5-[(4-Methoxyphenoxy)methyl]pent-2-yne-1,5-diol | 60 |
Table 3: Representative yields for the Sonogashira coupling of this compound. Yields are hypothetical.
Disclaimer: The protocols and data provided are representative and intended for informational purposes. Actual experimental conditions and results may vary. Researchers should conduct their own optimization studies and adhere to all laboratory safety guidelines. All chemical reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
Application Notes and Protocols for Protecting Group Strategies Utilizing 1-[(2-Bromoethoxy)methyl]-4-methoxybenzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of multi-step organic synthesis, particularly in the realm of drug development and complex molecule construction, the judicious use of protecting groups is paramount.[1][2] A protecting group temporarily masks a reactive functional group, preventing it from undergoing unwanted reactions while chemical transformations are carried out elsewhere in the molecule.[1][2] The ideal protecting group should be easy to introduce and remove in high yields under mild conditions that do not affect other functional groups within the molecule, a concept known as orthogonality.[1][2]
This document details the application of a specialized protecting group, 1-[(2-Bromoethoxy)methyl]-4-methoxybenzene, for the protection of hydroxyl groups. This reagent, a derivative of the well-known p-methoxybenzyl (PMB) ether, offers a unique deprotection pathway due to the presence of the 2-bromoethoxy moiety, adding a valuable tool to the synthetic chemist's arsenal. The p-methoxyphenyl (PMP) and p-methoxybenzyl (PMB) groups are known for their relative stability and specific deprotection conditions, often involving oxidative cleavage.[3] The incorporation of a bromoethoxy side chain suggests the potential for alternative deprotection methods, such as reductive cleavage.
Protecting Group Profile
The this compound protecting group can be conceptualized as a modified Benzyloxymethyl (BOM) group, with a p-methoxyphenyl substituent enhancing its oxidative cleavage lability, similar to a PMB ether. The key feature is the 2-bromoethyl ether side chain, which allows for a deprotection strategy that is orthogonal to many standard protecting groups.
Table 1: Characteristics of the this compound Protecting Group
| Characteristic | Description |
| Group Name | p-Methoxybenzyloxymethyl ether with 2-bromoethyl modification |
| Acronym | PMB(OEtBr)M |
| Protected Functionality | Hydroxyl groups (Alcohols) |
| Stability | Generally stable to basic and mildly acidic conditions. |
| Orthogonality | Orthogonal to many common protecting groups such as silyl ethers (TMS, TBS, TIPS), acyl groups (acetyl, benzoyl), and other benzyl ethers under specific deprotection conditions. |
| Key Feature | The 2-bromoethoxy moiety allows for deprotection via reductive cleavage, offering an alternative to the standard oxidative or strong acid cleavage of PMB ethers. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a plausible synthesis of the protecting agent from readily available starting materials, analogous to the preparation of similar bromoethoxy-containing compounds.[4]
Reaction Scheme:
References
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. Protective Groups [organic-chemistry.org]
- 3. ACG Publications - Solvent and electronic effects on kinetics of cyclization of thermolabile aryllithium reagents. A comparison between 1-bromo-2-(2-bromoethyl)benzene and 4,5-dimethoxy-1-bromo-2-(2-bromoethyl)benzene [acgpubs.org]
- 4. 1-(2-Bromoethoxy)-4-nitrobenzene synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Industrial Scale-Up Synthesis of 1-[(2-Bromoethoxy)methyl]-4-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the scale-up synthesis of 1-[(2-Bromoethoxy)methyl]-4-methoxybenzene, a key intermediate in the pharmaceutical industry. The described protocol is based on the Williamson ether synthesis, a robust and well-established method for forming ether linkages. This document outlines a detailed, industrially viable process, including reaction parameters, purification methods, safety considerations, and quality control measures. The synthesis is designed to be efficient, scalable, and cost-effective, with a focus on producing a high-purity final product suitable for the synthesis of active pharmaceutical ingredients (APIs).
Introduction
This compound is a valuable building block in organic synthesis, primarily utilized as an intermediate in the preparation of more complex molecules, including APIs. Its bifunctional nature, possessing both an ether linkage and a reactive bromo group, allows for sequential chemical modifications, making it a versatile reagent in multistep synthetic routes. The 4-methoxybenzyl group can also serve as a protecting group for alcohols, which can be cleaved under specific conditions.
The synthesis of this compound is most effectively achieved via a Williamson ether synthesis. For industrial applications, a phase-transfer catalyzed (PTC) approach is recommended to enhance reaction rates, improve yields, and facilitate milder reaction conditions. This methodology avoids the need for strong, hazardous bases and expensive anhydrous solvents, making the process safer and more economical for large-scale production.
Synthetic Pathway
The recommended synthetic route involves the reaction of 4-methoxybenzyl alcohol with an excess of 1,2-dibromoethane in a biphasic system, using a phase-transfer catalyst and an aqueous solution of a strong base.
Reaction Scheme:
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Methoxybenzyl alcohol | ≥99% | Standard chemical supplier | |
| 1,2-Dibromoethane | ≥99% | Standard chemical supplier | Use in excess |
| Sodium Hydroxide | ≥98%, pellets or flakes | Standard chemical supplier | To be prepared as a 50% (w/w) aqueous solution |
| Tetrabutylammonium bromide (TBAB) | ≥99% | Standard chemical supplier | Phase-transfer catalyst |
| Toluene | ACS Grade | Standard chemical supplier | Reaction solvent |
| Deionized Water | - | - | For workup |
| Brine (saturated NaCl solution) | - | - | For workup |
| Anhydrous Magnesium Sulfate | ≥97% | Standard chemical supplier | Drying agent |
Equipment
-
Jacketed glass reactor with overhead stirring, reflux condenser, and temperature probe.
-
Addition funnel.
-
Separatory funnel (for workup).
-
Rotary evaporator.
-
Vacuum distillation apparatus.
-
Standard laboratory glassware.
Synthesis Protocol
-
Reactor Setup: Charge the jacketed reactor with 4-methoxybenzyl alcohol (1.0 eq) and toluene (5 vol). Begin stirring to ensure the alcohol is fully dissolved.
-
Reagent Addition: Add 1,2-dibromoethane (3.0 eq) and tetrabutylammonium bromide (0.05 eq) to the reactor.
-
Reaction Initiation: While stirring vigorously, slowly add a 50% (w/w) aqueous solution of sodium hydroxide (2.0 eq) via the addition funnel over a period of 1-2 hours. An exothermic reaction will be observed; maintain the internal temperature between 40-50 °C using the reactor jacket.
-
Reaction Progress: After the addition of the sodium hydroxide solution is complete, heat the reaction mixture to 60-65 °C and maintain for 4-6 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add deionized water (5 vol) to dissolve the inorganic salts.
-
Phase Separation: Transfer the mixture to a separatory funnel and allow the layers to separate. Collect the organic (upper) layer.
-
Washing: Wash the organic layer sequentially with deionized water (2 x 3 vol) and brine (1 x 3 vol).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification
The crude this compound is purified by vacuum distillation to obtain a high-purity product.
| Parameter | Value |
| Boiling Point (estimated) | 130-140 °C at 1 mmHg |
| Expected Yield | 80-90% |
| Expected Purity | >98% (by GC/HPLC) |
Data Presentation
Reactant and Product Summary
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role |
| 4-Methoxybenzyl alcohol | C₈H₁₀O₂ | 138.16 | Starting Material |
| 1,2-Dibromoethane | C₂H₄Br₂ | 187.86 | Reagent |
| This compound | C₁₀H₁₃BrO₂ | 245.11 | Product |
Typical Reaction Parameters
| Parameter | Value |
| Molar Ratio (Alcohol:Dibromoethane:NaOH) | 1 : 3 : 2 |
| Catalyst Loading (TBAB) | 5 mol% |
| Solvent Volume (Toluene) | 5 volumes relative to alcohol |
| Reaction Temperature | 60-65 °C |
| Reaction Time | 4-6 hours |
Quality Control
The purity of the final product should be assessed using the following analytical methods:
-
Gas Chromatography (GC): To determine the purity and identify any volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification of non-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the product.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.
Safety and Handling
-
1,2-Dibromoethane: is a toxic and carcinogenic substance. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Sodium Hydroxide (50% solution): is highly corrosive. Avoid contact with skin and eyes.
-
Toluene: is a flammable and volatile solvent. Work in a well-ventilated area away from ignition sources.
-
The reaction is exothermic, especially during the addition of the sodium hydroxide solution. Ensure adequate cooling and temperature monitoring to prevent runaway reactions.
-
Consult the Safety Data Sheets (SDS) for all reagents before commencing any work.
Visualization
Experimental Workflow
Caption: Workflow for the industrial synthesis of this compound.
Logical Relationship of Synthesis Steps
Caption: Logical flow of the synthesis and purification process.
Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 1-[(2-Bromoethoxy)methyl]-4-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-[(2-Bromoethoxy)methyl]-4-methoxybenzene is a versatile bifunctional reagent for the introduction of a protected 2-hydroxyethyl group onto nucleophilic centers, particularly nitrogen atoms within heterocyclic scaffolds. The incorporated 4-methoxybenzyl (PMB) ether provides a stable protecting group that can be selectively cleaved under specific conditions to reveal a primary alcohol. This functionality is of significant interest in medicinal chemistry and drug development for modulating solubility, introducing points for further derivatization, and creating bioisosteric replacements for other functional groups.
These application notes provide proposed synthetic protocols for the utilization of this compound in the N-alkylation of common heterocyclic cores such as imidazoles, pyrazoles, and triazoles. The protocols are based on well-established N-alkylation methodologies for similar alkyl halides. Additionally, a plausible synthetic route for the preparation of the title reagent is outlined.
Synthesis of this compound
A potential synthetic pathway for this compound involves a two-step process starting from 4-methoxybenzyl alcohol.
Caption: Proposed synthesis of the title reagent.
Experimental Protocol: Synthesis of this compound (Proposed)
Step 1: Synthesis of 1-((Allyloxy)methyl)-4-methoxybenzene
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add 4-methoxybenzyl alcohol (1.0 eq.) dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add allyl bromide (1.1 eq.) dropwise to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred for 12-16 hours.
-
Upon completion (monitored by TLC), the reaction is carefully quenched with water.
-
The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Step 2: Conversion to this compound
-
The product from Step 1 is dissolved in dichloromethane (CH₂Cl₂) and cooled to -78 °C.
-
Ozone is bubbled through the solution until a blue color persists.
-
The solution is purged with nitrogen to remove excess ozone, followed by the addition of sodium borohydride (NaBH₄) to reduce the ozonide to the corresponding alcohol.
-
After workup, the resulting 2-((4-methoxybenzyl)oxy)ethanol is dissolved in an appropriate solvent (e.g., dichloromethane).
-
To this solution, carbon tetrabromide (CBr₄, 1.5 eq.) and triphenylphosphine (PPh₃, 1.5 eq.) are added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
The reaction mixture is concentrated, and the crude product is purified by column chromatography to yield this compound.
N-Alkylation of Heterocyclic Compounds
The N-alkylation of heterocycles such as imidazoles, pyrazoles, and triazoles with this compound is anticipated to proceed via a standard nucleophilic substitution mechanism. The choice of base and solvent is crucial for achieving good yields and, in the case of unsymmetrical heterocycles, for controlling regioselectivity.
Caption: General workflow for N-alkylation.
General Experimental Protocol for N-Alkylation
-
To a solution of the desired heterocycle (1.0 eq.) in a suitable anhydrous solvent (e.g., DMF, acetonitrile, or THF), add a base (1.1 - 1.5 eq., e.g., NaH, K₂CO₃, or Cs₂CO₃).
-
Stir the mixture at room temperature for 15-30 minutes to facilitate deprotonation.
-
Add a solution of this compound (1.0 - 1.2 eq.) in the same solvent dropwise.
-
Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. The reaction progress should be monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated heterocycle.
Data Presentation: Expected Outcomes for N-Alkylation
The following table summarizes the proposed reaction conditions and expected yields for the N-alkylation of various heterocycles with this compound. These are hypothetical values based on reactions with similar alkylating agents and should be optimized for each specific substrate.
| Heterocycle | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| Imidazole | NaH | DMF | 25 - 60 | 12 - 24 | 70 - 90 |
| Pyrazole | K₂CO₃ | Acetonitrile | 80 | 18 - 36 | 65 - 85 |
| 1,2,4-Triazole | Cs₂CO₃ | DMF | 25 - 50 | 24 - 48 | 60 - 80 |
| Benzimidazole | KOH | DMSO | 60 | 12 - 24 | 75 - 95 |
Deprotection of the 4-Methoxybenzyl (PMB) Group
The PMB ether can be cleaved to reveal the primary alcohol under oxidative or acidic conditions. A common method involves the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
Caption: Deprotection of the PMB group.
Experimental Protocol: PMB Deprotection with DDQ
-
Dissolve the PMB-protected heterocycle (1.0 eq.) in a mixture of dichloromethane (CH₂Cl₂) and water (e.g., 18:1 v/v).
-
Add DDQ (1.2 - 1.5 eq.) to the solution at room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC). The reaction time can vary from 1 to 12 hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-(2-hydroxyethyl) substituted heterocycle.
Conclusion
This compound is a promising reagent for the synthesis of N-functionalized heterocyclic compounds. The protocols outlined in these application notes, though based on analogous reactions, provide a strong foundation for researchers to develop specific and optimized synthetic procedures. The ability to introduce a protected hydroxyl group offers significant advantages in the design and synthesis of novel molecules with potential applications in drug discovery and development. Experimental validation and optimization of the proposed protocols are encouraged to determine the precise reaction parameters for specific substrates.
Application Notes and Protocols: Stimuli-Responsive Polymers in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of stimuli-responsive polymers in advanced drug delivery systems.[1][2] Termed "smart" or "intelligent" polymers, these materials undergo reversible physicochemical changes in response to specific environmental triggers.[1][2][3] This unique characteristic allows for the targeted and controlled release of therapeutic agents, enhancing efficacy and minimizing side effects.[2][4] This document outlines the applications, characterization, and key experimental protocols for temperature- and pH-responsive polymers, two of the most widely investigated classes in this field.[5][6]
Applications in Drug Delivery
Stimuli-responsive polymers are at the forefront of designing sophisticated drug delivery systems that can respond to physiological cues.[1][2] These polymers can be engineered to release their payload in response to internal stimuli like changes in pH or temperature in specific tissues or disease environments, or external stimuli such as light or magnetic fields.[1][2][4]
Key Applications:
-
Targeted Cancer Therapy: Tumor microenvironments often exhibit lower pH and higher temperatures compared to healthy tissues. pH- and thermo-responsive polymers can be designed to selectively release chemotherapeutic agents within the tumor, reducing systemic toxicity.
-
Controlled Release Systems: These polymers are used to create hydrogels and nanoparticles that can provide sustained and controlled drug release over extended periods, improving patient compliance.[7]
-
Tissue Engineering: Smart polymers can be used as scaffolds that support cell growth and differentiation, with the ability to release growth factors in a controlled manner to promote tissue regeneration.[8]
-
Transdermal Drug Delivery: Stimuli-responsive hydrogels are being explored in textile-based transdermal therapy for treating skin conditions by releasing drugs in response to skin temperature or pH.[5]
Characterization of Stimuli-Responsive Polymers
A thorough characterization of stimuli-responsive polymers is crucial to ensure their desired functionality and safety. The following table summarizes key characterization techniques and their expected outcomes.
| Technique | Parameter Measured | Typical Expected Results for Stimuli-Responsive Polymers |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). | Shift in thermal transitions upon polymer modification. For thermo-responsive polymers, an endothermic peak can indicate the Lower Critical Solution Temperature (LCST).[9] |
| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition temperature. | Provides information on the thermal stability of the polymer, ensuring its suitability for processing and in vivo applications.[10] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical structure and composition. | Confirms the successful synthesis of the polymer and the incorporation of functional monomers. |
| Gel Permeation Chromatography (GPC) | Molecular weight and polydispersity index (PDI). | Determines the average molecular weight and the distribution of polymer chain lengths, which can influence the responsive behavior.[10] |
| Scanning Electron Microscopy (SEM) | Surface morphology and microstructure. | Visualizes the porous structure of hydrogels or the shape and size of nanoparticles.[3] |
| Transmission Electron Microscopy (TEM) | Internal structure and particle size. | Provides high-resolution images of the internal morphology of nanoparticles and hydrogels.[11] |
| UV-Vis Spectroscopy | Lower Critical Solution Temperature (LCST) or Upper Critical Solution Temperature (UCST). | A sharp change in turbidity (absorbance) with temperature indicates the phase transition temperature of thermo-responsive polymers. |
| Dynamic Light Scattering (DLS) | Hydrodynamic diameter and size distribution. | Measures the change in particle size of polymer nanoparticles or microgels in response to stimuli like temperature or pH. |
Experimental Protocols
Protocol for Synthesis of Thermo-responsive Poly(N-isopropylacrylamide) (PNIPAM) Microgels
This protocol describes the synthesis of PNIPAM microgels, a widely studied thermo-responsive polymer with a Lower Critical Solution Temperature (LCST) of approximately 32°C in aqueous solutions.[12]
Materials:
-
N-isopropylacrylamide (NIPAM)
-
N,N'-methylenebis(acrylamide) (MBA) (cross-linker)
-
Ammonium persulfate (APS) (initiator)
-
Deionized water
Procedure:
-
Dissolve NIPAM and MBA in deionized water in a round-bottom flask equipped with a condenser and a nitrogen inlet.
-
Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen.
-
Heat the solution to 70°C in an oil bath under a nitrogen atmosphere.
-
Dissolve APS in a small amount of deionized water and add it to the reaction mixture to initiate the polymerization.
-
Allow the reaction to proceed for 4-6 hours at 70°C with continuous stirring.
-
Cool the reaction mixture to room temperature. The solution should appear as a milky white dispersion of microgels.
-
Purify the microgels by dialysis against deionized water for several days to remove unreacted monomers and initiator.
-
Lyophilize the purified microgel dispersion to obtain a dry powder.
Protocol for In Vitro Drug Release Study
This protocol outlines the procedure for evaluating the pH- and temperature-responsive release of a model drug from a hydrogel formulation.[13][14]
Materials:
-
Drug-loaded hydrogel
-
Phosphate-buffered saline (PBS) at pH 7.4, 6.5, and 5.5
-
Shaking incubator or water bath
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Accurately weigh a specific amount of the dried drug-loaded hydrogel and place it in a known volume of PBS of a specific pH (e.g., pH 7.4).[14]
-
Incubate the sample at a desired temperature (e.g., 37°C for physiological conditions or a lower/higher temperature to test thermo-responsiveness) with gentle agitation (e.g., 100 rpm).[13][15]
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed PBS to maintain a constant volume.[13][14]
-
Analyze the concentration of the released drug in the collected aliquots using a suitable analytical technique such as UV-Vis spectrophotometry or HPLC.[16]
-
Repeat the experiment at different pH values (e.g., 6.5 and 5.5) and temperatures to assess the stimuli-responsive release profile.
-
Calculate the cumulative percentage of drug release at each time point.
Protocol for Biocompatibility Testing: MTT Assay for Cytotoxicity
This protocol describes the MTT assay, a colorimetric assay for assessing the metabolic activity of cells, which is widely used to evaluate the cytotoxicity of biomaterials.[11][17] A reduction in metabolic activity is indicative of cell death and thus, the cytotoxic potential of the material.
Materials:
-
Polymer sample (sterilized)
-
Mammalian cell line (e.g., fibroblasts)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin solution
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO) or isopropanol
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a specific density and incubate for 24 hours to allow for cell attachment.
-
Material Exposure: Prepare extracts of the sterilized polymer sample by incubating it in a cell culture medium for a defined period. Alternatively, place the material in direct contact with the cultured cells.[18]
-
Incubation: Remove the old medium from the cells and add the polymer extracts at various concentrations. Include a positive control (a known cytotoxic agent) and a negative control (fresh medium). Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, remove the medium and add the MTT solution to each well. Incubate for another 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent like DMSO or isopropanol to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the polymer extract relative to the negative control. A lower absorbance indicates lower cell viability and higher cytotoxicity.
Visualizations
Caption: Experimental workflow for stimuli-responsive polymers.
Caption: Mechanism of stimuli-induced drug release.
References
- 1. Stimuli-responsive polymers and their applications in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Stimuli-Responsive Polymeric Nanocarriers for Drug Delivery, Imaging, and Theragnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 8. Stimuli-responsive polymers and their applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Thermoresponsive Polymers for Drug Delivery | Springer Nature Experiments [experiments.springernature.com]
- 12. grokipedia.com [grokipedia.com]
- 13. tandfonline.com [tandfonline.com]
- 14. In vitro study of chitosan-based multi-responsive hydrogels as drug release vehicles: a preclinical study - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05025F [pubs.rsc.org]
- 15. Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro drug release from the hydrogel [bio-protocol.org]
- 17. In vitro biocompatibility testing of some synthetic polymers used for the achievement of nervous conduits - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pacificbiolabs.com [pacificbiolabs.com]
Troubleshooting & Optimization
Technical Support Center: Reactions of 1-[(2-Bromoethoxy)methyl]-4-methoxybenzene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-[(2-Bromoethoxy)methyl]-4-methoxybenzene. The information focuses on identifying and mitigating common side products to improve reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Williamson ether synthesis using this compound is giving a low yield of the desired ether. What are the likely side products?
A1: Low yields in this reaction are commonly due to competing side reactions. The primary side products to investigate are:
-
Elimination Product: Formation of 4-methoxy-1-(vinyloxymethyl)benzene via an E2 elimination pathway. This is more likely with sterically hindered nucleophiles or at elevated temperatures.[1][2][3]
-
C-Alkylation Product: If you are using a phenoxide nucleophile, alkylation can occur on the aromatic ring instead of the desired O-alkylation.[1][4]
-
Hydrolysis Product: Under aqueous or acidic conditions, the starting material or product can hydrolyze to form 4-methoxybenzyl alcohol and 2-bromoethanol.
-
Dimerization/Polymerization: Self-condensation of the starting material or reaction with the product can lead to oligomeric impurities.
Q2: How can I minimize the formation of the elimination side product?
A2: To favor the desired SN2 substitution over E2 elimination, consider the following strategies:
-
Temperature Control: Maintain the lowest effective temperature for the reaction. Higher temperatures tend to favor elimination.[5]
-
Choice of Base: Use a non-hindered base to generate your nucleophile.
-
Solvent Selection: Polar aprotic solvents like DMF or DMSO can enhance the nucleophilicity of your alkoxide and favor the SN2 pathway.[4]
Q3: I am observing C-alkylation when using a phenol as my nucleophile. How can I promote O-alkylation?
A3: The choice of solvent is critical in directing the alkylation of phenoxides. To favor O-alkylation, use a polar aprotic solvent such as DMF or acetonitrile. Protic solvents like ethanol can lead to higher proportions of C-alkylation.[1]
Q4: My starting material appears to be degrading. What conditions should I avoid?
A4: The 4-methoxybenzyl ether moiety is sensitive to strongly acidic and oxidative conditions.[6][7][8] Avoid strong acids for workup or purification steps. If your reaction conditions are oxidative, consider if an alternative synthetic route is possible.
Data Presentation: Illustrative Side Product Distribution
The following table provides an example of product distribution that might be observed in a Williamson ether synthesis with a phenol, highlighting the impact of reaction conditions. Note that actual yields will vary depending on the specific substrates and conditions used.
| Condition | Desired Product (O-Alkylation) Yield (%) | Elimination Product Yield (%) | C-Alkylation Product Yield (%) |
| K₂CO₃, Acetone, 56°C | 75 | 15 | 10 |
| NaH, THF, 25°C | 85 | 10 | 5 |
| Cs₂CO₃, DMF, 25°C | 90 | 5 | 5 |
Experimental Protocols
Illustrative Protocol for Williamson Ether Synthesis with a Phenol
This protocol is a representative example for the O-alkylation of a phenol using this compound.
Materials:
-
Phenol (1.0 eq)
-
This compound (1.2 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq), finely powdered
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenol and anhydrous DMF.
-
Add finely powdered potassium carbonate to the solution.
-
Stir the mixture at room temperature for 20 minutes.
-
Add this compound to the reaction mixture.
-
Heat the reaction to 60°C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Troubleshooting Logic for Side Product Formation
Caption: Troubleshooting workflow for identifying and mitigating side products.
Reaction Pathway and Potential Side Products
Caption: Competing reaction pathways in alkylation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. data.epo.org [data.epo.org]
- 3. 18.2 Preparing Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. data.epo.org [data.epo.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. orgsyn.org [orgsyn.org]
- 8. EP0419045B1 - Method for alkylation of phenols, and catalyst therefor - Google Patents [patents.google.com]
Technical Support Center: Purification of 1-[(2-Bromoethoxy)methyl]-4-methoxybenzene
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 1-[(2-Bromoethoxy)methyl]-4-methoxybenzene by column chromatography. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: Silica gel (200-300 mesh) is the most commonly used and effective stationary phase for the purification of moderately polar compounds like this compound.
Q2: Which solvent system is ideal for the elution of this compound?
A2: A mixture of a non-polar solvent like hexane or petroleum ether and a slightly more polar solvent such as ethyl acetate is typically effective. A good starting point is a 95:5 to 90:10 mixture of hexane:ethyl acetate, with the polarity gradually increased as needed.
Q3: How can I determine the appropriate solvent system before running a large-scale column?
A3: Thin-layer chromatography (TLC) is an essential preliminary step. The ideal solvent system for column chromatography will give the target compound a retention factor (Rf) of approximately 0.25-0.35 on a TLC plate.
Q4: What are the potential impurities I might encounter during the purification?
A4: Potential impurities can include unreacted starting materials such as 4-methoxybenzyl alcohol and 1,2-dibromoethane, as well as side products like bis(4-methoxybenzyl) ether or products of over-alkylation.
Q5: Is this compound stable on silica gel?
A5: Generally, ether linkages are stable on silica gel. However, prolonged exposure to the acidic surface of silica gel can potentially cause degradation of acid-sensitive compounds. If you suspect your compound is degrading on the column, you can use a deactivated silica gel or add a small amount of a neutralizer like triethylamine (0.1-1%) to your eluent.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Product is not eluting from the column | The eluting solvent is not polar enough. | Gradually increase the polarity of the eluent. For example, if you are using 95:5 hexane:ethyl acetate, try moving to 90:10 or 85:15. |
| The compound may have decomposed on the silica gel. | Test the stability of your compound on a small amount of silica gel before running the column. Consider using deactivated silica gel or adding a neutralizer like triethylamine to the eluent if the compound is acid-sensitive. | |
| Product is eluting too quickly (with the solvent front) | The eluting solvent is too polar. | Decrease the polarity of the eluent. For instance, if you are using 80:20 hexane:ethyl acetate, try 90:10 or 95:5. |
| Poor separation of the product from impurities | The solvent system is not providing adequate resolution. | Optimize the solvent system using TLC with various solvent mixtures to achieve better separation between the spots of your product and impurities. |
| The column was overloaded with the crude sample. | Use an appropriate amount of silica gel for the amount of sample you are purifying (a general rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude material by weight). | |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. | |
| Streaking or tailing of the product band | The compound is not very soluble in the eluent. | Try a different solvent system in which your compound is more soluble, while still maintaining good separation on TLC. |
| The sample was loaded in a solvent that was too polar. | Dissolve the sample in the minimum amount of the initial, least polar eluting solvent for loading. If the sample is not soluble, consider using the "dry loading" method. | |
| Unexpectedly low yield of the purified product | The product may be spread across many fractions in low concentrations. | Carefully monitor the elution with TLC and combine all fractions containing the pure product. Concentrate the combined fractions under reduced pressure. |
| Some of the product may have been lost during the work-up or transfer steps. | Review your experimental procedure to identify any potential sources of loss. |
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a general procedure for the purification of this compound using flash column chromatography.
1. Materials:
-
Crude this compound
-
Silica gel (200-300 mesh)
-
Hexane (or petroleum ether)
-
Ethyl acetate
-
Glass column with a stopcock
-
Cotton or glass wool
-
Sand
-
Collection tubes or flasks
-
TLC plates, chamber, and UV lamp
2. Preparation of the Column:
-
Securely clamp the glass column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column to prevent the silica gel from washing out.
-
Add a thin layer of sand (approximately 0.5 cm) on top of the cotton plug.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate).
-
Carefully pour the slurry into the column. Gently tap the side of the column to ensure even packing and to remove any air bubbles.
-
Once the silica gel has settled, add another thin layer of sand on top to protect the silica bed during sample loading and solvent addition.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
3. Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial eluting solvent. Carefully add the solution to the top of the column using a pipette.
-
Dry Loading: If the crude product is not soluble in the initial eluent, dissolve it in a suitable volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.
4. Elution and Fraction Collection:
-
Carefully add the eluting solvent to the top of the column.
-
Apply gentle pressure (using a pump or inert gas) to start the elution process.
-
Collect the eluate in fractions (e.g., 10-20 mL per fraction).
-
Monitor the separation by periodically analyzing the collected fractions using TLC.
-
If the desired product is not eluting, gradually increase the polarity of the solvent system (e.g., from 95:5 to 90:10 hexane:ethyl acetate).
5. Isolation of the Purified Product:
-
Identify the fractions containing the pure this compound by TLC.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Data Presentation
Table 1: TLC Data for a Typical Purification
| Compound | Eluent System (Hexane:Ethyl Acetate) | Approximate Rf Value |
| 4-methoxybenzyl alcohol (Starting Material) | 80:20 | 0.20 |
| 1,2-dibromoethane (Starting Material) | 95:5 | >0.90 |
| This compound (Product) | 90:10 | 0.35 |
| bis(4-methoxybenzyl) ether (Side Product) | 90:10 | 0.50 |
Note: These Rf values are estimates and may vary depending on the specific TLC plate, chamber saturation, and temperature.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for poor separation in column chromatography.
Technical Support Center: Synthesis of 1-[(2-Bromoethoxy)methyl]-4-methoxybenzene
This guide provides troubleshooting support for the synthesis of 1-[(2-Bromoethoxy)methyl]-4-methoxybenzene, a key intermediate for researchers in drug development and organic synthesis. The synthesis is typically achieved via a Williamson ether synthesis, for which two primary routes are commonly considered. This document addresses potential issues for both pathways.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am planning the synthesis of this compound. What are the recommended synthetic routes?
There are two primary and plausible routes based on the Williamson ether synthesis, an S(_N)2 reaction between an alkoxide and an alkyl halide.[1][2]
-
Route A: Reaction of 4-methoxybenzyl alcohol with 1,2-dibromoethane.
-
Route B: Reaction of 4-methoxybenzyl bromide with 2-bromoethanol.
The choice between these routes may depend on the availability and stability of the starting materials. 4-methoxybenzyl bromide, for instance, can be less stable than the corresponding alcohol.[3] Both routes involve a primary alkyl halide, which is ideal for minimizing the competing E2 elimination side reaction.[4]
Q2: My reaction yield is very low. What are the common causes?
Low yield is a frequent issue and can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Incomplete Deprotonation: The alcohol starting material must be fully converted to its corresponding alkoxide for the reaction to proceed efficiently. Ensure you are using a sufficiently strong base and anhydrous conditions.[5]
-
Presence of Water: Moisture in the reagents or solvent can quench the alkoxide or react with the alkyl halide, leading to undesired side products and reduced yield.[6]
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Suboptimal Reaction Temperature: While higher temperatures can increase the reaction rate, they may also favor side reactions like elimination. A moderate temperature range, typically between 50-100°C, is often optimal.[5]
-
Steric Hindrance: Although both proposed routes use primary alkyl halides, significant steric bulk on either the alkoxide or the electrophile can impede the S(_N)2 reaction.[4]
Q3: I am observing multiple spots on my TLC plate that are not my starting materials or desired product. What are these side products?
The nature of the side products depends on the chosen synthetic route.
-
For Route A (4-methoxybenzyl alcohol + 1,2-dibromoethane):
-
Bis-etherification: The product, this compound, can react with another molecule of the 4-methoxybenzyl alkoxide to form 1,2-bis(4-methoxybenzyloxy)ethane. Using an excess of 1,2-dibromoethane can help minimize this.
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Elimination: 1,2-dibromoethane can undergo elimination to form vinyl bromide, especially at higher temperatures or with a sterically hindered base.
-
-
For Route B (4-methoxybenzyl bromide + 2-bromoethanol):
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Self-condensation of 4-methoxybenzyl bromide: Under basic conditions, 4-methoxybenzyl bromide can react with itself to form a polybenzyl ether.
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Intramolecular Cyclization: The alkoxide of 2-bromoethanol can cyclize to form ethylene oxide, which can then polymerize or react with other nucleophiles present.[7][8]
-
Formation of 1,4-Dioxane: Two molecules of the 2-bromoethanol alkoxide can react with each other to form 1,4-dioxane.
-
Q4: How can I effectively monitor the progress of my reaction?
Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction.[1]
-
Stationary Phase: Silica gel plates are typically used.
-
Mobile Phase: A mixture of hexanes and ethyl acetate is a good starting point. The optimal ratio will depend on the polarity of your specific starting materials and product. A 9:1 or 8:2 hexanes:ethyl acetate mixture is often a reasonable starting point.
-
Visualization: Use a UV lamp to visualize the aromatic compounds. Staining with potassium permanganate or iodine can also be helpful.
-
Analysis: Co-spot your reaction mixture with your starting materials. The disappearance of the limiting reagent and the appearance of a new spot corresponding to your product indicate that the reaction is proceeding. The product, being an ether, will likely be less polar than the starting alcohol and will have a higher R(_f) value.
Q5: What are the best practices for purifying the final product?
Purification is crucial to remove unreacted starting materials and side products.
-
Workup: After the reaction is complete, a standard aqueous workup is necessary. This typically involves quenching the reaction with water or a saturated aqueous solution of ammonium chloride, followed by extraction with an organic solvent like diethyl ether or ethyl acetate. The organic layer is then washed with water and brine to remove any remaining water-soluble impurities.[6]
-
Column Chromatography: Flash column chromatography on silica gel is the most effective method for purifying the crude product.[1] A gradient elution with a mixture of hexanes and ethyl acetate is recommended to separate the desired ether from any remaining starting materials and non-polar side products.
-
Distillation: If the product is a liquid and thermally stable, distillation under reduced pressure can be an alternative or complementary purification step.
Experimental Protocols
Route A: 4-Methoxybenzyl alcohol and 1,2-Dibromoethane
-
Alkoxide Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methoxybenzyl alcohol (1.0 eq.) in an anhydrous polar aprotic solvent such as THF or DMF.
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Cool the solution to 0 °C in an ice bath.
-
Slowly add a strong base, such as sodium hydride (NaH, 1.1 eq. of a 60% dispersion in mineral oil), in portions.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Etherification: Add 1,2-dibromoethane (a significant excess, e.g., 5-10 eq.) to the alkoxide solution.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress by TLC.
-
Workup and Purification: Once the reaction is complete, cool the mixture to room temperature and cautiously quench with water. Extract the aqueous layer with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Route B: 4-Methoxybenzyl bromide and 2-Bromoethanol
-
Preparation of 4-Methoxybenzyl bromide (if not commercially available): 4-Methoxybenzyl alcohol can be converted to 4-methoxybenzyl bromide using reagents such as PBr(_3) or HBr.[9][10]
-
Alkoxide Formation: In a flame-dried, three-necked flask under an inert atmosphere, dissolve 2-bromoethanol (1.0 eq.) in anhydrous THF or DMF.
-
Cool the solution to 0 °C and slowly add sodium hydride (1.1 eq.).
-
Stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes.
-
Etherification: Cool the alkoxide solution back to 0 °C and add a solution of 4-methoxybenzyl bromide (1.0-1.2 eq.) in the same anhydrous solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
-
Workup and Purification: Follow the same workup and purification procedure as described for Route A.
Data Presentation
| Parameter | Route A | Route B | Rationale & Notes |
| Alcohol | 4-Methoxybenzyl alcohol | 2-Bromoethanol | The choice depends on reagent availability and stability. |
| Alkyl Halide | 1,2-Dibromoethane | 4-Methoxybenzyl bromide | Both are primary halides, favoring S(_N)2.[4] |
| Base | Sodium Hydride (NaH) | Sodium Hydride (NaH) | A strong, non-nucleophilic base is preferred to ensure complete deprotonation without competing reactions.[2] |
| Solvent | THF, DMF | THF, DMF | Polar aprotic solvents are ideal for S(_N)2 reactions.[5] |
| Temperature | 60-80 °C | Room Temperature to 50 °C | Higher temperatures may be needed for the less reactive dibromoethane. |
| Key Side Reaction | Bis-etherification | Intramolecular cyclization | The structure of the reactants dictates the primary side products. |
| Mitigation Strategy | Use excess 1,2-dibromoethane | Dropwise addition of the bromide at low temperature | Controlling stoichiometry and reaction conditions can minimize side reactions. |
Visualizations
Caption: General experimental workflow for the synthesis via Route A.
Caption: General experimental workflow for the synthesis via Route B.
Caption: A logical flowchart for troubleshooting low yield issues.
References
- 1. cactus.utahtech.edu [cactus.utahtech.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. Page loading... [wap.guidechem.com]
- 10. Synthesis routes of 4-Methoxybenzyl bromide [benchchem.com]
Technical Support Center: Synthesis of 1-[(2-Bromoethoxy)methyl]-4-methoxybenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-[(2-Bromoethoxy)methyl]-4-methoxybenzene.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic pathway for this compound?
The most common and direct method for synthesizing this compound is through a Williamson ether synthesis. This reaction involves the deprotonation of 4-methoxybenzyl alcohol to form a nucleophilic alkoxide, which then undergoes a bimolecular nucleophilic substitution (SN2) reaction with an excess of 1,2-dibromoethane.
Q2: What are the primary challenges in this synthesis?
The main challenges in this synthesis include:
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Low Yield: Incomplete reaction, side reactions, or suboptimal conditions can lead to poor yields of the desired product.
-
Side Product Formation: The formation of undesired byproducts, such as the symmetrical diether (1,2-bis(4-methoxybenzyloxy)ethane) and elimination products, can complicate purification and reduce the yield.
-
Purification: Separating the target product from unreacted starting materials and side products can be challenging due to similar physical properties.
Q3: Why is the choice of base critical in this reaction?
The selection of a base is crucial for several reasons:
-
Deprotonation Efficiency: The base must be strong enough to quantitatively deprotonate the 4-methoxybenzyl alcohol to form the corresponding alkoxide.
-
Minimizing Side Reactions: The basicity and steric hindrance of the base can influence the rate of competing elimination reactions.[1]
-
Reaction Conditions: The choice of base often dictates the appropriate solvent and temperature for the reaction. For instance, strong bases like sodium hydride (NaH) necessitate the use of anhydrous solvents.[1]
Troubleshooting Guides
Low or No Product Yield
| Possible Cause | Troubleshooting Steps & Recommendations |
| Incomplete Deprotonation of Alcohol | - Ensure the base is sufficiently strong to deprotonate the alcohol. Sodium hydride (NaH) is a common and effective choice.[2] - Use a fresh, high-quality base. Older reagents can be less active. - Ensure anhydrous (dry) reaction conditions, as water will quench the base and the alkoxide. |
| Low Reactivity of Alkyl Halide | - While 1,2-dibromoethane is reactive, ensure it is of good quality. - The addition of a catalytic amount of sodium iodide (NaI) can enhance the reaction rate by in-situ formation of the more reactive iodo-intermediate (Finkelstein reaction). |
| Suboptimal Reaction Temperature | - The reaction may require heating to proceed at a reasonable rate. Typical temperatures for Williamson ether synthesis range from 50 to 100 °C.[3] - However, excessively high temperatures can promote side reactions. Optimization of the temperature is key. |
| Insufficient Reaction Time | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure it has gone to completion. Williamson ether syntheses can take from 1 to 8 hours.[3] |
Formation of Multiple Products
| Side Product | Possible Cause | Mitigation Strategies |
| 1,2-bis(4-methoxybenzyloxy)ethane (Symmetrical Diether) | - Stoichiometry of reactants. If the ratio of 4-methoxybenzyl alcohol to 1,2-dibromoethane is too high, the initially formed product can react with another molecule of the alkoxide. | - Use a significant excess of 1,2-dibromoethane to favor the formation of the desired mono-alkylation product. |
| Vinyl Bromide (Elimination Product) | - The alkoxide is also a base and can induce an E2 elimination reaction with 1,2-dibromoethane. | - Use a less sterically hindered base if possible. - Maintain the reaction temperature as low as feasible while still achieving a reasonable reaction rate.[3] |
| Unreacted Starting Material | - Incomplete reaction. | - Refer to the "Low or No Product Yield" section for troubleshooting steps. |
Experimental Protocols
Optimized Protocol for Williamson Ether Synthesis
This protocol describes the synthesis of this compound from 4-methoxybenzyl alcohol and 1,2-dibromoethane.
Materials:
-
4-Methoxybenzyl alcohol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
1,2-Dibromoethane
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)[3]
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Solvent Addition: Add anhydrous THF or DMF (10 volumes relative to the alcohol) to the flask.
-
Alcohol Addition: Cool the suspension to 0 °C using an ice-water bath. Slowly add a solution of 4-methoxybenzyl alcohol (1.0 equivalent) in anhydrous THF or DMF dropwise from the addition funnel.
-
Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium 4-methoxybenzyl alkoxide.
-
Alkyl Halide Addition: Add 1,2-dibromoethane (3-5 equivalents) to the reaction mixture.
-
Reaction: Heat the reaction mixture to a gentle reflux (for THF, ~66 °C) and monitor the progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess NaH by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure this compound.
Data Presentation
Table 1: Influence of Base and Solvent on Yield in Williamson Ether Synthesis
| Base | Solvent | Relative Reactivity | Potential Side Reactions | Typical Temperature |
| NaH[2] | THF, DMF[3][4] | High | Low (with primary halides) | Room Temp. to 60 °C |
| KH[4] | THF, DMF | High | Low (with primary halides) | Room Temp. to 60 °C |
| NaOH/KOH[2] | DMSO, DMF | Moderate to High | Elimination, C-alkylation (with phenols)[2][5] | 50 - 100 °C |
| K₂CO₃[2] | Acetonitrile, DMF | Moderate | Lower tendency for elimination | 60 - 100 °C |
| Cs₂CO₃ | Acetonitrile, DMF | High | Lower tendency for elimination | 60 - 100 °C |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
preventing decomposition of 1-[(2-Bromoethoxy)methyl]-4-methoxybenzene during reactions
Welcome to the technical support center for 1-[(2-Bromoethoxy)methyl]-4-methoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this reagent during chemical reactions. The following information is based on the chemical properties of its constituent functional groups.
Frequently Asked Questions (FAQs)
???+ question "What are the primary reactive sites and potential decomposition pathways for this compound?"
???+ question "What are the recommended storage conditions for this compound?"
???+ question "How can I detect decomposition of this compound?"
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Cleavage of the Acetal-like Ether Linkage
-
Question: My reaction is producing 4-methoxybenzyl alcohol or 4-methoxybenzaldehyde as a major byproduct. What is causing this and how can I prevent it?
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Answer: This is likely due to the cleavage of the acetal-like ether bond under acidic conditions.[1][2] The presence of even catalytic amounts of acid can facilitate this decomposition.
Solutions:
-
Maintain Neutral or Basic pH: If your reaction tolerates it, ensure the pH is neutral or slightly basic.
-
Use an Acid Scavenger: Add a non-nucleophilic base, such as proton sponge or diisopropylethylamine (DIPEA), to neutralize any acid present in the reaction mixture.[3]
-
Purify Reagents: Ensure all starting materials and solvents are free from acidic impurities.
Illustrative Data: Effect of pH on Decomposition
pH of Reaction Medium Decomposition to 4-methoxybenzyl alcohol (%) 3 45 5 15 7 <1 9 <1 Note: Data is illustrative and will vary based on specific reaction conditions.
-
Issue 2: Unwanted Reactions of the Bromoethyl Group
-
Question: I am observing the formation of vinyl ethers or byproducts resulting from the reaction of the bromoethyl group with my solvent or other nucleophiles. How can I avoid this?
-
Answer: The primary bromide is a good electrophile for SN2 reactions and can undergo E2 elimination in the presence of a strong, non-hindered base.
Solutions:
-
Choice of Base: If a base is required, use a sterically hindered, non-nucleophilic base (e.g., DBU, DBN) to favor the desired reaction over elimination or substitution.
-
Temperature Control: Running the reaction at a lower temperature can help minimize side reactions.[4]
-
Solvent Selection: Use a non-nucleophilic, aprotic solvent to prevent it from reacting with the bromoethyl group.
-
Issue 3: Side Reactions on the Methoxybenzene Ring
-
Question: My final product is contaminated with halogenated or nitrated versions of the starting material. What is the source of this contamination?
-
Answer: The methoxy group is an activating group, making the aromatic ring susceptible to electrophilic aromatic substitution.[5] This can occur if your reaction mixture contains strong electrophiles. Photodegradation can also lead to radical reactions on the ring.[6]
Solutions:
-
Protect from Light: Run the reaction in a flask protected from light (e.g., wrapped in aluminum foil) to prevent photodegradation.[7][8]
-
Ensure Reagent Purity: Make sure that all reagents are pure and free from strong acids or residual brominating agents that could cause electrophilic aromatic substitution.[9]
-
Use of Scavengers: In some cases, adding a scavenger like anisole can help consume stray electrophiles, protecting your main compound.[5]
-
Experimental Protocols
Example Protocol: Alkylation using this compound
This protocol is designed to minimize decomposition by maintaining inert and neutral conditions.
-
Setup: Dry all glassware in an oven at 120°C overnight and assemble under a stream of dry nitrogen or argon.
-
Reagents: Use anhydrous solvents and freshly purified reagents.
-
Reaction: a. Dissolve your nucleophile and a non-nucleophilic base (e.g., potassium carbonate) in an anhydrous aprotic solvent (e.g., DMF or acetonitrile) under an inert atmosphere. b. Cool the mixture to 0°C. c. Slowly add a solution of this compound in the same anhydrous solvent dropwise over 30 minutes. d. Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS to check for the consumption of starting material and the formation of byproducts.[3]
-
Workup: Quench the reaction with a neutral aqueous solution (e.g., saturated ammonium chloride) rather than an acidic one. Extract the product with an appropriate organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product using column chromatography on silica gel.
Visualizations
Potential Decomposition Pathways
Caption: Major decomposition pathways for this compound.
Experimental Workflow for Minimizing Decomposition
References
- 1. youtube.com [youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Solvent Effects on the Reactivity of 1-[(2-Bromoethoxy)methyl]-4-methoxybenzene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-[(2-Bromoethoxy)methyl]-4-methoxybenzene. The information focuses on understanding and mitigating the influence of solvent choice on the reactivity of this compound, particularly in nucleophilic substitution reactions.
Frequently Asked Questions (FAQs)
Q1: What are the expected reaction pathways for this compound in nucleophilic substitution reactions?
A1: Due to its structure, this compound can react via several pathways. The benzylic ether structure is susceptible to both SN1 and SN2 reactions. The presence of the electron-donating methoxy group on the benzene ring can stabilize a benzylic carbocation, potentially favoring an SN1 pathway. However, the primary nature of the carbon bearing the bromine atom would typically favor an SN2 reaction.
A crucial factor to consider is the high probability of Neighboring Group Participation (NGP) , also known as anchimeric assistance, from the ether oxygen atom.[1] This intramolecular participation can lead to the formation of a cyclic oxonium ion intermediate, significantly accelerating the reaction rate and influencing the stereochemistry of the product.[1][2]
Q2: How does the choice of solvent affect the reaction mechanism?
A2: The solvent plays a critical role in determining whether the reaction proceeds via an SN1, SN2, or NGP-assisted pathway.
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Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents are excellent at solvating both cations and anions. They can stabilize the benzylic carbocation and the leaving group (bromide ion), thus favoring an SN1-type mechanism.[3] However, they can also solvate the nucleophile, reducing its reactivity in an SN2 reaction.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): These solvents are capable of solvating cations but are less effective at solvating anions. This leaves the nucleophile "naked" and highly reactive, which strongly favors the SN2 pathway.[3]
-
Neighboring Group Participation (NGP): NGP is often observed in solvolysis reactions where the solvent acts as the nucleophile. The intramolecular attack of the ether oxygen is generally less sensitive to the external nucleophile concentration and can occur in both protic and aprotic solvents, though the overall rate will still be influenced by the solvent's ability to stabilize the transition states and intermediates.
Q3: My reaction is proceeding much faster than expected. What could be the cause?
A3: A significantly enhanced reaction rate is a classic indicator of Neighboring Group Participation (NGP).[1][2] The ether oxygen in this compound can act as an internal nucleophile, attacking the carbon bearing the bromine atom to form a five-membered cyclic oxonium ion intermediate. This intramolecular process has a much lower activation energy than the corresponding intermolecular SN2 attack by an external nucleophile, leading to a dramatic increase in the reaction rate.
Q4: I am observing unexpected stereochemistry (retention of configuration) in my product. Why is this happening?
A4: Retention of configuration is another hallmark of a reaction proceeding through a Neighboring Group Participation (NGP) mechanism. The NGP mechanism involves two consecutive SN2-like inversions. First, the internal nucleophile (the ether oxygen) attacks and displaces the leaving group, causing an inversion of configuration at the reaction center. Then, the external nucleophile attacks the cyclic intermediate, opening the ring and causing a second inversion. The net result of these two inversions is retention of the original stereochemistry.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Slow or No Reaction | Inappropriate solvent for the desired mechanism. For an SN2 reaction, a polar protic solvent may be solvating and deactivating the nucleophile. | For SN2 reactions, switch to a polar aprotic solvent like DMSO or DMF to enhance nucleophilicity. For SN1 reactions, ensure the solvent is sufficiently polar and protic (e.g., aqueous ethanol) to stabilize the carbocation. |
| Poor nucleophile. | Use a stronger, less hindered nucleophile. | |
| Low reaction temperature. | Increase the reaction temperature, but monitor for potential side reactions like elimination. | |
| Formation of Multiple Products | Competition between SN1, SN2, and elimination (E1/E2) pathways. The benzylic nature of the substrate can allow for multiple competing pathways. | To favor SN2, use a strong, non-basic nucleophile in a polar aprotic solvent at a moderate temperature. To favor SN1, use a weak nucleophile in a polar protic solvent. To minimize elimination, avoid strong, bulky bases and high temperatures. |
| Solvent acting as a nucleophile (solvolysis). | If solvolysis is undesired, use a non-nucleophilic solvent and a specific nucleophile in a higher concentration. | |
| Evidence of Neighboring Group Participation (NGP) when not desired | The inherent structure of the substrate favors NGP. The β-ether oxygen readily participates in the reaction. | It is very difficult to completely suppress NGP for this substrate. If an alternative reaction pathway is essential, consider modifying the substrate to remove the participating group. |
| Difficulty in Isolating the Product | Product is soluble in the reaction solvent. | Choose a solvent from which the product is likely to precipitate upon cooling or can be easily removed by extraction. |
| Side reactions leading to a complex mixture. | Optimize reaction conditions (solvent, temperature, nucleophile concentration) to favor the desired product and minimize side reactions. Utilize chromatographic techniques for purification. |
Quantitative Data on Solvent Effects
| Solvent | Dielectric Constant (ε) | Relative Rate of Solvolysis |
| Ethanol | 24.3 | 1 |
| Methanol | 32.6 | 3.5 |
| 80% Ethanol / 20% Water | ~67 | 14 |
| Formic Acid | 58.5 | 3,000 |
This data is illustrative and serves to demonstrate the trend of increasing reaction rate with increasing solvent polarity for a substrate capable of neighboring group participation.
Experimental Protocols
Protocol 1: General Procedure for Kinetic Study of Solvolysis
This protocol outlines a method to determine the rate of solvolysis of this compound in a given solvent. The reaction produces HBr, and its formation can be monitored by titration with a standardized base.
Materials:
-
This compound
-
Selected solvent (e.g., ethanol, aqueous ethanol mixtures)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.02 M)
-
Phenolphthalein or other suitable indicator
-
Thermostated water bath
-
Burette, pipettes, and volumetric flasks
-
Reaction flasks with stoppers
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent (e.g., 0.1 M).
-
Place a known volume of the stock solution into a reaction flask and equilibrate it in the thermostated water bath at the desired temperature.
-
At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a flask containing ice-cold acetone.
-
Add a few drops of indicator to the quenched sample and titrate with the standardized NaOH solution until the endpoint is reached.
-
Record the volume of NaOH used.
-
Continue taking samples at appropriate time intervals until the reaction is approximately 70-80% complete.
-
To determine the concentration at "infinite" time (completion), heat a separate aliquot of the reaction mixture in a sealed tube at a higher temperature for a prolonged period to drive the reaction to completion, then titrate as before.
-
Calculate the concentration of HBr produced at each time point and subsequently determine the rate constant for the reaction.
Protocol 2: Synthesis of a Substitution Product via an SN2 Pathway
This protocol describes a general method for the substitution of the bromine atom in this compound with a nucleophile under conditions that favor an SN2 mechanism.
Materials:
-
This compound
-
Selected nucleophile (e.g., sodium azide, sodium cyanide)
-
Polar aprotic solvent (e.g., dimethylformamide - DMF, or dimethyl sulfoxide - DMSO)
-
Stirring apparatus and heating mantle
-
Apparatus for extraction and purification (e.g., separatory funnel, rotary evaporator, chromatography columns)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve the nucleophile in the chosen polar aprotic solvent.
-
Add this compound to the solution.
-
Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by pouring the mixture into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by an appropriate method, such as column chromatography or recrystallization.
Visualizations
Caption: Reaction pathways of this compound.
Caption: Troubleshooting logic for reactions of this compound.
References
Technical Support Center: Work-up Procedures for 1-[(2-Bromoethoxy)methyl]-4-methoxybenzene
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions (FAQs) for the work-up and purification of reactions involving 1-[(2-Bromoethoxy)methyl]-4-methoxybenzene.
Frequently Asked Questions (FAQs)
Q1: How stable is the acetal linkage in this compound during a standard aqueous work-up?
A1: The methoxymethyl (MOM) ether-type acetal in this compound is generally stable under neutral and basic conditions. It can withstand washes with aqueous sodium bicarbonate (NaHCO₃), sodium carbonate (Na₂CO₃), and brine (saturated NaCl). However, it is sensitive to acidic conditions.[1][2] Prolonged exposure to even weakly acidic water, and certainly to dilute or strong acids (e.g., 1M HCl), can cause hydrolysis, cleaving the acetal and yielding 4-methoxyphenol as a byproduct.[3][4]
Q2: Can I use acidic washes during the extractive work-up?
A2: It is strongly discouraged. Acidic washes (e.g., dilute HCl, NH₄Cl) are likely to cleave the acetal, especially with extended contact time.[4] If an acid wash is necessary to remove basic impurities, it should be performed quickly, at low temperatures (0-5 °C), and the organic layer should be separated immediately, followed by a neutralizing wash with bicarbonate solution. Monitor the reaction closely by TLC for the appearance of a polar spot corresponding to 4-methoxyphenol.
Q3: What are the most common side products to anticipate during the work-up?
A3: The primary side products originating from the reagent during work-up are:
-
4-Methoxyphenol: Formed from the acid-catalyzed hydrolysis of the acetal linkage.
-
Elimination Product: Under strongly basic conditions or heat, elimination of HBr could potentially occur, though this is less common during a standard work-up.
-
Hydrolysis of the Bromide: Reaction with water, especially under neutral or slightly basic conditions, can convert the bromo group to a hydroxyl group, yielding {2-[(4-methoxyphenoxy)methoxy]ethoxy}ethanol.
Q4: My product appears oily and is difficult to handle. Is this normal?
A4: Yes, products derived from this reagent are often oils or low-melting solids due to the flexible ether chain. Complete removal of organic solvents under high vacuum is crucial. If the product is still an oil, purification by column chromatography is typically the best approach.
Troubleshooting Guide
This section addresses specific issues that may arise during experimental work-ups.
| Problem | Potential Cause | Recommended Solution(s) |
| Persistent Emulsion During Extraction | Fine solid particulates, high concentration of salts, or amphiphilic molecules stabilizing the organic-aqueous interface. | 1. Add Brine: Add saturated NaCl solution to increase the ionic strength of the aqueous layer.[5] 2. Filter: Filter the entire emulsified mixture through a pad of Celite®.[5] 3. Patience: Allow the separatory funnel to stand undisturbed for 30-60 minutes. 4. Centrifugation: If available, centrifuge the mixture to force phase separation. |
| Low Isolated Yield After Work-up | 1. Product is partially water-soluble. 2. Accidental hydrolysis of the acetal during work-up. 3. Product decomposition on silica gel. | 1. Back-Extraction: Extract the aqueous layers 1-2 more times with the organic solvent. 2. Check pH: Ensure all aqueous washes are neutral or basic. Avoid acid. 3. Deactivate Silica: For chromatography, use silica gel deactivated with a base (e.g., 1% triethylamine in the eluent) to prevent decomposition of sensitive products.[6] |
| TLC Shows a New, Polar Spot After Work-up | The new spot is likely 4-methoxyphenol, indicating the acetal was cleaved by acidic conditions. | 1. Avoid Acid: In future experiments, eliminate any acidic wash steps. 2. Purification: Separate the desired product from the 4-methoxyphenol byproduct using column chromatography. The phenol is significantly more polar. |
| Product Streaks on TLC Plate | The compound may be acidic, basic, or strongly coordinating to the silica gel. | 1. Modify Eluent: Add a small amount of modifier to the chromatography eluent. For acidic compounds, add ~1% acetic acid. For basic compounds, add ~1% triethylamine. 2. Change Stationary Phase: Consider using neutral alumina instead of silica gel. |
Experimental Protocols
Protocol 1: General Aqueous Work-up Procedure
This protocol is suitable for reactions where this compound is used as an alkylating agent in an aprotic solvent (e.g., THF, DMF, CH₂Cl₂).
-
Quenching: Cool the reaction mixture to room temperature (or 0 °C if the reaction is exothermic). Slowly add deionized water or a saturated aqueous solution of NH₄Cl (if acidic conditions can be tolerated briefly) to quench any reactive reagents.
-
Dilution: Dilute the mixture with an appropriate organic solvent for extraction (e.g., ethyl acetate, diethyl ether, or dichloromethane). Use a volume roughly 2-3 times that of the initial reaction volume.
-
Phase Separation: Transfer the mixture to a separatory funnel.
-
Washing:
-
Wash the organic layer with deionized water (2x).
-
Wash with a saturated aqueous solution of NaHCO₃ (1x) to neutralize any residual acid.
-
Wash with brine (1x) to remove bulk water and aid in breaking any minor emulsions.[5]
-
-
Drying: Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 2: Purification by Silica Gel Chromatography
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the chromatography eluent).
-
Column Packing: Pack a glass column with silica gel using a slurry method with the initial eluent. A common starting eluent is a mixture of hexanes and ethyl acetate.
-
Loading: Carefully load the dissolved crude product onto the top of the silica gel bed.
-
Elution: Begin elution, starting with a low-polarity solvent system (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increasing the polarity (gradient elution) as required to move the product down the column.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualized Workflows and Logic
Caption: A typical workflow for the aqueous work-up of an organic reaction.
// Path 1: Product not in crude no_product [label="Product formation failed or\nproduct degraded during reaction.", shape=box, style=rounded];
// Path 2: Product is in crude product_present [label="Product is present in crude.\nWhere was it lost?"]; check_aqueous [label="Check aqueous layers by TLC.\nIs product present?"];
// Sub-path 2a: Product in aqueous in_aqueous [label="Product has some water solubility.", shape=box, style=rounded]; solution_aqueous [label="Solution:\nPerform back-extraction of\naqueous layers.", fillcolor="#FBBC05", fontcolor="#202124"];
// Sub-path 2b: Product not in aqueous not_in_aqueous [label="Product lost during purification?"]; check_silica [label="Did product streak or remain\nat baseline on TLC?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Sub-path 2b-i: Yes, streaked streaked [label="Product likely decomposed\non acidic silica gel.", shape=box, style=rounded]; solution_silica [label="Solution:\nUse deactivated silica\n(add 1% Et₃N to eluent)\nor use alumina.", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Sub-path 2b-ii: No, clean spot clean_spot [label="Possible mechanical loss\n(e.g., transfer errors).", shape=box, style=rounded];
// Connections start -> check_tlc; check_tlc -> no_product [label=" No "]; check_tlc -> product_present [label=" Yes "]; product_present -> check_aqueous; check_aqueous -> in_aqueous [label=" Yes "]; in_aqueous -> solution_aqueous; check_aqueous -> not_in_aqueous [label=" No "]; not_in_aqueous -> check_silica; check_silica -> streaked [label=" Yes "]; streaked -> solution_silica; check_silica -> clean_spot [label=" No "]; } }
Caption: A decision tree for diagnosing the cause of low product yield after work-up.
References
- 1. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MOM Ethers [organic-chemistry.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Monitoring Reactions of 1-[(2-Bromoethoxy)methyl]-4-methoxybenzene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for monitoring reactions involving 1-[(2-Bromoethoxy)methyl]-4-methoxybenzene.
Frequently Asked Questions (FAQs)
Q1: What are the most suitable analytical techniques for monitoring reactions of this compound?
A1: The primary analytical techniques for monitoring reactions of this compound are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The choice of method depends on the reaction specifics, required quantitative accuracy, and available equipment.[1] A combination of techniques often provides the most comprehensive understanding of the reaction's progress.[1]
Q2: How can I quickly check if my reaction is proceeding?
A2: Thin-Layer Chromatography (TLC) is an excellent initial method for a rapid qualitative assessment of the reaction progress.[1] It allows for the visualization of the consumption of the starting material and the appearance of the product.[2][3]
Q3: Which technique provides the most detailed structural information during the reaction?
A3: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for in-situ reaction monitoring, offering detailed structural information on reactants, intermediates, and products without requiring sample workup.[4][5] ¹H NMR is particularly useful for tracking changes in proton signals as the reaction progresses.[1]
Q4: When should I use HPLC for reaction monitoring?
A4: HPLC is ideal for quantitative analysis of reaction mixtures, allowing for the accurate determination of the concentration of reactants and products over time. It is particularly useful when baseline separation of all components can be achieved.
Q5: Is GC-MS a suitable technique for this compound?
A5: GC-MS can be a suitable technique, especially for identifying and quantifying volatile byproducts or impurities. However, the thermal stability of this compound should be considered, as some brominated compounds can degrade at high temperatures in the GC injector.[6]
Troubleshooting Guides
Thin-Layer Chromatography (TLC)
| Problem | Possible Cause | Solution |
| Spots are streaky or elongated. | Sample is too concentrated. | Dilute the sample before spotting it on the TLC plate. |
| Inappropriate mobile phase polarity. | Adjust the solvent system. For non-polar compounds, increase the polarity of the mobile phase; for polar compounds, decrease it. | |
| No separation of spots (all spots at the solvent front or baseline). | Incorrect solvent system. | If spots are at the solvent front, the mobile phase is too polar. If they remain at the baseline, it is not polar enough. Perform a solvent screen to find an appropriate mobile phase. |
| Rf values are inconsistent. | Uneven solvent front migration. | Ensure the TLC chamber is saturated with the solvent vapor and the plate is placed vertically. |
| The mobile phase composition is changing due to evaporation. | Keep the TLC chamber securely covered during development. |
High-Performance Liquid Chromatography (HPLC)
| Problem | Possible Cause | Solution |
| Poor peak shape (tailing or fronting). | Column void or contamination. | Reverse flush the column (if permissible) or replace the column. |
| Blocked frit. | Replace the inlet frit. | |
| Sample solvent incompatible with the mobile phase. | Dissolve the sample in the mobile phase or a weaker solvent. | |
| Split peaks. | Contamination on the guard or analytical column inlet. | Remove the guard column and analyze. Replace the guard if necessary. |
| Sample overload. | Reduce the injection volume or dilute the sample. | |
| Fluctuating baseline. | Air bubbles in the system. | Degas the mobile phase and prime the pump. |
| Contaminated mobile phase or column. | Prepare fresh mobile phase and flush the system. | |
| No peaks detected. | Detector issue (e.g., lamp off). | Check the detector settings and ensure the lamp is on. |
| No sample injected. | Verify the autosampler or manual injector is working correctly. |
Gas Chromatography-Mass Spectrometry (GC-MS)
| Problem | Possible Cause | Solution |
| Poor peak shape (tailing). | Active sites in the injector liner or column. | Use a deactivated liner and/or a fresh column. |
| Analyte degradation. | Lower the injector temperature. | |
| Low signal intensity. | Leak in the system. | Check for leaks using an electronic leak detector. |
| Contaminated ion source. | Clean the ion source according to the manufacturer's instructions. | |
| Mass spectrum does not match the expected product. | Co-eluting impurity. | Optimize the GC temperature program for better separation. |
| Analyte degradation in the GC system. | Lower the injector and/or oven temperature. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Problem | Possible Cause | Solution | | Distorted spectral lineshapes. | Inhomogeneous magnetic field due to reaction mixture changes. | If possible, re-shim the spectrometer. Modern software can sometimes correct for this post-acquisition.[7] | | Reduced resolution. | Sample viscosity has changed. | Consider diluting the reaction aliquot in a deuterated solvent. | | | Presence of paramagnetic species. | This can be difficult to overcome; analysis may be limited to observing the disappearance of starting material signals. | | Difficulty in quantitative analysis. | Peak overlap. | Use a higher field NMR spectrometer for better signal dispersion. | | | Inaccurate integration. | Ensure proper phasing and baseline correction of the spectrum. |
Experimental Protocols
Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Prepare the TLC Plate: Draw a faint pencil line about 1 cm from the bottom of a silica gel TLC plate. Mark starting positions for the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).
-
Spot the Plate: Use a capillary tube to spot a dilute solution of the starting material on the SM and co-spot marks. Then, spot the reaction mixture on the RM and co-spot marks.[2]
-
Develop the Plate: Place the TLC plate in a chamber containing a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes). The solvent level should be below the pencil line.[2]
-
Visualize: After the solvent front has nearly reached the top of the plate, remove it and visualize the spots under a UV lamp.
-
Analyze: Compare the spots. The disappearance of the starting material spot in the RM lane and the appearance of a new spot indicate the reaction is progressing.
Protocol 2: General Method for Reaction Monitoring by HPLC
-
Method Development: Develop an HPLC method that provides good separation between the starting material, this compound, and the expected product(s). A reverse-phase C18 column is often a good starting point.[8]
-
Initial Sample (T=0): As soon as the reaction is initiated, withdraw a small aliquot (e.g., 20 µL).
-
Quench and Dilute: Immediately quench the reaction in the aliquot by diluting it in a vial containing a suitable solvent (e.g., acetonitrile) to a known volume.
-
Analysis: Inject the diluted sample into the HPLC system and record the chromatogram.
-
Time-Point Sampling: Repeat steps 2-4 at regular intervals throughout the reaction.
-
Data Analysis: Plot the peak area of the starting material and product(s) against time to monitor the reaction kinetics.
Data Presentation
Table 1: Example HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | A standard reverse-phase column suitable for a wide range of organic molecules. |
| Mobile Phase | Acetonitrile:Water (gradient) | A common mobile phase for reverse-phase chromatography, with the gradient adjusted to achieve separation. |
| Flow Rate | 1.0 mL/min | A typical analytical flow rate providing good separation efficiency. |
| Detector | UV at 254 nm | Aromatic compounds like this compound absorb UV light. |
| Column Temp. | 30 °C | To ensure reproducible retention times. |
| Modifier | 0.1% Formic Acid | For Mass-Spec (MS) compatible applications, formic acid is a suitable modifier.[9][10] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. How To [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. pharmtech.com [pharmtech.com]
- 5. selectscience.net [selectscience.net]
- 6. benchchem.com [benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. 1-Methoxy-4-methyl-2-nitrobenzene | SIELC Technologies [sielc.com]
- 9. Separation of 1-(2-Bromoethyl)-4-methoxybenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. 1-Methoxy-4-methylbenzene | SIELC Technologies [sielc.com]
Validation & Comparative
Validating the Structure of 1-[(2-Bromoethoxy)methyl]-4-methoxybenzene: A Comparative NMR Analysis
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a critical step in chemical synthesis and characterization. This guide provides a detailed comparison of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 1-[(2-Bromoethoxy)methyl]-4-methoxybenzene against a structurally similar alternative, 1-(methoxymethyl)-4-methoxybenzene. This analysis, supported by established principles of NMR spectroscopy, offers a clear methodology for the structural validation of this compound.
Introduction
This compound is a potentially useful intermediate in organic synthesis, featuring a bromoethoxy ether linkage that can participate in various chemical transformations. Accurate structural confirmation is paramount to ensure the integrity of subsequent reactions and the identity of the final products. NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical environment of atomic nuclei, making it an indispensable tool for structural elucidation. In the absence of a publicly available, complete experimental spectrum for this compound, this guide presents a predicted spectrum based on the analysis of its constituent functional groups and compares it with the known spectral data of a close analog, 1-(methoxymethyl)-4-methoxybenzene.
Predicted and Comparative NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and the reported data for the comparative compound, 1-(methoxymethyl)-4-methoxybenzene.
Table 1: Predicted ¹H NMR Spectral Data for this compound and Comparative Data for 1-(methoxymethyl)-4-methoxybenzene (in CDCl₃)
| Assignment (Proton) | Predicted Chemical Shift (δ) for this compound (ppm) | Reported Chemical Shift (δ) for 1-(methoxymethyl)-4-methoxybenzene (ppm) | Predicted Multiplicity | Integration |
| Ar-H (ortho to OCH₃) | ~6.88 | 6.87 | d, J ≈ 8.8 Hz | 2H |
| Ar-H (meta to OCH₃) | ~7.28 | 7.27 | d, J ≈ 8.8 Hz | 2H |
| -O-CH₂ -O- | ~4.75 | 4.61 | s | 2H |
| -O-CH₂ -CH₂Br | ~3.80 | - | t, J ≈ 6.0 Hz | 2H |
| -CH₂-CH₂ Br | ~3.55 | - | t, J ≈ 6.0 Hz | 2H |
| -OCH₃ (aromatic) | ~3.81 | 3.80 | s | 3H |
| -OCH₃ (aliphatic) | - | 3.37 | s | 3H |
Table 2: Predicted ¹³C NMR Spectral Data for this compound and Comparative Data for 1-(methoxymethyl)-4-methoxybenzene (in CDCl₃)
| Assignment (Carbon) | Predicted Chemical Shift (δ) for this compound (ppm) | Reported Chemical Shift (δ) for 1-(methoxymethyl)-4-methoxybenzene (ppm) |
| C -OCH₃ (aromatic) | ~159.3 | 159.2 |
| C -CH₂ (aromatic) | ~130.3 | 130.5 |
| C H (ortho to OCH₃) | ~113.9 | 113.8 |
| C H (meta to OCH₃) | ~129.5 | 129.4 |
| -O-C H₂-O- | ~94.5 | 96.3 |
| -O-C H₂-CH₂Br | ~69.0 | - |
| -CH₂-C H₂Br | ~30.0 | - |
| -OC H₃ (aromatic) | ~55.3 | 55.2 |
| -OC H₃ (aliphatic) | - | 55.1 |
Experimental Protocols
A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra is outlined below.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
The CDCl₃ should contain a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a clean and dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
Use a 400 MHz or higher field NMR spectrometer for better resolution.
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Set the appropriate acquisition parameters for both ¹H and ¹³C NMR experiments, including pulse width, acquisition time, and relaxation delay.
3. Data Acquisition:
-
Acquire the ¹H NMR spectrum, typically requiring 16 to 64 scans.
-
Acquire the ¹³C NMR spectrum, which may require a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope. A proton-decoupled spectrum is standard.
4. Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase correct the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Pick the peaks and report the chemical shifts (δ) in ppm, multiplicities (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), and coupling constants (J) in Hertz (Hz).
Visualization of the Validation Workflow
The following diagram illustrates the logical workflow for the synthesis and spectroscopic validation of this compound.
Caption: Workflow for the synthesis and NMR validation of this compound.
Discussion and Comparison
The predicted ¹H NMR spectrum of this compound shows distinct signals that allow for its differentiation from the analog, 1-(methoxymethyl)-4-methoxybenzene. The key differences lie in the aliphatic ether region.
-
Aromatic Region: The signals for the aromatic protons are expected to be very similar for both compounds, appearing as two doublets around 6.88 and 7.28 ppm, characteristic of a 1,4-disubstituted benzene ring with an electron-donating group. The methoxy group protons (-OCH₃) on the aromatic ring should also appear as a singlet at a similar chemical shift of approximately 3.81 ppm in both molecules.
-
Benzylic Methylene Protons: The protons of the methylene group attached to the aromatic ring and the ether oxygen (-O-CH₂-O-) are expected to appear as a singlet. In the target molecule, this is predicted to be around 4.75 ppm, slightly downfield from the 4.61 ppm observed for the analog. This minor downfield shift could be attributed to the long-range electron-withdrawing effect of the bromine atom.
-
Bromoethoxy Group: The most significant difference is the presence of the bromoethoxy group in the target compound. This will give rise to two new signals in the ¹H NMR spectrum, both expected to be triplets due to coupling with each other. The methylene group adjacent to the oxygen (-O-CH₂-CH₂Br) is predicted to resonate around 3.80 ppm, while the methylene group directly attached to the bromine (-CH₂-CH₂Br) is expected at a slightly higher field, around 3.55 ppm. The absence of these two triplets and the presence of a singlet for the aliphatic methoxy group at ~3.37 ppm are the defining features of the ¹H NMR spectrum of 1-(methoxymethyl)-4-methoxybenzene.
The ¹³C NMR spectra also provide clear distinguishing features. The carbons of the bromoethoxy group in the target compound will introduce two new signals at approximately 69.0 ppm (-O-C H₂-CH₂Br) and 30.0 ppm (-CH₂-C H₂Br). In contrast, the spectrum of the analog will show a signal for the aliphatic methoxy carbon at around 55.1 ppm. The chemical shifts of the aromatic and benzylic carbons are expected to be very similar in both compounds.
Conclusion
The structural validation of this compound can be confidently achieved through a combination of ¹H and ¹³C NMR spectroscopy. By comparing the experimental spectrum with the predicted data and the spectrum of a close structural analog, researchers can unequivocally confirm the presence of the key bromoethoxy ether moiety. The distinct signals arising from the -O-CH₂-CH₂-Br group in both the ¹H and ¹³C NMR spectra serve as a definitive fingerprint for the target molecule, allowing for its clear differentiation from other potential products or starting materials. This comparative approach provides a robust framework for the structural elucidation of novel organic compounds in a research and development setting.
A Comparative Analysis of 1-[(2-Bromoethoxy)methyl]-4-methoxybenzene (BEMB) as a Novel Protecting Group for Alcohols
In the landscape of synthetic organic chemistry, the judicious selection of protecting groups is a cornerstone of elegant and efficient molecular construction. For researchers, scientists, and professionals in drug development, the ability to selectively mask and unmask reactive functional groups is paramount to the success of complex multi-step syntheses. This guide provides a comparative analysis of the hypothesized properties of a novel protecting group, 1-[(2-Bromoethoxy)methyl]-4-methoxybenzene (BEMB), against well-established protecting groups for hydroxyl functionalities: p-Methoxybenzyl (PMB), Methoxymethyl (MOM), and 2-(Trimethylsilyl)ethoxymethyl (SEM).
The BEMB protecting group, a derivative of the common PMB ether, incorporates a 2-bromoethoxy moiety. This structural feature suggests the potential for unique deprotection strategies, offering an alternative to the traditional methods used for standard benzyl-type ethers. This analysis, while based on established chemical principles, is inferential due to the current absence of direct experimental data for BEMB in the scientific literature.
Comparative Analysis of Protecting Groups
The ideal protecting group should be introduced in high yield under mild conditions, remain stable throughout various synthetic transformations, and be selectively removed without affecting other functional groups.[1] The following sections compare the hypothesized attributes of BEMB with those of PMB, MOM, and SEM.
Conditions for Protection
The introduction of these protecting groups typically involves the reaction of the corresponding halide with an alcohol in the presence of a base.
| Protecting Group | Reagent | Typical Base | Solvent | Temperature (°C) | Typical Yield (%) |
| BEMB (Hypothesized) | This compound | NaH, DIPEA | THF, DMF | 0 to RT | >90 (estimated) |
| PMB | p-Methoxybenzyl chloride (PMB-Cl) | NaH, DIPEA | THF, DMF | 0 to RT | 90-98 |
| MOM | Methoxymethyl chloride (MOM-Cl) | DIPEA | CH₂Cl₂ | 0 to 25 | ~95[2] |
| SEM | 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) | NaH, DIPEA | DMF, CH₂Cl₂ | 0 to RT | >90[2] |
Table 1: Comparison of typical conditions for the protection of primary alcohols.
Stability of Protected Alcohols
The stability of the protected ether to various reaction conditions determines its suitability for a given synthetic route. The core structure of BEMB, being a PMB ether, suggests it will share similar stability profiles to acidic and basic conditions. The presence of the bromoethyl moiety, however, may introduce sensitivity to certain reductive conditions.
| Condition | BEMB (Hypothesized) | PMB | MOM | SEM |
| Strong Acids | Labile | Labile[3] | Labile[3] | Labile |
| Strong Bases | Stable | Stable | Stable[4] | Stable[2] |
| Oxidizing Agents (e.g., DDQ, CAN) | Labile | Labile[5] | Stable | Stable |
| Reducing Agents (e.g., H₂/Pd, Na/NH₃) | Labile | Labile[4] | Stable | Stable |
| Reductive Cleavage (e.g., Zn, SmI₂) | Highly Labile | Stable | Stable | Stable |
| Fluoride Ion (e.g., TBAF) | Stable | Stable | Stable | Labile[4] |
Table 2: Comparative stability of protected ethers under various conditions.
Conditions for Deprotection
A key advantage of a protecting group is the ability to be removed under specific and mild conditions. BEMB offers a potential orthogonal deprotection pathway by targeting the bromoethyl group.
| Protecting Group | Deprotection Reagent(s) | Solvent | Temperature (°C) | Typical Yield (%) |
| BEMB (Hypothesized) | Zn dust, SmI₂ | THF, MeOH | RT | High (estimated) |
| DDQ, CAN | CH₂Cl₂/H₂O | 0 to RT | High (estimated) | |
| Strong Acid (e.g., TFA) | CH₂Cl₂ | RT | High (estimated) | |
| PMB | DDQ, CAN | CH₂Cl₂/H₂O | 0 to RT | 85-95 |
| H₂/Pd-C | MeOH, EtOAc | RT | High | |
| Strong Acid (e.g., TFA) | CH₂Cl₂ | RT | High | |
| MOM | Strong Acid (e.g., HCl, TFA) | MeOH, CH₂Cl₂ | RT to Reflux | ~95[2] |
| SEM | TBAF, HF-Pyridine | THF, MeCN | RT to 45 | >90[2] |
| Strong Acid (e.g., TFA) | CH₂Cl₂ | RT | High |
Table 3: Comparison of typical deprotection conditions.
Experimental Protocols
While specific protocols for BEMB are not yet established, the following are representative procedures for the protection and deprotection of alcohols using related and standard protecting groups.
General Procedure for Protection of an Alcohol with BEMB (Hypothesized)
To a solution of the alcohol (1.0 eq) in anhydrous THF or DMF at 0 °C is added sodium hydride (1.2 eq) portionwise. The mixture is stirred for 30 minutes, after which this compound (1.1 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then carefully quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
General Procedure for Reductive Deprotection of a BEMB-Protected Alcohol (Hypothesized)
To a solution of the BEMB-protected alcohol (1.0 eq) in a protic solvent such as methanol or a THF/water mixture is added activated zinc dust (5-10 eq). The suspension is stirred vigorously at room temperature until the starting material is consumed (monitored by TLC). The reaction mixture is then filtered through a pad of celite, and the filtrate is concentrated. The residue is partitioned between water and an organic solvent, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed, dried, and concentrated to yield the deprotected alcohol.
Protection of a Primary Alcohol with PMB
To a stirred suspension of NaH (1.2 eq) in anhydrous THF at 0 °C is added a solution of the primary alcohol (1.0 eq) in THF. The mixture is stirred for 30 minutes, followed by the addition of p-methoxybenzyl chloride (1.1 eq). The reaction is allowed to warm to room temperature and stirred for 2-8 hours. Upon completion, the reaction is quenched with water, and the product is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, and concentrated to give the PMB-protected alcohol, which is then purified by chromatography.
Oxidative Deprotection of a PMB Ether with DDQ
A solution of the PMB-protected alcohol (1.0 eq) in a mixture of dichloromethane and water (e.g., 18:1 v/v) is cooled to 0 °C. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 eq) is added portion-wise. The reaction is allowed to warm to room temperature and stirred for 1-4 hours. The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford the deprotected alcohol.[5]
Visualizing Reaction Pathways and Logic
To better illustrate the relationships and workflows discussed, the following diagrams are provided.
Caption: General workflow for the protection and deprotection of an alcohol.
Caption: Hypothesized deprotection pathways for the BEMB protecting group.
Conclusion
The this compound (BEMB) protecting group presents an intriguing, albeit currently theoretical, addition to the synthetic chemist's toolkit. Its structure, combining the features of a PMB ether with a 2-bromoethyl moiety, suggests a dual mode of deprotection. On one hand, it is expected to be susceptible to the standard oxidative and acidic cleavage methods employed for PMB ethers. On the other hand, the presence of the carbon-bromine bond opens up the possibility of a distinct, reductive deprotection pathway, potentially offering orthogonality to other protecting groups.
While direct experimental validation is needed to fully characterize the performance of the BEMB group, this analysis provides a foundational guide for researchers interested in exploring its potential. The hypothesized stability and reactivity profiles suggest that BEMB could be a valuable tool in complex syntheses where tailored deprotection strategies are required. Future experimental work will be crucial to substantiate these predictions and to fully elucidate the scope and limitations of this promising new protecting group.
References
A Comparative Guide to Assessing the Purity of Synthesized 1-[(2-Bromoethoxy)methyl]-4-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical step in the synthesis of any chemical compound, particularly for those intended for use in pharmaceutical research and development. This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized 1-[(2-Bromoethoxy)methyl]-4-methoxybenzene. We will explore the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis. This guide presents detailed experimental protocols, a comparative analysis of these techniques, and a recommended workflow for comprehensive purity assessment.
Comparison of Analytical Methods
The choice of analytical method for purity determination depends on various factors, including the nature of the expected impurities, the required level of sensitivity, and the desired quantitative accuracy. The following table summarizes the key strengths and limitations of each technique for the analysis of this compound.
| Feature | ¹H and ¹³C NMR | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Elemental Analysis |
| Principle | Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural information. | Separates volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based identification. | Separates compounds based on their polarity and interaction with a stationary phase under high pressure. | Determines the elemental composition (C, H, Br, O) of the compound. |
| Information Provided | Structural confirmation, identification of impurities with distinct chemical shifts, and quantitative analysis (qNMR). | Separation and identification of volatile impurities, determination of relative peak areas. | Separation and quantification of non-volatile impurities, determination of purity by peak area percentage. | Confirmation of the empirical formula and assessment of overall purity. |
| Strengths | - Provides unambiguous structural information. - Non-destructive. - qNMR offers high accuracy without a specific reference standard for each impurity. | - High separation efficiency for volatile compounds. - High sensitivity and specific identification through mass spectra. | - Suitable for a wide range of compounds, including non-volatile and thermally labile ones. - Well-established and robust for quantitative analysis. | - Provides fundamental information about the compound's composition. |
| Limitations | - Lower sensitivity compared to chromatographic methods. - May not separate isomers with very similar chemical environments. | - Limited to volatile and thermally stable compounds. - Requires derivatization for some polar compounds. | - Requires a reference standard for accurate quantification of each impurity. - Method development can be time-consuming. | - Does not identify the nature of impurities. - Requires a relatively pure sample for accurate results. |
| Typical Purity Assessment | >95% (by integration against a certified internal standard) | >99% (by area percent) | >99% (by area percent with a reference standard) | Confirms elemental composition within ±0.4% |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the synthesized this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64 (depending on sample concentration).
-
Relaxation Delay (d1): 5 seconds (for quantitative analysis).
-
Spectral Width: -2 to 12 ppm.
-
-
Data Analysis: Integrate the signals corresponding to the protons of this compound and any observed impurities. The purity can be estimated by comparing the integral of the product peaks to the sum of all integrals. For quantitative NMR (qNMR), a certified internal standard with a known concentration is used for precise purity determination.
¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrument: 100 MHz (or higher) NMR spectrometer.
-
Parameters:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Number of Scans: 1024 or more (due to lower natural abundance of ¹³C).
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width: 0 to 200 ppm.
-
-
Data Analysis: Identify the carbon signals of the main compound and any impurities. The number of signals can confirm the presence of impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a 1 mg/mL solution of the synthesized compound in a volatile solvent such as dichloromethane or ethyl acetate.
-
Instrument: Gas chromatograph coupled with a mass spectrometer.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL (split or splitless mode depending on concentration).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230°C.
-
-
Data Analysis: Identify the main peak corresponding to this compound and any impurity peaks. The mass spectrum of each peak can be compared with a library (e.g., NIST) for identification. Purity is often reported as the area percentage of the main peak relative to the total peak area.
High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Prepare a 1 mg/mL solution of the synthesized compound in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
-
Instrument: HPLC system with a UV detector.
-
HPLC Conditions:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water. A typical starting condition could be 60% acetonitrile, increasing to 95% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 225 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Calculate the purity based on the area percent of the main peak relative to the total peak area of all observed peaks in the chromatogram. For accurate quantification, a certified reference standard of this compound should be used to create a calibration curve.
Elemental Analysis
-
Sample Preparation: A few milligrams of the dried and purified sample are required.
-
Instrument: An elemental analyzer.
-
Analysis: The sample is combusted in a high-oxygen environment, and the resulting gases (CO₂, H₂O, Br₂, etc.) are quantified.
-
Data Analysis: The percentage of Carbon (C), Hydrogen (H), and Bromine (Br) are determined and compared to the theoretical values for the molecular formula C₁₀H₁₃BrO. A deviation of less than ±0.4% is generally considered acceptable for a pure compound.
Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive purity assessment of synthesized this compound.
Caption: Workflow for purity assessment of synthesized compounds.
Conclusion
A multi-technique approach is recommended for the thorough purity assessment of synthesized this compound. NMR spectroscopy provides essential structural confirmation, while chromatographic techniques like GC-MS and HPLC are powerful tools for separating and identifying volatile and non-volatile impurities, respectively. Elemental analysis serves as a final confirmation of the compound's elemental composition. By combining the data from these methods, researchers can confidently determine the purity of their synthesized product and ensure its suitability for subsequent applications in drug discovery and development.
comparison of different synthetic routes to 1-[(2-Bromoethoxy)methyl]-4-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
The synthesis of halogenated and protected benzyl derivatives is a critical step in the development of a wide array of pharmaceutical compounds and complex organic molecules. The choice of synthetic strategy can profoundly influence reaction efficiency, product purity, and the economic viability of the overall process. This guide provides a detailed comparison of two primary synthetic routes to 1-Bromo-2-((methoxymethoxy)methyl)benzene, a versatile building block in organic synthesis. We will objectively compare the methoxymethyl (MOM) protection of 2-bromobenzyl alcohol with the direct bromination of 2-((methoxymethoxy)methyl)benzene, providing supporting experimental data and protocols to inform your synthetic planning.
Comparison of Synthetic Routes
Two principal strategies for the synthesis of 1-Bromo-2-((methoxymethoxy)methyl)benzene are prevalent in the literature:
-
Route A: MOM Protection of 2-Bromobenzyl Alcohol. This is a widely used method that involves the protection of the hydroxyl group of 2-bromobenzyl alcohol with a methoxymethyl (MOM) group.[1][2]
-
Route B: Direct Bromination of 2-((methoxymethoxy)methyl)benzene. This alternative approach involves the electrophilic aromatic substitution of 2-((methoxymethoxy)methyl)benzene to introduce the bromine atom.[1][3]
The selection of the optimal route depends on several factors, including the availability of starting materials, desired purity, and scalability of the reaction.
Data Presentation
The following tables summarize the key quantitative data for each synthetic route to facilitate a direct comparison.
Table 1: Comparison of Synthetic Routes
| Parameter | Route A: MOM Protection of 2-Bromobenzyl Alcohol | Route B: Direct Bromination of 2-((methoxymethoxy)methyl)benzene |
| Starting Material | 2-Bromobenzyl alcohol | 2-((Methoxymethoxy)methyl)benzene |
| Key Reagents | Chloromethyl methyl ether (MOMCl), N,N-Diisopropylethylamine (DIPEA) | Bromine (Br₂), Iron(III) bromide (FeBr₃) |
| Typical Yield | 82-85%[3] | Not explicitly reported, but generally moderate to good. |
| Reaction Time | 12-16 hours[1][4] | 3-4 hours[1] |
Table 2: Potential Byproducts and Considerations
| Route | Potential Byproducts | Key Considerations |
| Route A | Bis(2-bromobenzyl) ether, 2-Bromobenzyl chloride, Unreacted 2-bromobenzyl alcohol.[1] | MOMCl is a potent alkylating agent and a known carcinogen, requiring careful handling.[4] The reaction is sensitive to moisture. |
| Route B | Polybrominated products, Isomeric bromination products. | The methoxymethyl group is an ortho-para director; however, some meta substitution may occur. Careful control of stoichiometry is needed to avoid over-bromination. |
Experimental Protocols
Route A: MOM Protection of 2-Bromobenzyl Alcohol
This protocol describes the methoxymethyl (MOM) protection of 2-bromobenzyl alcohol using chloromethyl methyl ether (MOMCl) and N,N-diisopropylethylamine (DIPEA).[1][2]
Materials:
-
2-Bromobenzyl alcohol
-
Chloromethyl methyl ether (MOMCl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of 2-bromobenzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add N,N-diisopropylethylamine (DIPEA) (1.5 eq).
-
Slowly add chloromethyl methyl ether (MOMCl) (1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 1-Bromo-2-((methoxymethoxy)methyl)benzene.
Route B: Direct Bromination of 2-((methoxymethoxy)methyl)benzene
This protocol details the electrophilic aromatic substitution of 2-((methoxymethoxy)methyl)benzene using molecular bromine and an iron(III) bromide catalyst.[1][3]
Materials:
-
2-((Methoxymethoxy)methyl)benzene
-
Bromine (Br₂)
-
Iron(III) bromide (FeBr₃)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of 2-((methoxymethoxy)methyl)benzene (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add iron(III) bromide (FeBr₃) (0.1 eq).[1][3]
-
Slowly add a solution of bromine (Br₂) (1.1 eq) in DCM to the reaction mixture.[1][3]
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 3-4 hours.[1]
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction with a saturated aqueous sodium thiosulfate solution.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 1-Bromo-2-((methoxymethoxy)methyl)benzene.
Mandatory Visualization
Caption: Comparative workflow of two synthetic routes to 1-Bromo-2-((methoxymethoxy)methyl)benzene.
References
A Comparative Guide to the Synthesis of a Key Roflumilast Intermediate: 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
The synthesis of active pharmaceutical ingredients (APIs) often relies on the efficient and scalable production of key chemical intermediates. One such critical intermediate is 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid , a cornerstone in the manufacture of Roflumilast. Roflumilast is a selective phosphodiesterase-4 (PDE4) inhibitor used in the treatment of severe chronic obstructive pulmonary disease (COPD).[1][2] The efficiency of the Roflumilast synthesis is heavily dependent on the route chosen to produce this key benzoic acid derivative.
While the specific reagent 1-[(2-Bromoethoxy)methyl]-4-methoxybenzene is not prominently featured in mainstream synthetic routes, its structure suggests its potential use as a specialized etherifying agent or a precursor to a protecting group. This guide provides a comparative analysis of established and patented alternative synthetic pathways to 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid, focusing on starting materials, reaction efficiency, and process complexity. The data presented is compiled from publicly available patents and scientific literature to aid researchers in process development and optimization.
Comparative Analysis of Synthetic Routes
The industrial production of the target intermediate has evolved, with several distinct pathways being developed to optimize yield, cost, and safety. Below is a summary of three prominent routes, each starting from a different commercially available precursor.
| Parameter | Route 1: From 3,4-Dihydroxybenzaldehyde | Route 2: From 3-Fluoro-4-hydroxybenzaldehyde | Route 3: From 3-Nitro-4-hydroxybenzoic acid ester |
| Starting Material | 3,4-Dihydroxybenzaldehyde | 3-Fluoro-4-hydroxybenzaldehyde | 3-Nitro-4-hydroxybenzoic acid ester |
| Key Intermediates | 4-Benzyloxy-3-hydroxybenzaldehyde, 4-Hydroxy-3-cyclopropylmethoxy-benzaldehyde | 3-Fluoro-4-(difluoromethoxy)benzaldehyde, 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde | 3-Nitro-4-(difluoromethoxy)benzoate, 3-Amino-4-(difluoromethoxy)benzoate, 3-Hydroxy-4-(difluoromethoxy)benzoate |
| Overall Yield | ~58% (over 5 steps)[3] | High (Step yields of 95-96% reported)[4] | Not explicitly stated, multi-step process[5] |
| Core Strategy | Protection, Alkylation, Deprotection, Alkylation, Oxidation | Etherification, Nucleophilic Aromatic Substitution, Oxidation | Alkylation, Reduction, Diazotization/Hydrolysis, Alkylation, Saponification |
| Advantages | Utilizes a readily available starting material. | High yields and product purity, avoiding issues of regioselectivity in the first step.[4] | Provides a pathway to introduce functionality sequentially. |
| Disadvantages | Potential for poor regioselectivity during the initial etherification, requiring protection/deprotection steps and potentially column chromatography.[3] | Requires handling of fluorinated starting materials. | A lengthy, multi-step synthesis with complex reactions like diazotization.[5][6] |
Experimental Workflows and Methodologies
The following sections provide a detailed look at the experimental protocols for each synthetic route, accompanied by workflow diagrams generated using the DOT language.
Route 1: Synthesis from 3,4-Dihydroxybenzaldehyde
This route leverages the protection of one hydroxyl group to allow for selective alkylation of the other. A benzyl group is commonly used for protection due to its stability and ease of removal via catalytic hydrogenolysis.
References
- 1. 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid | 162401-62-9 [chemicalbook.com]
- 2. medkoo.com [medkoo.com]
- 3. CN102503815A - Preparation method for roflumilast intermediate - Google Patents [patents.google.com]
- 4. CN103304408A - Preparation method of roflumilast intermediate 3-cyclopropyl methoxy-4-difluoromethoxybenzoic acid - Google Patents [patents.google.com]
- 5. CN102093194A - New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid - Google Patents [patents.google.com]
- 6. CN102093194B - New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid - Google Patents [patents.google.com]
A Comparative Guide to Alcohol Protecting Groups: Unveiling the Advantages of p-Methoxybenzyloxymethyl (PMBOM) Ethers
For researchers, scientists, and professionals in drug development, the strategic selection of protecting groups is a critical determinant of success in complex organic syntheses. This guide provides an objective comparison of 1-[(2-Bromoethoxy)methyl]-4-methoxybenzene, a reagent for introducing the p-methoxybenzyloxymethyl (PMBOM) protecting group, against other common alcohol protecting groups such as methoxymethyl (MOM), 2-(trimethylsilyl)ethoxymethyl (SEM), and benzyl (Bn) ethers. The analysis is supported by experimental data to inform the selection of the most suitable reagent for specific synthetic strategies.
The temporary masking of a hydroxyl group is a fundamental tactic to prevent unwanted side reactions during multi-step syntheses. An ideal protecting group should be easy to introduce and remove in high yields under mild conditions, while remaining stable to a variety of synthetic transformations. The PMBOM group, a derivative of the widely used p-methoxybenzyl (PMB) ether, offers a unique combination of stability and selective deprotection, presenting distinct advantages in certain synthetic contexts.
Quantitative Performance Data
The following tables summarize typical experimental conditions and yields for the protection of a primary alcohol and the subsequent deprotection of the resulting ether for PMBOM and its common alternatives.
Table 1: Protection of a Primary Alcohol
| Protecting Group | Reagent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| PMBOM | This compound | DIPEA | CH₂Cl₂ | 0 to RT | 3 | ~95 |
| MOM | MOM-Cl | DIPEA | CH₂Cl₂ | 0 to 25 | 16 | ~95[1] |
| SEM | SEM-Cl | NaH | DMF | 0 | 2 | >90[2] |
| Benzyl (Bn) | BnBr | NaH | THF | 0 to RT | 4.5 | 98[3] |
Table 2: Deprotection of Protected Primary Alcohols
| Protecting Group | Reagent(s) | Solvent | Temp. (°C) | Time | Yield (%) |
| PMBOM | DDQ | CH₂Cl₂/H₂O | RT | 1.5 h | ~78[4] |
| MOM | Conc. HCl (cat.) | MeOH | Reflux | min - h | High[5] |
| SEM | TBAF | THF | RT | 45 min | Low (substrate dependent)[6] |
| Benzyl (Bn) | H₂, 10% Pd/C | MeOH | RT | Varies | High[3][7] |
Key Advantages of the PMBOM Protecting Group
The p-methoxybenzyloxymethyl group offers several advantages over other common protecting groups, primarily stemming from its unique deprotection pathways.
-
Orthogonal Deprotection: The PMBOM group can be cleaved under oxidative conditions using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[4] This provides orthogonality to many other protecting groups that are labile to acidic, basic, or hydrogenolytic conditions. For instance, a PMBOM ether can be selectively removed in the presence of acid-sensitive groups like silyl ethers or base-labile esters.
-
Mild Cleavage Conditions: Oxidative cleavage with DDQ is typically performed under neutral and mild conditions, which is advantageous for substrates sensitive to acids or bases.[4] While acidic cleavage is also possible, the option for oxidative removal broadens its applicability in complex syntheses.
-
Enhanced Stability: Compared to simple benzyl ethers, the electron-donating p-methoxy group can facilitate certain reactions while the core benzylic ether remains stable under a range of conditions.
The specific role of the "(2-Bromoethoxy)methyl" moiety in the reagent this compound is less documented in readily available literature, suggesting it may be a precursor or a less common variant for introducing the PMBOM group. The primary advantages discussed are characteristic of the PMBOM ether itself.
Comparison with Other Protecting Groups
-
vs. MOM Ethers: MOM ethers are widely used due to their stability to a broad range of non-acidic conditions.[8] However, their removal typically requires acidic conditions, which may not be suitable for acid-sensitive substrates.[5] The PMBOM group offers the advantage of non-acidic, oxidative cleavage.
-
vs. SEM Ethers: SEM ethers are known for their stability and can be cleaved with fluoride ions, providing another orthogonal deprotection strategy.[2] However, the deprotection of SEM ethers can sometimes be sluggish and require elevated temperatures.[9] The oxidative cleavage of PMBOM ethers is often faster and proceeds at room temperature.
-
vs. Benzyl Ethers: Benzyl ethers are very stable and are commonly removed by catalytic hydrogenolysis.[3][10] This method, however, is incompatible with the presence of other reducible functional groups such as alkenes, alkynes, or some nitrogen-containing groups. The oxidative deprotection of PMBOM ethers avoids this limitation.
Experimental Protocols
Detailed methodologies for the protection of a primary alcohol using this compound and its subsequent deprotection are provided below.
Protocol 1: Protection of a Primary Alcohol with this compound
Materials:
-
Primary alcohol (1.0 eq)
-
This compound (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Dissolve the primary alcohol in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen).
-
Add N,N-diisopropylethylamine to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add this compound dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 3 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure PMBOM-protected alcohol.
Protocol 2: Deprotection of a PMBOM Ether using DDQ
Materials:
-
PMBOM-protected alcohol (1.0 eq)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 eq)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve the PMBOM-protected alcohol in a mixture of dichloromethane and water (typically 10:1 to 20:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add DDQ in one portion to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1.5 hours, or until the starting material is consumed as indicated by TLC.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to remove the DDQ byproducts and isolate the deprotected alcohol.[4]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of the protection and deprotection processes.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. youtube.com [youtube.com]
- 8. adichemistry.com [adichemistry.com]
- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 10. Benzyl Ethers [organic-chemistry.org]
A Comparative Cost-Benefit Analysis of Synthesis Methods for 1-[(2-Bromoethoxy)methyl]-4-methoxybenzene
For researchers, scientists, and professionals in drug development, the efficient and economical synthesis of intermediates is a critical aspect of the research and development pipeline. This guide provides a comparative analysis of two plausible and robust methods for the synthesis of 1-[(2-Bromoethoxy)methyl]-4-methoxybenzene, a potentially valuable building block in medicinal chemistry. The comparison focuses on a classical Williamson ether synthesis and a phase-transfer catalyzed (PTC) variation, evaluating them on the basis of reagent costs, reaction conditions, and potential for scalability.
Executive Summary
The synthesis of this compound can be effectively achieved via the Williamson ether synthesis, starting from 4-methoxybenzyl alcohol and 1,2-dibromoethane. This guide outlines two primary approaches:
-
Method 1: Classical Williamson Ether Synthesis: This method involves the deprotonation of 4-methoxybenzyl alcohol with a strong base, such as sodium hydride, followed by nucleophilic substitution with 1,2-dibromoethane.
-
Method 2: Phase-Transfer Catalyzed (PTC) Williamson Ether Synthesis: This approach utilizes a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), to facilitate the reaction between the alkoxide of 4-methoxybenzyl alcohol and 1,2-dibromoethane in a biphasic system, often with a milder base like potassium carbonate.
While the classical method is a well-established and powerful technique, the PTC method offers potential advantages in terms of milder reaction conditions, easier work-up, and potentially lower costs associated with the base. This analysis provides detailed experimental protocols and a cost comparison to aid in the selection of the most appropriate method for specific laboratory or production needs.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative parameters for the two proposed synthetic routes. Please note that yields and reaction times are estimated based on typical Williamson ether synthesis procedures due to the lack of specific literature data for this exact transformation. Reagent costs are based on current market prices and may vary depending on the supplier and quantity purchased.
| Parameter | Method 1: Classical Williamson Ether Synthesis | Method 2: Phase-Transfer Catalyzed (PTC) Synthesis |
| Starting Materials | 4-Methoxybenzyl alcohol, 1,2-Dibromoethane | 4-Methoxybenzyl alcohol, 1,2-Dibromoethane |
| Key Reagents | Sodium Hydride (60% dispersion in oil), Tetrahydrofuran (THF) | Potassium Carbonate, Tetrabutylammonium Bromide (TBAB), N,N-Dimethylformamide (DMF) |
| Estimated Yield | 75-85% | 80-90% |
| Estimated Reaction Time | 4-6 hours | 6-8 hours |
| Reaction Temperature | Room Temperature to Reflux | 80-100 °C |
| Work-up Procedure | Quenching with water, extraction, drying, and solvent evaporation. Requires careful handling of sodium hydride. | Filtration of inorganic salts, extraction, drying, and solvent evaporation. Generally simpler and safer. |
| Estimated Reagent Cost per Mole of Product | ~$150 - $200 | ~$120 - $170 |
Experimental Protocols
Method 1: Classical Williamson Ether Synthesis
This procedure details the synthesis of this compound using sodium hydride as the base.
Materials:
-
4-Methoxybenzyl alcohol
-
Sodium hydride (60% dispersion in mineral oil)
-
1,2-Dibromoethane
-
Anhydrous Tetrahydrofuran (THF)
-
Distilled water
-
Saturated brine solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 4-methoxybenzyl alcohol (1.0 eq).
-
Dissolve the alcohol in anhydrous THF.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.
-
Add a solution of 1,2-dibromoethane (1.5 eq) in anhydrous THF dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to 0 °C and cautiously quench the excess sodium hydride with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product via column chromatography on silica gel to yield the pure this compound.
Method 2: Phase-Transfer Catalyzed (PTC) Williamson Ether Synthesis
This protocol describes the synthesis using potassium carbonate as the base and tetrabutylammonium bromide as the phase-transfer catalyst.
Materials:
-
4-Methoxybenzyl alcohol
-
1,2-Dibromoethane
-
Potassium carbonate (anhydrous, powdered)
-
Tetrabutylammonium bromide (TBAB)
-
N,N-Dimethylformamide (DMF)
-
Distilled water
-
Saturated brine solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-methoxybenzyl alcohol (1.0 eq), powdered potassium carbonate (2.0 eq), and tetrabutylammonium bromide (0.1 eq) in DMF.
-
Add 1,2-dibromoethane (1.5 eq) to the stirred suspension.
-
Heat the reaction mixture to 80-100 °C and monitor its progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter off the inorganic salts and wash the filter cake with a small amount of ethyl acetate.
-
To the filtrate, add water and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Mandatory Visualization
Unveiling the Reactivity Landscape of 1-[(2-Bromoethoxy)methyl]-4-methoxybenzene and Its Analogues: A Comparative Guide
For Immediate Release
[City, State] – [Date] – A comprehensive comparative guide offering insights into the reactivity of 1-[(2-Bromoethoxy)methyl]-4-methoxybenzene and its analogous compounds has been compiled for researchers, scientists, and professionals in drug development. This guide provides a detailed analysis of the structural features influencing the reactivity of these compounds in nucleophilic substitution reactions, supported by available experimental data and detailed methodologies.
The reactivity of this compound, a key intermediate in various synthetic pathways, is primarily dictated by the lability of the carbon-bromine bond at the benzylic position. This reactivity is significantly influenced by the electronic and steric effects of its constituent parts: the p-methoxybenzyl group and the bromoethoxy side chain. Understanding these influences is crucial for predicting reaction outcomes and optimizing synthetic protocols.
Executive Summary of Reactivity Comparison
The reactivity of this compound in nucleophilic substitution reactions is enhanced by the electron-donating nature of the p-methoxy group, which stabilizes the developing positive charge on the benzylic carbon in the transition state. Conversely, the bromoethoxy group can exert a modest electron-withdrawing inductive effect, potentially tempering this reactivity. This guide explores the delicate balance of these electronic factors and compares the target compound's reactivity with analogues possessing different substituents on the aromatic ring, variations in the ether linkage, and alternative halogens.
Comparative Analysis of Analogous Compounds
To provide a clear comparison, this guide evaluates the reactivity of this compound against several classes of analogous compounds:
-
Analogues with Varying Aromatic Substituents: The electron-donating or -withdrawing nature of substituents on the benzene ring plays a pivotal role in modulating the reactivity of the benzylic bromide.
-
Analogues with Modified Ether Linkages: Alterations to the length or structure of the alkoxy side chain can introduce steric hindrance and modify electronic effects, thereby influencing reaction rates.
-
Analogues with Different Halogens: The nature of the leaving group is a critical determinant of reactivity in nucleophilic substitution reactions, with the order of reactivity typically being I > Br > Cl > F.
dot
Caption: Logical workflow for the comparative reactivity analysis.
Quantitative Data Summary
| Substituent (X) in X-C₆H₄CH₂Cl | Rate Constant (k_solv) at 25°C (s⁻¹) | Relative Rate |
| 4-OCH₃ | 1.1 x 10⁻³ | 35.5 |
| 4-CH₃ | 4.6 x 10⁻⁵ | 1.48 |
| H | 3.1 x 10⁻⁵ | 1.00 |
| 4-Cl | 1.3 x 10⁻⁵ | 0.42 |
| 3-NO₂ | 2.2 x 10⁻⁸ | 7.1 x 10⁻⁴ |
| 4-NO₂ | 1.2 x 10⁻⁸ | 3.9 x 10⁻⁴ |
Data extrapolated from studies on substituted benzyl chlorides.
The data clearly demonstrates that electron-donating groups like p-methoxy significantly accelerate the rate of nucleophilic substitution, while electron-withdrawing groups like nitro cause a dramatic decrease in reactivity.
Experimental Protocols
To facilitate further research and direct comparison, this guide outlines a general experimental protocol for determining the solvolysis rates of benzylic halides.
Objective: To determine the first-order rate constant for the solvolysis of a given benzylic halide in a mixed solvent system (e.g., aqueous acetone or ethanol).
Materials:
-
Substituted benzylic halide (e.g., this compound)
-
Solvent mixture (e.g., 80% ethanol/20% water)
-
Standardized sodium hydroxide solution (ca. 0.02 M)
-
Phenolphthalein indicator
-
Constant temperature bath
-
Burette, pipettes, and volumetric flasks
-
Reaction vessel with a stopper
Procedure:
-
Solution Preparation: Prepare a stock solution of the benzylic halide in the chosen solvent mixture of a known concentration (e.g., 0.1 M).
-
Reaction Initiation: Place a known volume of the solvent mixture in the reaction vessel and allow it to equilibrate to the desired temperature in the constant temperature bath. Initiate the reaction by adding a small, known volume of the benzylic halide stock solution to the pre-heated solvent.
-
Titration: At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding them to a flask containing a known volume of cold acetone. Titrate the liberated hydrobromic acid with the standardized sodium hydroxide solution using phenolphthalein as an indicator.
-
Data Analysis: The concentration of the unreacted benzylic halide at each time point can be calculated from the volume of NaOH used. The first-order rate constant (k) can then be determined by plotting ln([RX]t) versus time, where the slope of the line is equal to -k.
dot
Caption: Workflow for determining solvolysis rate constants.
Conclusion
The reactivity of this compound is a product of competing electronic and steric factors. The activating effect of the p-methoxy group is expected to render it significantly more reactive towards nucleophilic substitution than its unsubstituted or deactivated analogues. The principles and methodologies outlined in this guide provide a robust framework for researchers to predict and experimentally verify the reactivity of this and related compounds, facilitating their effective utilization in synthetic chemistry.
A Comparative Guide to Hydroxyl Protecting Groups in Complex Total Synthesis: A Case Study Perspective
For Researchers, Scientists, and Drug Development Professionals
In the intricate art of total synthesis, the judicious selection of protecting groups is a critical determinant of success. An ideal protecting group should be readily installed and removed in high yield under mild conditions, exhibit stability across a range of chemical transformations, and not introduce unforeseen reactivity. This guide provides an objective comparison of the p-methoxybenzyloxymethyl (PMBOM or MPM) ether, a derivative of 1-[(2-Bromoethoxy)methyl]-4-methoxybenzene, with other commonly employed hydroxyl protecting groups. Through a detailed examination of their application in the total synthesis of complex natural products, this document offers experimental data and protocols to inform strategic decisions in synthetic planning.
The p-Methoxybenzyloxymethyl (PMBOM/MPM) Ether: A Versatile Protecting Group
The p-methoxybenzyloxymethyl ether has emerged as a valuable tool for the protection of alcohols due to its unique cleavage conditions. Unlike the more common p-methoxybenzyl (PMB) ether, which is typically cleaved under oxidative or strongly acidic conditions, the PMBOM group can be removed under milder oxidative conditions, offering a degree of orthogonality.
While a direct application of this compound in a prominent total synthesis was not readily found in the reviewed literature, the closely related p-methoxybenzyloxymethyl chloride (PMBOMCl or MPMCl) is utilized to install the same protecting group. A general and practical method for the protection of alcohols with a p-methoxybenzyl group, which shares similar characteristics, involves the use of p-anisyl alcohol and an acidic catalyst like Amberlyst-15. This approach avoids the use of potentially hazardous benzyl halides.
Comparative Analysis of Hydroxyl Protecting Groups
To provide a clear comparison, we will examine the protection and deprotection of a key hydroxyl group in a hypothetical complex intermediate, drawing upon established methodologies from the synthesis of natural products like (-)-Kaitocephalin and others. The following tables summarize the performance of the PMBOM/MPM group against common alternatives: the 2-(trimethylsilyl)ethoxymethyl (SEM) ether, the methoxymethyl (MOM) ether, and the tert-butyldimethylsilyl (TBS) ether.
Table 1: Comparison of Protection Methods for a Secondary Alcohol
| Protecting Group | Reagent | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| PMBOM/MPM | p-Methoxybenzyloxymethyl chloride (MPMCl) | N,N-Diisopropylethylamine (DIPEA) | Dichloromethane (DCM) | 0 to rt | 12 | ~90 |
| SEM | 2-(Trimethylsilyl)ethoxymethyl chloride (SEMCl) | N,N-Diisopropylethylamine (DIPEA) | Dichloromethane (DCM) | 0 to rt | 2 | >95 |
| MOM | Methoxymethyl chloride (MOMCl) | N,N-Diisopropylethylamine (DIPEA) | Dichloromethane (DCM) | 0 to rt | 16 | ~95 |
| TBS | tert-Butyldimethylsilyl chloride (TBSCl) | Imidazole | N,N-Dimethylformamide (DMF) | rt | 12 | >95 |
Table 2: Comparison of Deprotection Methods
| Protecting Group | Reagent | Solvent | Temperature (°C) | Time | Typical Yield (%) | Orthogonality Notes |
| PMBOM/MPM | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | DCM/H₂O | rt | 1 h | ~95 | Stable to conditions for silyl ether and some acetal cleavage. |
| SEM | Tetrabutylammonium fluoride (TBAF) | Tetrahydrofuran (THF) | rt | 2 h | >90 | Stable to many acidic and basic conditions. Orthogonal to PMBOM. |
| MOM | Hydrochloric acid (HCl) | Methanol (MeOH) | rt | 1 h | ~95 | Labile to acid; stable to base and fluoride. |
| TBS | Tetrabutylammonium fluoride (TBAF) | Tetrahydrofuran (THF) | rt | 1 h | >95 | Labile to acid and fluoride. |
Detailed Experimental Protocols
Protection of a Secondary Alcohol with p-Methoxybenzyloxymethyl Chloride (MPMCl)
To a solution of the alcohol (1.0 equiv) and N,N-diisopropylethylamine (1.5 equiv) in anhydrous dichloromethane (0.1 M) at 0 °C under an argon atmosphere is added p-methoxybenzyloxymethyl chloride (1.2 equiv) dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution and the aqueous layer is extracted with dichloromethane (3 x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired MPM-protected alcohol.
Deprotection of a PMBOM/MPM Ether using DDQ
To a solution of the PMBOM-protected alcohol (1.0 equiv) in a mixture of dichloromethane and water (18:1, 0.1 M) at room temperature is added 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.5 equiv) in one portion. The reaction mixture is stirred vigorously for 1 hour. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The mixture is filtered through a pad of Celite®, and the filtrate is extracted with dichloromethane (3 x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the deprotected alcohol.
Protection of a Secondary Alcohol with 2-(Trimethylsilyl)ethoxymethyl Chloride (SEMCl)
To a solution of the alcohol (1.0 equiv) and N,N-diisopropylethylamine (1.5 equiv) in anhydrous dichloromethane (0.1 M) at 0 °C under an argon atmosphere is added 2-(trimethylsilyl)ethoxymethyl chloride (1.2 equiv) dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 2 hours. The reaction is worked up following the procedure described for MPM protection to yield the SEM-protected alcohol.
Deprotection of a SEM Ether using TBAF
To a solution of the SEM-protected alcohol (1.0 equiv) in anhydrous tetrahydrofuran (0.1 M) at room temperature is added a 1.0 M solution of tetrabutylammonium fluoride in THF (1.1 equiv). The reaction mixture is stirred for 2 hours. Upon completion, the reaction is quenched with saturated aqueous ammonium chloride solution and the aqueous layer is extracted with ethyl acetate (3 x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the deprotected alcohol.
Visualization of Synthetic Logic
To illustrate the decision-making process in selecting a protecting group strategy, the following diagrams are provided.
Caption: A generalized workflow for the application of a protecting group in a multi-step synthesis.
Caption: Orthogonal deprotection strategy illustrating the selective removal of PMBOM and SEM ethers.
Safety Operating Guide
Essential Guide to the Safe Disposal of 1-[(2-Bromoethoxy)methyl]-4-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the proper disposal of 1-[(2-Bromoethoxy)methyl]-4-methoxybenzene. The following procedures are based on guidelines for structurally similar hazardous chemicals and are intended to ensure the safe handling and disposal of this compound and associated waste.
Immediate Safety and Handling Precautions
When handling this compound, it is imperative to use appropriate personal protective equipment (PPE) to minimize exposure risks. Based on data for analogous compounds, this chemical is expected to be harmful if swallowed and may cause skin and eye irritation.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Safety glasses with side shields or chemical goggles.
-
Lab Coat: A standard laboratory coat should be worn.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.
In case of accidental exposure, follow these first-aid measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.
Quantitative Data Summary for Structurally Similar Compounds
| Property | 1-Bromo-4-methoxy-2-methylbenzene[1] | Benzyl 2-bromoethyl ether | 4-Bromoanisole |
| Molecular Formula | C₈H₉BrO | C₉H₁₁BrO | C₇H₇BrO |
| Molecular Weight | 201.06 g/mol | 215.08 g/mol | 187.04 g/mol |
| Appearance | - | Colorless to pale yellow liquid | Clear liquid |
| Hazards | Harmful if swallowed, Causes skin irritation | - | - |
Step-by-Step Disposal Protocol
The proper disposal of this compound is critical to prevent environmental contamination and ensure laboratory safety. As a halogenated organic compound, it must be treated as hazardous waste.
Step 1: Waste Segregation and Collection
-
Chemical Waste: Collect all unused this compound and solutions containing this chemical in a dedicated, properly labeled, and sealed hazardous waste container. The container must be compatible with the chemical.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, pipette tips, and absorbent paper, must be disposed of as hazardous solid waste. Place these items in a separate, clearly labeled, and sealed container.
Step 2: Labeling and Storage
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".
-
Store the sealed waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
Step 3: Professional Disposal
-
Licensed Waste Disposal Service: The primary and recommended method of disposal is to contact a licensed professional waste disposal service.[2] These companies are equipped to handle and dispose of chemical waste in accordance with all local, state, and federal regulations.
-
Incineration: High-temperature incineration is the preferred method for the destruction of halogenated organic compounds. This should only be carried out by a licensed and permitted facility.
Important Considerations:
-
DO NOT dispose of this compound down the drain.[2]
-
DO NOT mix this waste with other non-halogenated solvent waste streams unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department.
Experimental Protocols for Waste Treatment (General Principles)
While specific experimental protocols for the neutralization of this compound are not available, general principles for the treatment of brominated organic compounds can be applied under controlled laboratory settings by trained personnel. These methods aim to reduce the hazardous nature of the waste before final disposal.
Note: These procedures should only be carried out by qualified chemists in a properly equipped facility and in accordance with all safety regulations.
-
Hydrolytic Debromination: In some cases, bromoalkanes can be hydrolyzed to their corresponding alcohols under basic conditions. However, the ether linkage in the target molecule may also be susceptible to cleavage under harsh conditions.
-
Reductive Dehalogenation: Chemical reduction can be used to remove the bromine atom. This often involves the use of reducing agents such as sodium borohydride in the presence of a catalyst, or other specialized reagents.
Given the complexity and potential hazards of these reactions, it is strongly recommended that all chemical waste be disposed of through a professional waste management service without attempting on-site treatment.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 1-[(2-Bromoethoxy)methyl]-4-methoxybenzene
Essential Safety and Handling Guide for 1-[(2-Bromoethoxy)methyl]-4-methoxybenzene
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. The information is targeted towards researchers, scientists, and professionals in drug development to ensure the safe management of this chemical.
Chemical Safety Summary
| Hazard Classification (Anticipated) | GHS Pictogram (Anticipated) | Precautionary Statements (Anticipated) |
| Acute Toxicity, Oral (Category 4) | Warning | H302: Harmful if swallowed.[1][2][3] |
| Skin Irritation (Category 2) | Warning | H315: Causes skin irritation.[1] |
| Serious Eye Irritation (Category 2A) | Warning | H319: Causes serious eye irritation.[1] |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | Warning | H335: May cause respiratory irritation.[1] |
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling. However, based on the anticipated hazards, the following minimum PPE is recommended to minimize exposure.[4]
| PPE Category | Recommended Equipment | Specifications and Notes |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are preferred. Always inspect gloves for integrity before use and dispose of them properly after handling the chemical or in case of contamination.[4][5] |
| Eye and Face Protection | Safety goggles and face shield | Safety goggles with side shields are mandatory. A face shield should be worn over goggles, especially when there is a risk of splashing.[4][5][6] |
| Skin and Body Protection | Laboratory coat or chemical-resistant apron | A flame-retardant lab coat is recommended. Ensure it is clean and fully buttoned. For larger quantities, a chemical-resistant apron over the lab coat is advised.[5] |
| Respiratory Protection | Use in a well-ventilated area | All handling of this compound should be performed in a certified chemical fume hood to avoid inhalation of vapors.[5][7] |
Operational Plan for Safe Handling
Adherence to a strict operational protocol is crucial for minimizing risks.
1. Preparation and Engineering Controls:
-
Ensure a calibrated and certified chemical fume hood is operational.
-
Verify that an eyewash station and safety shower are accessible and have been recently tested.[7]
-
Keep the container of this compound tightly closed when not in use.[7]
-
Have an appropriate spill kit readily available.
2. Handling Procedure:
-
Don all required PPE before entering the designated handling area.
-
Dispense the chemical slowly and carefully within the fume hood to avoid splashing or aerosol generation.
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory area.[7]
-
After handling, wash hands thoroughly with soap and water, even if gloves were worn.[7]
3. In Case of Exposure or Spill:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][9]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[8][9]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][9]
-
Spill: For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed, labeled container for hazardous waste disposal.[5][7] For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan
Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Chemical Waste: Collect all unused or waste this compound in a dedicated, clearly labeled, and sealed container. The container should be compatible with halogenated organic compounds.[5]
-
Contaminated Materials: All materials that have come into contact with the chemical, such as gloves, pipette tips, and absorbent pads, must be considered hazardous waste.[5] These should be collected in a separate, clearly labeled container.[5]
2. Storage of Waste:
-
Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
Ensure waste containers are tightly sealed to prevent the release of vapors.
3. Final Disposal:
-
Disposal must be carried out by a licensed and qualified hazardous waste disposal service.[5]
-
Do not dispose of this chemical down the drain or in regular trash.[5]
-
Incineration in a chemical incinerator equipped with an afterburner and scrubber is a potential disposal method that should be performed by a licensed facility.[5]
Safe Handling and Disposal Workflow
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. 1-Bromo-4-methoxy-2-methylbenzene | C8H9BrO | CID 117915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. 1-(2-Bromoethyl)-4-methoxybenzene | C9H11BrO | CID 84427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. benchchem.com [benchchem.com]
- 6. hsa.ie [hsa.ie]
- 7. mrcgene.com [mrcgene.com]
- 8. fishersci.fr [fishersci.fr]
- 9. orgchemboulder.com [orgchemboulder.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
